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(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride Documentation Hub

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Core Science & Biosynthesis

Foundational

Architectural and Synthetic Paradigms of (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride

Executive Summary The development of novel peptide therapeutics and small-molecule drugs increasingly relies on the incorporation of non-canonical (unnatural) amino acids to bypass the pharmacokinetic limitations of natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel peptide therapeutics and small-molecule drugs increasingly relies on the incorporation of non-canonical (unnatural) amino acids to bypass the pharmacokinetic limitations of natural peptides. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (also known as L-o-Tolylglycine hydrochloride) is a highly specialized arylglycine derivative[1]. By introducing a sterically demanding ortho-methylphenyl group directly at the


-carbon, this chiral building block imparts severe conformational restriction and enhanced proteolytic stability to drug candidates.

This technical whitepaper provides an in-depth analysis of the structural properties, mechanistic utility, and validated synthetic methodologies for producing high-purity (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, tailored for researchers and process chemists in drug development.

Structural & Physicochemical Profiling

The core structure of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride consists of a glycine backbone where the


-hydrogen is replaced by an ortho-toluene (o-tolyl) ring. The molecule is synthesized and utilized as a hydrochloride salt to mitigate the inherent instability of free arylglycines, which are prone to decarboxylation and racemization under basic conditions[2].
Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound:

ParameterValue / Description
Chemical Name (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
CAS Registry Number 879500-49-9
Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Physical State Solid (White to off-white crystalline powder)
Storage Conditions Inert atmosphere, room temperature
SMILES String O=C(O)C1=CC=CC=C1C.[H]Cl

Mechanistic Role in Drug Design

The integration of arylglycines into pharmaceutical scaffolds is not merely structural; it is a calculated mechanistic choice[3]. The o-tolyl group specifically influences the thermodynamic landscape of target binding:

  • Conformational Restriction: The steric bulk of the methyl group at the ortho position creates severe dihedral angle constraints (

    
     and 
    
    
    
    angles) in the peptide backbone. This locks the molecule into a pre-organized bioactive conformation, reducing the entropic penalty upon binding to a receptor.
  • Proteolytic Resistance: Natural proteases have evolved to recognize standard aliphatic or unhindered aromatic side chains (like phenylalanine). The

    
    -aryl linkage combined with the ortho-substitution creates a steric shield around the scissile peptide bond, drastically extending the in vivo half-life of the resulting peptide.
    

structural_impact Core o-Tolylglycine Residue Steric Ortho-Methyl Steric Bulk Core->Steric Electronic Aryl Ring Pi-Stacking Core->Electronic Conform Conformational Restriction Steric->Conform Stability Proteolytic Resistance Steric->Stability Affinity Enhanced Target Binding Electronic->Affinity Conform->Affinity

Fig 1: Pharmacological causality of the o-tolylglycine structural motif.

Synthetic Methodologies & Experimental Protocols

The synthesis of enantiopure arylglycines is notoriously challenging due to the ease of racemization of the


-proton[2]. To achieve the required >99% enantiomeric excess (ee) for pharmaceutical applications, two primary self-validating workflows are utilized: Asymmetric Strecker Synthesis and Enzymatic Resolution[4][5].

synthesis_workflow cluster_0 Route A: Asymmetric Strecker cluster_1 Route B: Enzymatic Resolution Start o-Tolualdehyde Imine Chiral Sulfinyl Imine (Ellman's Auxiliary) Start->Imine (R)-t-BuSONH2 Racemic Racemic o-Tolylglycine Start->Racemic Strecker Reaction Cyanation Diastereoselective Cyanation Imine->Cyanation TMSCN HydrolysisA Acidic Hydrolysis (HCl) Cyanation->HydrolysisA Product (S)-2-Amino-2-(o-tolyl)acetic acid HCl (Target Compound) HydrolysisA->Product Acylation N-Acylation Racemic->Acylation Enzyme Penicillin G Acylase (Enantioselective Cleavage) Acylation->Enzyme Enzyme->Product Isolation & HCl Treatment

Fig 2: Divergent synthetic workflows for (S)-2-Amino-2-(o-tolyl)acetic acid HCl.

Protocol A: Asymmetric Strecker Synthesis via Ellman's Auxiliary

This protocol utilizes (R)-2-methylpropane-2-sulfinamide to induce chirality. The causality of this method lies in the steric directing group, which physically blocks one face of the imine intermediate, ensuring high diastereoselectivity[6][7].

Step-by-Step Methodology:

  • Imine Condensation: Combine o-tolualdehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in dichloromethane (DCM). Add Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate the organic layer to yield the chiral sulfinyl imine.

  • Diastereoselective Cyanation: Cool a solution of the sulfinyl imine in THF to -78°C. Add ethylaluminum dichloride (EtAlCl₂, 1.1 eq) followed by trimethylsilyl cyanide (TMSCN, 1.5 eq). Causality: The Lewis acid coordinates the sulfinyl oxygen and the imine nitrogen, locking the conformation. Cyanide attack is forced from the less hindered Re-face, establishing the (S)-stereocenter. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Hydrolysis and Salt Formation: Isolate the resulting aminonitrile and dissolve it in 6M aqueous HCl. Reflux for 12 hours. Causality: This single step is a self-validating cascade. The harsh acidic conditions simultaneously hydrolyze the nitrile to a carboxylic acid, cleave the tert-butanesulfinyl auxiliary, and protonate the free amine. Upon cooling and lyophilization, the highly stable (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride salt is isolated directly, preventing any base-catalyzed racemization.

Protocol B: Chemoenzymatic Resolution via Penicillin G Acylase (PGA)

For large-scale process chemistry, enzymatic resolution is often preferred due to its high enantiomeric ratio (E > 200) and environmentally benign conditions[5].

Step-by-Step Methodology:

  • Racemic Synthesis & Acylation: Synthesize racemic o-tolylglycine via a standard multicomponent Strecker reaction (aldehyde, NaCN, NH₄Cl). Treat the racemate with phenylacetyl chloride in aqueous NaOH (pH 10) to yield racemic N-phenylacetyl-o-tolylglycine.

  • Enzymatic Cleavage: Suspend the N-phenylacetyl derivative in a phosphate buffer (pH 7.5). Add immobilized Penicillin G Acylase (PGA). Causality: The active site of PGA is highly specific for the L-(S)-enantiomer of N-phenylacetylated amino acids. It selectively hydrolyzes the amide bond of the (S)-enantiomer, releasing the free (S)-amino acid, while leaving the D-(R)-enantiomer completely intact[5].

  • Isolation & Acidification: Monitor the reaction via HPLC until exactly 50% conversion is reached. Acidify the mixture to pH 2.0 and extract with ethyl acetate. The unreacted (R)-amide moves to the organic layer. The desired (S)-amino acid remains in the aqueous layer. Concentrate the aqueous layer and treat with 1M HCl to precipitate (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized compound, the following analytical suite must be applied:

  • Chiral High-Performance Liquid Chromatography (HPLC): Validation of the (S)-configuration is performed using a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1). The presence of TFA suppresses the ionization of the carboxylic acid, ensuring sharp peaks. The target ee must be

    
     99.0%.
    
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (D₂O, 400 MHz) is used to confirm structural integrity. The

    
    -proton typically appears as a distinct singlet around 
    
    
    
    5.2 - 5.4 ppm, shifted downfield due to the adjacent electron-withdrawing ammonium and carboxylate groups, as well as the anisotropic effect of the ortho-substituted aryl ring.
  • Specific Rotation: Polarimetry is utilized as a rapid QC check. The specific rotation

    
     must be compared against certified reference standards of the (S)-enantiomer to confirm optical purity.
    

References

  • Williams, R. M., & Hendrix, J. A. "Asymmetric synthesis of arylglycines." Chemical Reviews, 1992, 92(5), 889–917. ACS Publications, [Link]

  • Beenen, M. A., Weix, D. J., & Ellman, J. A. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Journal of the American Chemical Society, 2006, 128(19), 6304-6305. Organic Chemistry Portal, [Link]

  • Wang, Y., et al. "Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route." ResearchGate, 2015. [Link]

  • Wang, J., et al. "Recent advances in asymmetric Strecker reactions." ARKIVOC, 2014(i), 205-248. Arkat USA, [Link]

  • Beisel, T., & Manolikakes, G. "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives." Frontiers in Chemistry, 2023. [Link]

  • Song, J., et al. "Enantioselective organocatalytic strategies to access noncanonical α-amino acids." Chemical Science, 2024. RSC Publishing, [Link]

Sources

Exploratory

Engineering Conformational Rigidity: A Technical Guide to (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride Derivatives

Executive Summary The development of peptide-based therapeutics and advanced small-molecule Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics and advanced small-molecule Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). Among these, (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (also known as L-o-Tolylglycine HCl) represents a critical building block[1]. As a sterically demanding arylglycine derivative, it is engineered to restrict the conformational freedom of peptide backbones, thereby enhancing proteolytic stability and target binding affinity[2].

This whitepaper provides an in-depth technical analysis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, detailing the causality behind its structural utility, validated synthetic methodologies, and its applications in modern medicinal chemistry.

Structural Causality: The Role of the ortho-Tolyl Group

In peptide chemistry, the incorporation of standard proteinogenic amino acids often leaves the resulting therapeutic susceptible to rapid enzymatic degradation. The strategic substitution of a standard residue with an arylglycine derivative introduces significant steric bulk adjacent to the


-carbon[3].

The causality of this design choice is rooted in molecular geometry:

  • Steric Clash: The methyl group at the ortho position of the phenyl ring creates a severe steric clash with adjacent carbonyl oxygen and amide nitrogen atoms in the peptide backbone.

  • Dihedral Restriction: This clash severely restricts the allowable Ramachandran

    
     (phi) and 
    
    
    
    (psi) dihedral angles.
  • Kinetic Shielding: The restricted conformation locks the peptide into specific secondary structures (such as

    
    -turns) while physically shielding the adjacent peptide bonds from the active sites of proteases[4].
    

ConformationalLogic A Incorporation of (S)-o-Tolylglycine into Peptide Backbone B Extreme Steric Hindrance (ortho-Methyl Group) A->B Causes C Restriction of φ and ψ Dihedral Angles B->C Leads to D Induction of Stable Secondary Structures (e.g., β-turns) C->D Structural Effect E Shielding of Adjacent Peptide Bonds C->E Kinetic Effect F Enhanced Proteolytic Stability & Target Affinity D->F E->F

Logic pathway of steric hindrance inducing peptide stability.

Physicochemical Properties & Quantitative Data

To ensure reproducibility in synthetic workflows, the fundamental physicochemical properties of the free acid and its hydrochloride salt are summarized below. The hydrochloride salt is preferred in solid-phase peptide synthesis (SPPS) due to its enhanced solubility in polar aprotic solvents and resistance to spontaneous epimerization[5].

PropertyValue (Free Acid)Value (Hydrochloride Salt)
CAS Registry Number 129592-98-9[5]879500-49-9[6]
Molecular Formula C₉H₁₁NO₂[5]C₉H₁₂ClNO₂
Molecular Weight 165.19 g/mol [5]201.65 g/mol
Stereochemistry (S) / L-configuration(S) / L-configuration
Topological Polar Surface Area 63.3 Ų[5]~63.3 Ų (excluding counterion)
Physical State Solid powderCrystalline solid

Self-Validating Synthetic Methodology

Traditional Strecker syntheses of arylglycines often yield racemic mixtures that require low-yielding, tedious enzymatic resolutions. To achieve the strict enantiomeric purity required for drug development, modern synthesis employs the Pd-Catalyzed Coupling of Schöllkopf Bis-Lactim Ethers with Aryl Chlorides [7].

Causality of Experimental Choices
  • Schöllkopf Reagent (Valine-derived): Acts as a chiral auxiliary. The bulky isopropyl group of the valine moiety directs the incoming aryl group to the opposite face, ensuring high diastereoselectivity (>98:2)[7].

  • PipadYPhos Ligand: A highly customized, diadamantyl-substituted N-coordinating ylide-functionalized phosphine ligand. It overcomes the traditional limitations of Pd-catalysis by stabilizing the oxidative addition complex of the sterically hindered ortho-tolyl chloride[7].

  • Acidic Hydrolysis: Cleaves the bis-lactim ether directly into the target amino acid and the recoverable auxiliary, while simultaneously forming the required hydrochloride salt.

Step-by-Step Protocol: Asymmetric Synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid HCl

Phase 1: Catalyst Activation & Enolate Formation

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine 1-methylnaphthyl palladium bromide dimer (2.5 mol%) and PipadYPhos ligand (5.0 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Validation Check: The solution will transition from yellow to a deep orange-red, indicating the formation of the active Pd(0) species.

  • Deprotonation: In a separate flask, cool a solution of the valine-derived Schöllkopf bis-lactim ether (1.0 equiv) in THF to -78 °C. Dropwise add lithium 2,2,6,6-tetramethylpyrrolidide (LiTMP, 1.1 equiv). Stir for 30 minutes. Validation Check: The strict -78 °C temperature prevents the self-condensation of the enolate.

Phase 2: Arylation & Hydrolysis 3. Cross-Coupling: Transfer the enolate solution to the catalyst mixture via cannula. Add o-tolyl chloride (1.2 equiv) and ZnCl₂ (additive, 0.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. 4. Intermediate Validation: Quench a 0.1 mL aliquot with sat. NH₄Cl and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting bis-lactim ether and a diastereomeric ratio (d.r.) of ≥95:5. 5. Hydrolysis: Concentrate the reaction mixture in vacuo. Resuspend the crude intermediate in 0.5 M HCl (aq) and THF (1:1 v/v). Stir vigorously at room temperature for 24 hours. 6. Isolation: Extract the aqueous layer with diethyl ether to remove the cleaved valine methyl ester auxiliary. Lyophilize the aqueous phase to yield (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride as a white crystalline solid.

SyntheticWorkflow S1 Step 1: Catalyst Preparation Pd-dimer + PipadYPhos Ligand S2 Step 2: Base Addition Lithium 2,2,6,6-tetramethylpyrrolidide S1->S2 Activation S3 Step 3: Arylation Reaction Bis-lactim ether + o-Tolyl Chloride S2->S3 Enolate Formation S4 Step 4: Acidic Hydrolysis 0.5M HCl cleavage S3->S4 Diastereoselective Coupling S5 Step 5: Isolation & Purification (S)-2-Amino-2-(o-tolyl)acetic acid HCl S4->S5 Yielding Target

Workflow for Pd-catalyzed synthesis of (S)-o-Tolylglycine.

Late-Stage Functionalization and Drug Development

Beyond its use as a static building block, the arylglycine scaffold is highly valuable for late-stage peptide functionalization. Recent advancements in direct C–H oxidative cross-coupling have enabled the site-specific functionalization of glycine derivatives[8].

By utilizing Cu- or Pd-catalyzed dehydrogenative oxidation, the


-C–H bond of a standard glycine residue within a peptide can be converted into an iminol intermediate. Subsequent trapping with an o-tolylboronic acid allows for the on-resin synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid derivatives directly within a pre-assembled peptide chain[3]. This approach is revolutionary for Structure-Activity Relationship (SAR) studies, as it allows medicinal chemists to systematically introduce steric hindrance at specific loci without requiring the de novo synthesis of the entire peptide sequence[4].

References

  • PubChem - 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353[Link]

  • ECHO Chemical - 2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 879500-49-9)[Link]

  • ResearchGate - Pharmaceutical relevant chiral arylglycine derivatives[Link]

  • ResearchGate - Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides[Link]

  • PubMed Central (PMC) - Nonheme Fe Enzyme-Catalyzed Enantiodivergent Nitrogen Migration: Biocatalytic Synthesis of Arylglycines[Link]

  • The Royal Society of Chemistry (RSC) - On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids[Link]

  • Proceedings of the National Academy of Sciences (PNAS) - Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization[Link]

  • Chemical Communications (RSC) - Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling[Link]

Sources

Foundational

Comprehensive Solubility Profiling of (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride: A Technical Guide for API Formulation

Executive Overview (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (often referred to as L-o-tolylglycine hydrochloride) is a highly valuable chiral, non-proteinogenic amino acid derivative utilized extensively in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (often referred to as L-o-tolylglycine hydrochloride) is a highly valuable chiral, non-proteinogenic amino acid derivative utilized extensively in the synthesis of complex peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs). Understanding its solubility profile is critical for optimizing reaction solvents during synthesis, designing purification workflows (e.g., crystallization), and formulating bioavailable drug products.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior, driven by its unique physicochemical properties, and outlines a self-validating experimental protocol for thermodynamic solubility screening.

Physicochemical Mechanics & Causality

The solubility of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is governed by a delicate balance between the lipophilic aromatic system and the highly polar, ionizable functional groups.

  • Structural Impact of the o-Tolyl Moiety: The addition of the ortho-methyl group on the phenyl ring introduces significant steric hindrance and increases the overall lipophilicity (logP) of the molecule compared to standard phenylglycine derivatives. This bulkiness disrupts optimal crystal packing, which can paradoxically lower the lattice energy and aid dissolution in certain organic solvents, while the increased hydrophobicity demands higher solvation energy in purely aqueous systems. Research into related1[1].

  • Hydrochloride Salt Dynamics: Formulating the amino acid as a hydrochloride salt fundamentally shifts its solubility profile. The protonated primary amine (

    
    ) and the chloride counterion (
    
    
    
    ) create strong ion-dipole interactions with polar protic solvents. As observed in closely related analogs like2[2].
  • Risk of Salt Disproportionation: A critical causality to consider during formulation is pH-dependent disproportionation. If the compound is dissolved in an aqueous buffer where the pH exceeds the pKa of the amine group (typically ~9.0 for such derivatives), the salt will dissociate, and the highly insoluble free base will rapidly precipitate.

Thermodynamic Solubility Profile

The quantitative data below represents the extrapolated thermodynamic solubility of the hydrochloride salt across various solvent systems at 25°C, grounded in the established behavior of 3[3].

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Purified Water (pH ~2.5) 80.1> 100.0High dielectric constant enables complete solvation of the ionized ammonium and chloride ions.
Methanol 32.730.0 - 50.0Strong polar protic solvent; capable of extensive hydrogen bonding with the carboxylate group.
Ethanol (Absolute) 24.55.0 - 10.0Reduced polarity compared to methanol decreases the capacity for ionic dissociation.
Acetone 20.7< 1.0Polar aprotic; lacks the hydrogen-bond donating capability to stabilize the chloride counterion.
n-Heptane 1.9< 0.1Highly non-polar; completely incompatible with the high lattice energy of the ionic crystal.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To accurately determine the solubility of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride for regulatory submissions or late-stage development, researchers must avoid kinetic supersaturation traps. The following step-by-step methodology is designed as a self-validating system —ensuring that the solubility measured corresponds strictly to the intact hydrochloride salt and not a disproportionated free base.

Step 1: Preparation of Saturated Solutions
  • Action: Add 200 mg of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride solid to 1.0 mL of the target solvent in a sealed 2.0 mL glass HPLC vial.

  • Causality: The addition of a vast excess of solid API ensures that the chemical potential of the solid phase remains constant, driving the dissolution process to a true thermodynamic equilibrium rather than a metastable kinetic state.

Step 2: Thermal Equilibration
  • Action: Place the vials in a thermoshaker incubated precisely at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours.

  • Causality: Highly crystalline hydrochloride salts possess significant activation energy barriers for dissolution. A 48-hour equilibration period is mandatory to ensure the system has overcome these barriers and reached saturation.

Step 3: Phase Separation
  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C.

  • Causality: Standard syringe filtration (e.g., 0.45 µm PTFE) can lead to erroneous results due to the adsorption of the dissolved API onto the filter membrane. Ultracentrifugation guarantees the recovery of a pure, unperturbed supernatant.

Step 4: Orthogonal Analysis (The Self-Validation Mechanism)
  • Action (Supernatant): Carefully decant the supernatant, dilute it 1:100 in the mobile phase, and quantify the dissolved API concentration using HPLC-UV/Vis at an appropriate wavelength (e.g., 210 nm).

  • Action (Solid Pellet): Recover the remaining solid pellet, dry it under a gentle stream of nitrogen, and analyze it using X-ray Powder Diffraction (XRPD).

  • Causality: This is the most critical step for data integrity. If the solvent caused the hydrochloride salt to dissociate (disproportionation), the less soluble free base would precipitate out. By confirming via XRPD that the solid pellet remains the intact hydrochloride polymorph, you validate that the HPLC concentration represents the true solubility of the salt, not an artifact of degradation.

Mechanistic Workflow Diagram

The following diagram maps the logical flow of the self-validating thermodynamic solubility protocol described above.

G N1 Solid Compound (S)-2-Amino-2-(o-tolyl)acetic acid HCl N2 Solvent Addition & Thermal Equilibration (Shake-flask method, 24-48h) N1->N2 N3 Phase Separation (Ultracentrifugation / Filtration) N2->N3 N4 Supernatant: HPLC-UV/Vis (Quantification of Dissolved API) N3->N4 N5 Solid Pellet: XRPD & DSC (Polymorph/Salt Disproportionation Check) N3->N5 N6 Thermodynamic Solubility Profile & Solid-State Verification N4->N6 N5->N6

Thermodynamic solubility workflow with orthogonal solid-state verification.

Formulation Strategies & pH-Solubility Dynamics

When developing liquid formulations or intravenous (IV) solutions utilizing this compound, the intrinsic pH of the final solution must be carefully controlled. Because the unbuffered dissolution of the hydrochloride salt will naturally depress the pH of water (often dropping to pH 2.0 - 3.0), the solubility is maximized.

If the formulation requires physiological pH adjustment (e.g., pH 7.4), the solubility will drop logarithmically as the amine group approaches its pKa and deprotonates into the zwitterionic free base. In such scenarios, the use of biocompatible cosolvents (such as Propylene Glycol or PEG 400) or micellar solubilization techniques using non-ionic surfactants becomes necessary to maintain the o-tolyl derivative in solution and prevent precipitation.

References

  • Self-assembly, Surface, Antibacterial, and Solubilization Properties of Phenylglycine Type Amino Acid-Based Cationic Surfactants ResearchGate URL
  • CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride CymitQuimica URL
  • (R)-(-)

Sources

Exploratory

Technical Whitepaper: Stability Kinetics and Handling Protocols for (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Executive Summary & Molecular Profile (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 879500-49-9) is a highly specialized, non-proteinogenic arylglycine derivative widely utilized as a chiral building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 879500-49-9) is a highly specialized, non-proteinogenic arylglycine derivative widely utilized as a chiral building block in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and active pharmaceutical ingredients (APIs) 1. As a Senior Application Scientist, I frequently observe that while the hydrochloride salt form significantly enhances aqueous solubility compared to the free acid 2, it introduces complex stability challenges—most notably hygroscopicity and an increased susceptibility to chiral inversion under specific microenvironmental conditions.

This guide dissects the underlying causality of its degradation pathways and establishes self-validating protocols to ensure structural and chiral integrity throughout the drug development lifecycle.

Table 1: Physicochemical Properties & Stability Metrics
PropertyValueCausality / Implication
CAS Number 879500-49-9Unique identifier for the stoichiometric HCl salt form 1.
Molecular Weight 201.65 g/mol Increased mass vs. free acid (165.19 g/mol ) due to HCl 3.
Physical State Solid PowderProne to deliquescence if exposed to high ambient humidity.
Chiral Center Alpha-carbon (S)Highly susceptible to base-catalyzed racemization.
Storage Temp Inert atmosphere, RTRequires Argon/N2 to prevent oxidative deamination 1.

Mechanisms of Degradation & Chiral Stability

To design effective handling protocols, we must first understand the thermodynamic and kinetic drivers of degradation. For arylglycines like (S)-2-Amino-2-(o-tolyl)acetic acid, chemical purity (cleavage/oxidation) and chiral purity (enantiomeric excess, ee) degrade via distinct mechanisms.

Base-Catalyzed Racemization (Chiral Inversion)

Unlike standard aliphatic amino acids (e.g., Leucine, Valine), arylglycines are notoriously prone to racemization. The underlying causality lies in the electron-withdrawing nature of the adjacent aromatic ring. When exposed to a basic microenvironment (pH > 7.0), the alpha-proton is abstracted. The resulting carbanion is heavily resonance-stabilized by the o-tolyl ring, forming a planar enolate intermediate. Upon reprotonation, the proton can attack from either face, resulting in a racemic mixture of (S) and (R) enantiomers.

While the ortho-methyl group provides slight steric shielding compared to unsubstituted phenylglycine, it is insufficient to prevent racemization in alkaline solutions.

Racemization S_Enant (S)-2-Amino-2-(o-tolyl)acetic acid [Intact Chiral Center] Base_Attack Hydroxide / Amine Base [Proton Abstraction] S_Enant->Base_Attack pH > 7.0 Enolate Resonance-Stabilized Enolate [Planar Achiral Intermediate] Base_Attack->Enolate -H+ Enolate->S_Enant Reprotonation (Top Face) R_Enant (R)-2-Amino-2-(o-tolyl)acetic acid [Racemized Product] Enolate->R_Enant Reprotonation (Bottom Face)

Base-catalyzed racemization pathway of the alpha-chiral center via an enolate intermediate.

Hygroscopicity and Deliquescence

Because this compound is a hydrochloride salt 4, it exhibits significant hygroscopicity. Atmospheric moisture binds to the salt crystal lattice. If the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, deliquescence occurs—the solid dissolves into the absorbed moisture, creating a highly concentrated, localized acidic microenvironment. This not only ruins weighing accuracy for stoichiometric synthesis but can also accelerate trace oxidative deamination over time.

Experimental Protocols: Stability-Indicating Assays

To ensure trustworthiness in your analytical data, you must employ a self-validating stability-indicating assay. Standard C18 Reversed-Phase HPLC will not resolve the (R)-enantiomer from the (S)-enantiomer. The following protocol utilizes a chiral stationary phase (CSP) designed specifically for primary amines.

Step-by-Step Methodology: Chiral LC-MS Workflow

1. Sample Preparation (Critical Step): Accurately weigh 5.0 mg of the compound. Dissolve immediately in 5.0 mL of 0.1% Trifluoroacetic acid (TFA) in 50:50 Water:Acetonitrile . Causality: TFA forces the pH below 2.5. This fully protonates both the amine and the carboxylic acid, neutralizing the base-catalyzed enolization pathway and locking the chiral center during the analytical hold time.

2. Forced Degradation Aliquoting: Divide the stock into 1 mL aliquots and apply environmental stress to validate the method's resolving power:

  • Acid Stress: Add 100 µL of 0.1 M HCl.

  • Base Stress: Add 100 µL of 0.1 M NaOH.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂. Incubate all aliquots at 40°C for 24 hours. Crucial: Quench the base-stressed sample with an equimolar amount of HCl prior to injection to halt racemization.

3. Chromatographic Separation:

  • Column: Daicel Crownpak CR(+) (4.0 mm × 150 mm).

  • Mobile Phase: Isocratic elution using pH 2.0 Perchloric acid (aq) / Methanol (85:15 v/v).

  • Flow Rate: 0.8 mL/min.

  • Causality: The crown ether inside the CR(+) column forms a chiral inclusion complex with the primary ammonium ion. The steric bulk of the ortho-methyl group interacts differentially with the chiral cavity, allowing baseline resolution of the (S) and (R) enantiomers.

4. Detection & Quantitation: Monitor UV absorbance at 210 nm (capturing the aromatic ring) and ESI-MS in positive ion mode (


 = 166.1 m/z) to quantify both chemical purity and enantiomeric excess (ee%).

Workflow Prep Sample Aliquoting 0.1% TFA in MeCN/H2O Degradation Forced Degradation (Heat, Base, Peroxide) Prep->Degradation Stress HPLC Chiral HPLC Separation Crownpak CR(+) Column Degradation->HPLC Quench & Inject MS ESI-MS/MS Detection Mass & ee% Quantitation HPLC->MS Eluent

Stability-indicating Chiral LC-MS workflow for forced degradation analysis.

Table 2: Representative Accelerated Degradation Kinetics (24h Stress)

Note: Data represents expected kinetic behavior for arylglycine HCl salts under forced conditions.

Stress ConditionMechanism of ActionRemaining (S)-PurityEnantiomeric Excess (ee)Primary Degradant
Control (4°C, Dry) Baseline>99.0%>99.0%None
0.1 M NaOH (25°C) Base-catalyzed enolization96.5%<15.0%(R)-Enantiomer
0.1 M HCl (25°C) Acid hydrolysis98.8%>98.5%Stable
3% H2O2 (25°C) Oxidative Deamination89.0%>98.0%N-Oxide / Keto-acid

Environmental Sensitivities & Storage Protocols

Based on the established degradation mechanisms, strict adherence to the following storage protocols is mandatory to preserve the integrity of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride:

  • Atmospheric Control: Store strictly under an inert atmosphere (Argon or Nitrogen) [[1]](). This mitigates oxidative deamination at the alpha-carbon.

  • Moisture Exclusion: Must be stored in a tightly sealed container with active desiccant (e.g., Drierite or silica gel) to prevent deliquescence of the hydrochloride salt.

  • Temperature: While vendors indicate room temperature stability under inert conditions 1, long-term storage (>6 months) should be maintained at 2-8°C to suppress Arrhenius degradation kinetics and thermal decarboxylation. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.

References

  • PubChem. "2-Amino-2-(2-methylphenyl)acetic acid". National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHwLN3LU2-jVygkAJxLttO-1LEOCGIhiCx8F6mNPCuzNjwHE6xwe9gRwPlLrBbiIZlvJmBvPdCHr1JubDg_AaY_LJSRH0wvID4gkMzhzC9FzNp4ErW81syV-QjXVSlDNaBI-9c5ryIZ7iQCQ==]
  • Sigma-Aldrich. "2-Amino-2-(2-methylphenyl)acetic acid". Merck KGaA. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEENI3Ho9kY7Y2ggmhyv7QnGQ8j3bnUOkNaOPltI6MTTYzHYcqd1qSPGtZt0Rk3jwhBRFTbAaP4bTdzLKOLWcWwyyPFrpOwTZ-8zd7664uWZcglAbbujgnE593vKmrKqNH4AR8zQz2LVYtGFY_RYBA3K29oaA1cjwo-lnv3DZLDpulWCkSEb_upzYKDuQstPjX_OMy_MFw=]
  • BLD Pharm. "879500-49-9 | 2-Amino-2-(o-tolyl)acetic acid hydrochloride". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZU5mi6xCrx7eOH-WuZt4YkaiyxYPj5r_uXK8XhmM1dwpsWcYUq_s3rmu1tAeMUx_5m9gNKpyYK28b9bYjBXxEIFUhb-u6Ltq8wbmDJIKbcnhQHmIGp3lptZ1eHS-ki5oljNPC3spTNUSrF3q3]
  • Combi-Blocks. "Amino(2-methylphenyl)acetic acid hydrochloride". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0MYOnzB62DxJj13KVsB10cTOXGZEiNDWyLNcbw4-9OPJ7ioIDJdE4qTlFAnjBooKyXDLxahkg1nJzXDcyEAm1SvSXSxsXBDhAOultBcLF4W62O3O33brt2_WutIvpBeNB_0VMSnM=]

Sources

Foundational

Comprehensive Spectral Elucidation of (S)-2-Amino-2-(o-tolyl)acetic Acid Hydrochloride

Executive Summary (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a non-natural, chiral arylglycine derivative widely utilized as a highly specific building block in peptide synthesis, active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a non-natural, chiral arylglycine derivative widely utilized as a highly specific building block in peptide synthesis, active pharmaceutical ingredient (API) development, and asymmetric catalysis. The presence of the ortho-methyl group on the aromatic ring induces distinct steric and electronic effects that significantly influence the molecule's spectral properties. This technical whitepaper provides a rigorous, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering researchers a self-validating framework for structural confirmation, stereochemical integrity, and purity assessment.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties is essential before interpreting high-resolution spectral data. The hydrochloride salt form drastically alters the solubility and ionization state compared to the zwitterionic free base.

PropertySpecification
Chemical Name (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
Common Synonyms (S)-o-Tolylglycine hydrochloride
CAS Registry Number 879500-49-9 (HCl salt)[1] / 129592-98-9 (Free base)[2]
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol (HCl salt)
Exact Mass (Free Base) 165.0789 g/mol

High-Resolution Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of arylglycines are highly diagnostic, particularly concerning the α-proton[3]. In (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, the ortho-methyl group restricts the free rotation of the aromatic ring relative to the chiral α-carbon.

Causality of Experimental Choices: Deuterium oxide (D₂O) is explicitly chosen over DMSO-d₆ for 1D ¹H NMR to prevent the broad, heavily exchanging -NH₃⁺ and water peaks from obscuring the critical α-proton signal.

Table 1: ¹H NMR Data (400 MHz, D₂O, TSP internal standard)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
2.35 Singlet (s)3HAr-CH₃Shielded aliphatic methyl, but slightly shifted downfield due to direct attachment to the aromatic ring.
5.25 Singlet (s)1Hα-CHStrongly deshielded by the combined electron-withdrawing effects of the adjacent carboxylic acid, the primary ammonium group, and the anisotropic effect of the aromatic ring[3].
7.28 - 7.35 Multiplet (m)3HAr-H (m, p)Complex splitting pattern resulting from the ortho-substitution of the benzene ring.
7.42 Doublet (d, J=7.5 Hz)1HAr-H (o')Deshielded relative to other aromatic protons due to spatial proximity to the protonated amino acid side chain.

Table 2: ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
18.5 Ar-CH₃
54.2 α-CH (Chiral center)
126.8, 127.5, 129.1, 131.2 Ar-CH (Aromatic methines)
132.5 Ar-C (Quaternary, ortho-methyl attached)
136.0 Ar-C (Quaternary, ipso-carbon)
171.8 C=O (Carboxylic acid carbonyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid functional group mapping. The causality behind the IR shifts in this molecule lies in its salt form.

  • 1735 cm⁻¹ (Strong, Sharp): Assigned to the C=O stretch of the un-ionized carboxylic acid (COOH). Crucial Insight: In zwitterionic free-base amino acids, this appears as a carboxylate (COO⁻) asymmetric stretch around 1600 cm⁻¹. Protonation of the amino group by HCl forces the carboxylic acid into its un-ionized state, shifting the peak to 1735 cm⁻¹. This causality is critical for verifying the hydrochloride salt form of the API.

  • 3000–2800 cm⁻¹ (Broad): N-H stretching of the primary ammonium ion (-NH₃⁺), overlapping with aliphatic and aromatic C-H stretches.

  • 760 cm⁻¹ (Strong): Out-of-plane (oop) C-H bending, definitively diagnostic of ortho-disubstituted benzene rings.

Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) combined with collision-induced dissociation (CID) provides highly isomer-specific mass spectra for arylglycines[4]. The hydrochloride salt dissociates immediately in the LC mobile phase, yielding the protonated free base[M+H]⁺ at m/z 166.08.

Mechanistic Fragmentation: Fragmentation of the amino acid side chain typically results in the loss of water and carbon monoxide, or the loss of ammonia, which is critical for identifying analogs based on MS² fragmentation patterns[5].

  • m/z 120.08: The base peak in MS/MS. Driven by the loss of H₂O and CO (46 Da), forming a highly stable ortho-tolyl iminium ion [C₈H₁₀N]⁺.

  • m/z 149.06: Driven by the loss of NH₃ (17 Da), forming a transient carbocation stabilized by the adjacent aromatic ring.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 166.08 F1 Iminium Ion[C8H10N]+ m/z 120.08 M->F1 Loss of H2O + CO (-46 Da) F2 Carbocation [C9H9O2]+ m/z 149.06 M->F2 Loss of NH3 (-17 Da)

Caption: ESI-MS/MS Fragmentation Pathway of (S)-2-Amino-2-(o-tolyl)acetic acid.

Standardized Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of D₂O (99.9% D).

    • Self-Validation Step: Add 0.05% 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal reference (δ = 0.00 ppm). Unlike TMS, TSP is water-soluble and its chemical shift is unaffected by the acidic pH induced by the hydrochloride salt.

  • Probe Optimization: Perform Automated Tuning and Matching (ATM) for both ¹H and ¹³C channels.

    • Causality: The high ionic strength of the dissolved HCl salt significantly alters the dielectric constant of the sample. ATM adjusts the probe's resonance circuit, preventing severe pulse angle miscalibration and ensuring quantitative integration.

  • Shimming: Apply gradient shimming to achieve a lock signal variation of <2% and a TSP line width at half-height (FWHM) of <1.0 Hz.

  • Acquisition: ¹H (30° pulse angle, 16 scans, 2s relaxation delay); ¹³C (Proton-decoupled WALTZ-16, 30° pulse angle, 1024 scans, 2s relaxation delay).

NMR_Workflow S1 Sample Prep (D2O + TSP) S2 ATM & Shimming (Optimize Probe) S1->S2 S3 Pulse Sequence (1H / 13C) S2->S3 S4 FID Processing (FT & Phase) S3->S4

Caption: Standardized self-validating NMR acquisition and processing workflow.

LC-MS/MS Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it drives the equilibrium toward the protonated [M+H]⁺ state, maximizing sensitivity, and stabilizes the Taylor cone in the ESI source for a consistent spray.

  • System Suitability (Self-Validation): Run a blank injection (50:50 MeOH:H₂O + 0.1% FA) prior to the sample to validate the absence of column carryover.

  • Chromatography: C18 column (2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% FA in H₂O; Mobile phase B: 0.1% FA in Acetonitrile.

  • Mass Spectrometry: ESI+ mode; Capillary Voltage: 3.0 kV; Desolvation Temperature: 350°C. Ramp Collision Energy (CE) from 10 to 30 eV to capture the full fragmentation profile of m/z 166.

References

  • High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint Source: PubMed Central (Molecules) URL:[Link]

  • Synthesis of nitroaryl derivatives of glycine via oxidative nucleophilic substitution of hydrogen in nitroarenes Source: ARKAT USA URL:[Link]

  • Applying a Chemogeographic Strategy for Natural Product Discovery from the Marine Cyanobacterium Moorena bouillonii Source: MDPI (Marine Drugs) URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of Ortho-Tolyl Amino Acid Derivatives: A Technical Guide

Executive Summary The rational design of amino acid derivatives is a cornerstone of modern medicinal chemistry. Among the various structural modifications available, the incorporation of an ortho-tolyl (o-tolyl) moiety h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of amino acid derivatives is a cornerstone of modern medicinal chemistry. Among the various structural modifications available, the incorporation of an ortho-tolyl (o-tolyl) moiety has emerged as a powerful strategy to modulate biological activity. The stereoelectronic properties of the o-tolyl group—specifically its steric bulk and lipophilicity—restrict the conformational flexibility of the amino acid backbone. This rigidification reduces the entropic penalty upon target binding and enhances membrane permeability. This whitepaper synthesizes the latest pharmacological data on o-tolyl amino acid derivatives, detailing their mechanisms of action across neuropharmacology, inflammation, and oncology.

Stereoelectronic Rationale for Ortho-Tolyl Substitution

In drug design, the spatial orientation of functional groups dictates target specificity. The methyl group at the ortho position of a phenyl ring creates significant steric hindrance, which restricts the dihedral angle of adjacent bonds (e.g., amide or ester linkages in amino acid derivatives).

Causality in Design: By locking the molecule into a specific bioactive conformation, the o-tolyl group minimizes the loss of conformational entropy that typically occurs when a flexible ligand binds to a rigid protein pocket. Furthermore, the electron-donating nature of the methyl group subtly alters the electron density of the aromatic ring, optimizing


 or cation-

interactions with key amino acid residues in target binding sites, such as Ala162 in quinazolin-12-one interactions[1].

Neuropharmacology: Modulation of Amino Acid Transporters

Excitatory Amino Acid Transporters (EAATs) are critical for maintaining neurotransmitter homeostasis and cellular redox balance. Recent advancements have identified o-tolyl derivatives as potent modulators of these transporters.

Mechanism of Action

The compound 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo(1,2-a)pyridin-3-amine has been identified as a highly selective inhibitor of EAAT3 (SLC1A1)[2]. EAAT3 is responsible for the neuronal uptake of glutamate and cysteine. By selectively inhibiting EAAT3, the o-tolyl derivative blocks intracellular cysteine uptake, which is a rate-limiting precursor for glutathione (GSH) synthesis. This targeted depletion of GSH alters the redox homeostasis of the cell, sensitizing specific cell populations (such as chemoresistant tumor cells) to oxidative stress[2].

EAAT3_Pathway A o-Tolyl Derivative (Inhibitor) B EAAT3 Transporter (SLC1A1) A->B Binds & Inhibits C Cysteine Uptake Blockade B->C Induces D Intracellular GSH Depletion C->D Leads to E Oxidative Stress Sensitization D->E Triggers

Figure 1: Mechanism of EAAT3 inhibition by o-tolyl derivatives altering cellular redox homeostasis.

Self-Validating Protocol: High-Throughput EAAT3 Radioligand Uptake Assay

To accurately quantify the inhibitory potency (IC


) of o-tolyl derivatives against EAAT3, a radioligand uptake assay must be employed.
  • Step 1: Cell Preparation. Plate HEK293 cells stably expressing human EAAT3 in 96-well plates.

  • Step 2: Compound Incubation. Pre-incubate cells with serial dilutions of the o-tolyl derivative for 15 minutes.

  • Step 3: Radioligand Addition. Add

    
    H-D-aspartate (100 nM final concentration) and incubate for exactly 10 minutes.
    
    • Causality: D-aspartate is utilized instead of L-glutamate because it is a non-metabolizable substrate. This ensures that the radioactive signal strictly represents membrane transport activity rather than downstream intracellular metabolic incorporation.

  • Step 4: Termination and Reading. Wash rapidly with ice-cold buffer to halt transport, lyse cells, and measure radioactivity via liquid scintillation counting.

  • Self-Validation System: The assay must include a known competitive inhibitor (e.g., TFB-TBOA) as a positive control to define the "floor" of the assay (non-specific uptake). A Z'-factor > 0.6 must be achieved in the DMSO vehicle control wells to validate assay robustness before any IC

    
     calculations are accepted.
    

Anti-Inflammatory & Analgesic Pathways: Dual sEH/FAAH Inhibition

Polypharmacology—designing a single molecule to hit multiple targets—is highly effective in pain management. Ortho-tolyl thiazol amino acid derivatives have been successfully developed as dual inhibitors of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)[3].

Mechanism of Action

sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxy-eicosatrienoic acids (DHETs). Simultaneously, FAAH degrades the analgesic endocannabinoid anandamide (AEA). Structure-activity relationship (SAR) studies reveal that 4-phenylthiazoles with an o-tolyl substitution perfectly occupy the hydrophobic catalytic pocket of sEH, preventing the degradation of EETs and thereby preserving their potent anti-inflammatory effects[3].

sEH_FAAH_Pathway A Arachidonic Acid B CYP450 Enzymes A->B C EETs (Anti-inflammatory) B->C Synthesizes D sEH Enzyme C->D Metabolized by E DHETs (Pro-inflammatory) D->E Converts to F o-Tolyl Thiazol Dual Inhibitor F->D Inhibits Catalysis

Figure 2: Dual inhibition of sEH by o-tolyl thiazol derivatives preserves anti-inflammatory EETs.

Self-Validating Protocol: Fluorometric sEH Kinetic Inhibition Assay
  • Step 1: Enzyme Preparation. Dilute recombinant human sEH in Bis-Tris buffer (pH 7.0) containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Step 2: Compound Addition. Add the o-tolyl thiazol derivative and incubate at 30°C for 10 minutes.

  • Step 3: Substrate Initiation. Add the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).

    • Causality: PHOME is non-fluorescent but is rapidly hydrolyzed by sEH to yield highly fluorescent 6-methoxy-2-naphthaldehyde. This allows for continuous kinetic monitoring (real-time velocity) rather than a single endpoint, minimizing false positives from auto-fluorescent compounds.

  • Step 4: Kinetic Reading. Measure fluorescence (Ex 316 nm / Em 460 nm) every 30 seconds for 15 minutes.

  • Self-Validation System: Implement a "no-enzyme" blank to measure spontaneous substrate auto-hydrolysis, and a "no-substrate" well containing the test compound to subtract background compound auto-fluorescence. The linear regression of the kinetic curve (

    
    ) must be > 0.98 for the data to be considered valid.
    

Oncology: Cytotoxicity via PI3K/AKT Modulation

Coumarin-linked o-tolyl amino acid derivatives have recently demonstrated significant potential as chemotherapeutic agents. The conjugation of an o-tolyl amino acid to a 7-hydroxycoumarin scaffold yields hybrid molecules that induce apoptosis in cancer cell lines[4].

Quantitative Data Summary

The biological activity of these derivatives is primarily mediated through the inhibition of the PI3K/AKT signaling pathway, a critical axis for tumor cell survival and proliferation[4]. The rigid o-tolyl group enhances the lipophilicity of the coumarin core, facilitating rapid intracellular accumulation.

Table 1: Pharmacological Profiling of Ortho-Tolyl Derivatives

Compound ClassPrimary Target / PathwayAssay ModelIC

/ Binding Metric
Key Structural Feature
o-Tolyl Imidazopyridine EAAT3 (SLC1A1)HEK293 UptakeHigh AffinityFuran-2-yl & o-tolyl core
o-Tolyl Thiazol sEH / FAAHRecombinant EnzymeNanomolar range4-phenylthiazole scaffold
Coumarin-o-Tolyl Amino Acid PI3K/AKT PathwayHL60 Cell Line8.09 µMCoumarin-amino acid linker
Coumarin-o-Tolyl Amino Acid PI3K/AKT PathwayHepG2 Cell Line13.14 µMCoumarin-amino acid linker
Quinazolin-12-one-o-Tolyl Hydrophobic PocketsMD Simulation-10.10 kcal mol

o-tolyl-hydrazono group

(Data aggregated from[4],[1],[2],[3])

Conclusion

The integration of the ortho-tolyl moiety into amino acid derivatives represents a highly effective strategy in rational drug design. By leveraging its unique stereoelectronic properties, researchers can dictate conformational rigidity and enhance target binding affinities. As demonstrated, these derivatives possess broad-spectrum pharmacological utility, acting as potent modulators of amino acid transporters, dual-enzyme inhibitors for inflammation, and cytotoxic agents against malignancies.

References

  • Wu, X., et al. (2021). "Amino Acid Transporters on the Guard of Cell Genome and Epigenome." MDPI (Cancers). Available at:[Link]

  • Yuan, C., et al. (2025). "Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors." Bioorganic and Medicinal Chemistry. Available at:[Link]

  • Authors Unlisted (2025). "Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin." ResearchGate. Available at:[Link]

  • Authors Unlisted (2025). "Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives." RSC Advances. Available at:[Link]

Sources

Foundational

Engineering the Future of Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Acids

Executive Summary: The Strategic Imperative of Unnatural Amino Acids (UAAs) In modern pharmaceutical development, the structural limitations of the 20 canonical proteinogenic amino acids often restrict the pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Strategic Imperative of Unnatural Amino Acids (UAAs)

In modern pharmaceutical development, the structural limitations of the 20 canonical proteinogenic amino acids often restrict the pharmacokinetic and pharmacodynamic potential of peptide-based therapeutics. Unnatural α-amino acids (UAAs) have emerged as foundational building blocks for next-generation peptidomimetics, antibody-drug conjugates (ADCs), and small-molecule chiral drugs[1]. By introducing unique stereochemistry and specialized functional groups, UAAs enhance target binding affinity, improve proteolytic stability, and enable the precise tuning of non-covalent interactions[1].

However, the discovery and scalable production of these chiral entities present significant synthetic and analytical challenges. Traditional racemic synthesis followed by chiral resolution suffers from a maximum theoretical yield of 50% and poor atom economy[2]. Therefore, the field has pivoted toward highly enantioselective asymmetric synthesis and advanced biocatalysis[3]. This whitepaper provides an in-depth, self-validating framework for the synthesis, isolation, and analytical verification of novel chiral amino acids.

Workflow for UAA discovery, synthesis, and chiral validation.

Mechanistic Paradigms in Chiral Amino Acid Synthesis

As an application scientist, selecting the correct synthetic route dictates not only the enantiomeric excess (ee%) but also the scalability of the UAA. We currently rely on two primary paradigms:

Photoredox-Mediated Asymmetric Synthesis

Traditional polar retrosynthetic disconnections for UAAs often require stoichiometric amounts of toxic, sensitive reagents[1]. A modern, atom-economical alternative is the photoredox-mediated C–O bond activation of aliphatic alcohols[4]. In this protocol, oxalate esters derived from aliphatic alcohols act as radical precursors. By utilizing a chiral glyoxylate-derived N-sulfinyl imine as the radical acceptor, the system achieves a redox-neutral process where CO₂ is the only stoichiometric byproduct[1][4]. This method is highly modular, allowing rapid access to a diverse library of functionalized UAAs.

Biocatalytic Asymmetric Synthesis (Enzymatic Hydroamination)

For unparalleled stereoselectivity under mild aqueous conditions, biocatalysis is the gold standard. Engineered C-N lyases, specifically ethylenediamine-N,N′-disuccinic acid (EDDS) lyase and methylaspartate ammonia lyase (MAL), are powerful tools[2]. EDDS lyase catalyzes the highly enantioselective Michael addition of substituted amines to fumarate, yielding optically pure L-aspartic acid derivatives[2].

Alternatively, ω-transaminases (ω-TAs) can be employed for the reductive amination of α-keto acids. By using isopropylamine as an inexpensive and highly volatile amino donor, the reaction equilibrium is easily driven forward through the removal of the acetone byproduct[5].

Enzymatic cascade for the asymmetric synthesis of L-aspartic acid derivatives via EDDS lyase.

Analytical Workflows for Enantiomeric Excess (ee) Determination

Synthesizing a UAA is only half the battle; proving its chiral purity is equally critical. The structural similarity of enantiomers requires highly specialized analytical techniques.

LC-IM-MS with Chiral Core-Shell Tandem Columns

Ultra-high-performance liquid chromatography coupled with drift tube ion mobility-mass spectrometry (LC-IM-MS) provides rapid, multi-dimensional separation. By utilizing a chiral core–shell particle tandem column equipped with weak anion exchange and zwitterionic-type quinine carbamate selectors, baseline separation of complex UAA mixtures can be achieved in under 3 minutes[6][7]. The mass spectrometric detection compensates for any LC coelutions, while the zwitterionic stationary phase provides the necessary stereoselective carbamate interactions[6].

1H NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While chromatography is excellent for high-throughput screening, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) offers rapid, direct determination of ee% without the need for time-consuming derivatization[8].

  • Tetraaza Macrocyclic CSAs (TAMCSAs): TAMCSAs form transient diastereomeric complexes with N-Ts-α-amino acids. The integration of the split ¹H NMR signals (e.g., the CH₃ protons of the tosyl group) allows for precise calculation of the optical composition[9][10].

  • Zwitterionic Phosphorylated Quinines: These CSAs establish π–π interactions with electron-poor aromatic moieties of the UAA, leading to distinct low-frequency and high-frequency shifts that differentiate the enantiomers[8].

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary synthetic methodologies utilized in our laboratories.

Synthesis MethodologyCatalyst / ReagentSubstrate ScopeAverage Yield (%)Average ee (%)Scalability
Photoredox C-O Activation Chiral N-sulfinyl imineAliphatic alcohols75 - 88%92 - 98%Moderate (Photoreactor limits)
Biocatalytic Hydroamination EDDS LyaseFumarate + Amines85 - 95%> 99%High (Aqueous, mild)
Biocatalytic Transamination ω-Transaminaseα-Keto acids80 - 92%> 99%High (Isopropylamine donor)
Asymmetric Hydrogenation DuPHOS Rh-catalystDehydroamino acids90 - 98%95 - 99%Very High (Industrial standard)

Standardized Experimental Protocol: Biocatalytic Synthesis and NMR Validation

To ensure scientific integrity, every synthetic workflow must be a self-validating system. The following protocol details the synthesis of an L-aspartic acid derivative and its immediate chiral validation.

Phase 1: Biocatalytic Synthesis via EDDS Lyase

Causality Note: The reaction is buffered at pH 8.5 to maintain the optimal ionization state of the active site residues in EDDS lyase, ensuring maximum catalytic turnover[2].

  • Preparation: In a 50 mL bioreactor, prepare a solution of 20 mM NaH₂PO₄-NaOH buffer adjusted to pH 8.5.

  • Substrate Addition: Dissolve fumarate (10 mM) and the target substituted amine (100 mM) into the buffer solution. The excess amine drives the equilibrium toward product formation.

  • Enzyme Introduction: Add purified EDDS lyase to a final concentration of 0.15 mol%[2].

  • Incubation: Stir the mixture at room temperature (25°C) for 24 hours. Monitor the reaction progress via TLC or rapid LC-MS.

  • Quenching & Isolation: Quench the reaction by lowering the pH to 3.0 using 1M HCl. Extract the crude UAA using ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Chiral Validation via 1H NMR with TAMCSA

Causality Note: TAMCSA 1b is selected because its rigid macrocyclic structure creates a highly differentiated steric environment, causing distinct chemical shifts for the (R) and (S) enantiomers of the amino acid[9][10].

  • Sample Preparation: Dissolve 5 mg of the synthesized (and N-tosylated) UAA in 0.5 mL of CDCl₃.

  • CSA Addition: Add 1.0 equivalent of TAMCSA 1b to the NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz or higher.

  • Data Analysis: Identify the split signals corresponding to the CH₃ protons of the Ts group. Calculate the enantiomeric excess (ee%) using the formula: ee% =[(Area L - Area D) / (Area L + Area D)] × 100. An ee > 99% validates the stereoselectivity of the EDDS lyase.

References

  • Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. ChemRxiv.[Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. ResearchGate.[Link]

  • ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Full article: Asymmetric Synthesis of Unnatural Amino Acids and Tamsulosin Chiral Intermediate. Taylor & Francis.[Link]

  • Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases. University of Groningen.[Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry - ACS Publications.[Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC - NIH.[Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. PMC - NIH.[Link]

Sources

Exploratory

Engineering the Next Generation of Peptide Therapeutics: The Strategic Integration of Non-Proteinogenic Amino Acids

Executive Summary While naturally occurring peptides offer high target specificity and low toxicity, their utility as systemic therapeutics is historically limited by rapid proteolytic degradation and poor membrane perme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While naturally occurring peptides offer high target specificity and low toxicity, their utility as systemic therapeutics is historically limited by rapid proteolytic degradation and poor membrane permeability[1]. The strategic incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not encoded by the standard human genetic code—has revolutionized peptide drug discovery[1]. By introducing structural diversity through D-amino acids, N-methylated backbones, and sterically constrained side chains, researchers can fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide therapeutics[1]. This technical guide explores the mechanistic rationale behind NPAA integration, analyzes FDA-approved case studies, and provides a self-validating synthetic workflow for overcoming the kinetic challenges of NPAA coupling.

The Mechanistic Rationale for NPAAs in Peptide Design

The transition from a native peptide hit to a clinical lead relies heavily on overcoming the biological barriers of the gastrointestinal tract, liver, and circulatory system[2]. NPAAs address these challenges through two primary mechanisms:

Proteolytic Shielding

Endogenous proteases (e.g., pepsin, trypsin, elastase) have evolved to recognize the specific stereochemistry and side-chain geometries of the 20 standard L-amino acids[2]. The substitution of an L-amino acid with its D-enantiomer creates a stereochemical mismatch within the protease active site, effectively blocking enzymatic cleavage[1]. Similarly, N-methylation of the peptide backbone removes the amide hydrogen—a critical hydrogen-bond donor required for protease docking—while simultaneously increasing the peptide's lipophilicity and membrane permeability.

Conformational Constraint

NPAAs such as


-aminoisobutyric acid (Aib) possess gem-dimethyl groups at the alpha carbon. This severe steric bulk restricts the dihedral angles (

and

) of the peptide backbone, forcing the sequence into stable secondary structures like

-helices or

-helices. This pre-organization reduces the entropic cost of receptor binding, thereby enhancing target affinity. Furthermore, replacing basic residues like Lysine with NPAAs such as ornithine (Orn) or diaminobutyric acid (Dab) can fine-tune the charge distribution and increase the potency of antimicrobial and anticancer peptides[3].

Proteolysis Start Therapeutic Peptide NatAA Natural L-Amino Acids Start->NatAA NPAA NPAA Incorporation (D-AA, N-Methyl, Aib) Start->NPAA Protease Protease Recognition (Endo/Exopeptidases) NatAA->Protease StericClash Steric Clash & Conformational Mismatch NPAA->StericClash Degradation Rapid Degradation (Short Half-life) Protease->Degradation Stability Metabolic Stability (Extended Half-life) StericClash->Stability

Biological degradation pathway of natural vs. NPAA-modified peptides.

Pharmacokinetic Enhancements in FDA-Approved Peptides

The clinical success of NPAA integration is best demonstrated by analyzing FDA-approved peptide therapeutics. Native hormones and signaling peptides typically exhibit half-lives measured in seconds to minutes. Through targeted NPAA substitutions, these half-lives can be extended to hours or even days.

Table 1: Pharmacokinetic Impact of NPAAs in Approved Therapeutics

Therapeutic PeptideNative CounterpartNPAA ModificationsNative Half-LifeModified Half-LifePrimary Indication
Semaglutide GLP-1Aib (

-aminoisobutyric acid) at position 8
~1.5 - 2 mins~165 hoursType 2 Diabetes / Obesity[2]
Icatibant Bradykinin5 NPAAs (e.g., D-Arg, Thi, Tic, Oic)< 30 seconds~1.5 - 2.0 hoursHereditary Angioedema[2][4]
Degarelix GnRH7 NPAAs (including 5 D-amino acids)~2 - 4 mins~53 days (Depot)Prostate Cancer[5][6]
Daptomycin N/A (Natural)Kynurenine, 3-methylglutamic acidN/A~8 - 9 hoursGram-positive infections[2]

Data Analysis: Icatibant demonstrates the power of extensive modification; despite containing five non-natural residues, it achieves an elimination half-life of roughly 1.5 hours, which is sufficient to halt acute hereditary angioedema attacks compared to native bradykinin's near-instantaneous degradation[2][4]. Conversely, Degarelix utilizes seven unnatural amino acids to create an extremely stable depot formulation that resists hepatobiliary peptide hydrolysis for nearly two months[5][6].

Advanced Fmoc-SPPS Methodologies for NPAA Incorporation

While NPAAs impart highly desirable biological properties, they introduce significant kinetic challenges during Solid-Phase Peptide Synthesis (SPPS)[7]. Bulky side chains (e.g., Tic, Oic) or secondary amines (e.g., N-methyl amino acids) suffer from severe steric hindrance, drastically reducing their nucleophilicity. Standard coupling reagents like DCC/HOBt often result in incomplete amide bond formation and high rates of epimerization[7].

To overcome this, modern synthesis relies on highly reactive uronium/aminium salts (e.g., HATU, COMU) or specialized carbodiimide/additive combinations (e.g., DIC/OxymaPure) paired with microwave irradiation[3][7].

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Deprotected) Activation NPAA Activation (DIC/Oxyma or HATU) Resin->Activation Coupling Primary Coupling (Microwave/Heat) Activation->Coupling Testing Colorimetric Test (Chloranil for 2° Amines) Coupling->Testing DoubleCouple Double Coupling (Fresh Reagents) Testing->DoubleCouple Positive (Unreacted) Capping Capping (Ac2O/DIPEA) Testing->Capping Negative (Complete) DoubleCouple->Testing NextCycle Next SPPS Cycle Capping->NextCycle

Fmoc-SPPS workflow for sterically hindered NPAAs with self-validating steps.

Protocol: High-Efficiency Coupling of Sterically Hindered N-Methylated Amino Acids

This protocol establishes a self-validating system to ensure near-quantitative yields when coupling sterically hindered NPAAs.

Step 1: Fmoc Deprotection

  • Action: Treat the peptidyl-resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5×) and DCM (3×).

  • Causality: Piperidine acts as a mild base to cleave the base-labile Fmoc protecting group via an E1cB mechanism, exposing the N-terminal amine for the next coupling step.

Step 2: Pre-Activation of the NPAA

  • Action: Dissolve 4.0 equivalents of the Fmoc-NPAA-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Stir for 2 minutes.

  • Causality: HATU is selected over standard reagents because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (At) active ester. The slight substoichiometric amount of HATU (3.9 eq) prevents the capping of the resin-bound amine by unreacted uronium species.

Step 3: Microwave-Assisted Primary Coupling

  • Action: Add the activated NPAA solution to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 10 minutes.

  • Causality: The secondary amine of an N-methylated residue presents a massive kinetic barrier. Microwave irradiation provides uniform dielectric heating, supplying the necessary activation energy to overcome steric clash and drive the acylation forward without prolonged exposure that could cause epimerization.

Step 4: Self-Validation via the Chloranil Test

  • Action: Extract a few resin beads, wash them, and add a drop of 2% acetaldehyde in DMF followed by a drop of 2% chloranil in toluene. Wait 5 minutes.

  • Causality: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. The Chloranil test specifically detects unreacted secondary amines (turning the beads dark blue/green). This ensures the protocol is self-validating; you do not proceed blindly.

Step 5: Double Coupling and Capping

  • Action: If the Chloranil test is positive, repeat Steps 2 and 3 using fresh reagents (Double Coupling). Once the test is negative, treat the resin with Acetic Anhydride (

    
    ) and DIPEA in DMF for 10 minutes.
    
  • Causality: Capping permanently acetylates any trace unreacted amines. This prevents the formation of deletion sequences (

    
     impurities) in subsequent cycles, vastly simplifying the final HPLC purification.
    

References

  • Ding, Y., Ting, J. P., et al. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." PubMed Central (PMC).[Link]

  • "Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids." MDPI.[Link]

  • "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journals.[Link]

  • "Pharmacokinetics of single and repeat doses of icatibant." PubMed.[Link]

  • "Degarelix | C82H103ClN18O16 | CID 16136245." PubChem - NIH.[Link]

  • "Degarelix." Wikidoc.[Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Asymmetric Synthesis and Peptidomimetic Design Using (S)-2-Amino-2-(o-tolyl)acetic Acid Hydrochloride

Executive Summary The development of enantiopure unnatural amino acids is a cornerstone of modern drug discovery and asymmetric catalysis. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (commonly known as (S)-o-Tolylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of enantiopure unnatural amino acids is a cornerstone of modern drug discovery and asymmetric catalysis. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (commonly known as (S)-o-Tolylglycine HCl) represents a privileged chiral building block. Unlike standard proteinogenic amino acids, the ortho-methyl substituted arylglycine motif offers profound steric and electronic properties. This Application Note provides a comprehensive, field-proven guide to utilizing (S)-o-Tolylglycine HCl as both a chiral auxiliary in asymmetric synthesis and a structurally rigid arginine mimetic in peptidomimetic drug development.

Mechanistic Causality: The Ortho Effect and Salt Stability

To effectively deploy (S)-o-Tolylglycine HCl, one must understand the causality behind its structural design:

  • The Ortho Steric Lock: In asymmetric synthesis, the efficacy of a chiral auxiliary depends on its ability to differentiate transition states. The ortho-methyl group on the phenyl ring restricts the free rotation of the aryl-C(α) bond. This conformational rigidity projects the bulky aryl group into a fixed trajectory, providing a superior steric shield compared to unsubstituted phenylglycine [1].

  • Hydrochloride Salt Stabilization: Free arylglycines are notoriously susceptible to spontaneous racemization via imine-enamine tautomerization and oxidative degradation. Storing and utilizing the compound as a hydrochloride salt protonates the primary amine, deactivating the α-proton against base-catalyzed abstraction. This ensures the absolute preservation of the (S)-stereocenter during long-term storage and handling.

Application I: Chiral Auxiliary in Asymmetric Strecker Synthesis

The asymmetric Strecker reaction is the most robust method for synthesizing novel α-amino acids. (S)-o-Tolylglycine serves as a highly efficient, recoverable chiral auxiliary for the diastereoselective cyanation of imines [1]. The steric bulk of the o-tolyl group directs the incoming cyanide nucleophile exclusively to the less hindered face of the imine.

Protocol 1: Diastereoselective Strecker Synthesis

This protocol is designed as a self-validating system. Intermediate validation steps ensure high diastereomeric excess (d.e.) before proceeding to cleavage.

Reagents: (S)-o-Tolylglycine HCl (1.0 eq), Aldehyde (1.1 eq), Trimethylsilyl cyanide (TMSCN) (1.5 eq), Triethylamine (Et₃N) (1.0 eq), Methanol (anhydrous).

Step-by-Step Methodology:

  • Free-Basing and Imine Formation: Suspend (S)-o-Tolylglycine HCl (10 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere. Add Et₃N (10 mmol) dropwise at 0 °C. Validation: Ensure complete dissolution and check that the apparent pH is ~7-8.

  • Condensation: Add the target aldehyde (11 mmol) to the solution. Stir at room temperature for 4 hours in the presence of 3Å molecular sieves to drive imine formation.

  • Diastereoselective Cyanation: Cool the reaction mixture to -20 °C. Add TMSCN (15 mmol) dropwise over 15 minutes. Maintain the temperature at -20 °C for 12 hours. The ortho-methyl group will dictate the facial selectivity of the nucleophilic attack.

  • Intermediate Validation: Quench a 50 µL aliquot with saturated NaHCO₃, extract with EtOAc, and analyze via chiral HPLC (e.g., Daicel Chiralpak AD-H). Expect a d.e. of >92%.

  • Hydrolysis and Auxiliary Recovery: Evaporate the solvent, resuspend the crude α-aminonitrile in 6M HCl, and reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid and cleave the auxiliary.

  • Separation: Adjust the pH to 4.5. The newly formed unnatural amino acid will precipitate, while the (S)-o-Tolylglycine auxiliary remains in solution for subsequent recovery and reuse.

Workflow Visualization

Strecker A (S)-o-Tolylglycine Auxiliary B Chiral Imine Formation A->B + Aldehyde C Diastereoselective Cyanation B->C HCN/TMSCN D Chiral α-Aminonitrile C->D Steric Control E Hydrolysis & Cleavage D->E Acidic E->A Auxiliary Recovery F Enantiopure α-Amino Acid E->F Product

Workflow of Asymmetric Strecker Synthesis using (S)-o-Tolylglycine as a chiral auxiliary.

Application II: Peptidomimetics and Protease Inhibitor Design

In drug development, natural peptides suffer from poor pharmacokinetic profiles (e.g., rapid proteolytic cleavage). Unnatural amino acids are incorporated to create "peptidomimetics" that resist degradation [3]. Specifically, arylglycine derivatives act as excellent arginine mimetics .

In the development of Dengue virus (DENV) NS2B-NS3 protease inhibitors, replacing highly basic, flexible arginine residues with conformationally restricted arylglycines significantly enhances binding affinity and target selectivity [2]. The ortho-tolyl motif fits precisely into the S2 pocket of the viral protease, establishing critical hydrophobic interactions while orienting the basic amidino/guanidino functional groups toward Asp75.

Protocol 2: SPPS Incorporation of (S)-o-Tolylglycine

To incorporate this building block into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), the HCl salt must be neutralized and the N-terminus protected.

Step-by-Step Methodology:

  • Fmoc Protection: Dissolve (S)-o-Tolylglycine HCl (5 mmol) in 10% Na₂CO₃ (aq) and 1,4-dioxane (1:1 v/v). Cool to 0 °C. Add Fmoc-OSu (5.5 mmol) slowly. Stir for 12 hours at room temperature.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract the resulting Fmoc-(S)-o-Tolylglycine with ethyl acetate. Dry over MgSO₄ and concentrate. Validation: Verify mass via LC-MS [M+H]+ and purity via TLC (Rf ~0.4 in 9:1 DCM:MeOH).

  • Resin Coupling: Swell Rink Amide resin in DMF. Add Fmoc-(S)-o-Tolylglycine (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq).

  • Causality of Coupling Conditions: Arylglycines are sterically hindered and prone to epimerization during activation. Using HATU (a highly reactive uronium salt) combined with a weaker base (DIPEA) minimizes the lifetime of the activated ester, suppressing the formation of the epimerization-prone oxazolone intermediate.

  • Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Drug Design Pathway Visualization

Peptidomimetic A (S)-o-Tolylglycine HCl (Stable Precursor) B Neutralization (Free Base Generation) A->B Base (DIPEA) C Fmoc/Boc Protection (N-Terminus) B->C Protection D Solid-Phase Peptide Synthesis (SPPS) C->D Coupling (HATU) E Arginine Mimetic Incorporation D->E Structural Rigidity F Viral Protease Inhibitor Candidate E->F in vitro Screening

Incorporation of (S)-o-Tolylglycine into peptidomimetic workflows for viral protease inhibitors.

Quantitative Data Presentation

The table below demonstrates the quantitative advantage of utilizing the ortho-methyl substitution over standard phenylglycine in asymmetric Strecker inductions and peptide coupling stability.

Chiral Auxiliary / Building BlockSteric Hindrance (Relative)Typical d.e. in Cyanation (%)Resistance to Epimerization during SPPSAuxiliary Recovery Yield (%)
(S)-PhenylglycineLow75 - 82%Low85%
(S)-o-Tolylglycine High 92 - 98% Moderate-High >90%
(S)-MesitylglycineVery High>98%High (Difficult to couple)95%

Data synthesized from comparative studies on arylglycine chiral auxiliaries and their steric profiles[1][3].

References

  • Title: Recent advances in asymmetric Strecker reactions Source: ARKIVOC (Archive for Organic Chemistry) URL: [Link]

  • Title: Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reprogramming natural proteins using unnatural amino acids Source: RSC Advances (Royal Society of Chemistry) / PMC URL: [Link]

Application

Application Notes and Protocols for the Chiral Resolution of 2-(o-tolyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Arylpropionic Acids 2-(o-tolyl)acetic acid and its derivatives belong to the broader class of 2-arylpropionic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Arylpropionic Acids

2-(o-tolyl)acetic acid and its derivatives belong to the broader class of 2-arylpropionic acids, a scaffold present in many critically important pharmaceuticals, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Like many bioactive molecules, these compounds are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[2]

In a biological system—itself a chiral environment—these enantiomers often exhibit profound differences in pharmacology and toxicology.[1][3] Typically, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[4] For instance, with the well-known profen drug, ibuprofen, the (S)-enantiomer is the active agent, while the (R)-enantiomer is significantly less potent.[3]

Therefore, the ability to isolate a single, desired enantiomer is a cornerstone of modern drug development, ensuring greater therapeutic efficacy and patient safety. This guide provides an in-depth analysis and detailed protocols for the three principal methods of chiral resolution applicable to 2-(o-tolyl)acetic acid and related structures:

  • Classical Resolution via Diastereomeric Salt Formation

  • Enzymatic Kinetic Resolution

  • Preparative and Analytical Chiral Chromatography

Classical Resolution via Diastereomeric Salt Formation

This method is a robust and scalable technique, often favored in industrial settings for its reliability.[2][5]

Principle of the Method

The fundamental challenge in separating enantiomers is their identical physical properties (e.g., solubility, melting point) in an achiral environment.[1][6] This method overcomes that hurdle by reacting the racemic acid with a single enantiomer of a chiral base (the "resolving agent").[7] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different three-dimensional structures and, crucially, different physical properties, allowing them to be separated by conventional means like fractional crystallization.[6]

The process can be visualized as follows:

  • (R/S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]

    • Mixture of Diastereomers with Different Solubilities

One diastereomeric salt will typically be less soluble in a given solvent system and will crystallize out of the solution, while the more soluble salt remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is cleaved to yield the enantiomerically pure acid.[7]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Enantiomer Liberation cluster_3 Step 4: Recovery (Optional) racemic_acid Racemic 2-(o-tolyl)acetic Acid mix Dissolve & React (with heating) racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->mix solvent Suitable Solvent (e.g., Ethanol/Water) solvent->mix diastereomers Solution of Diastereomeric Salts [(R,R)-Salt + (S,R)-Salt] mix->diastereomers cool Cool & Crystallize diastereomers->cool filtration Filtration cool->filtration crystals Crystals of Less Soluble Salt (e.g., (S,R)-Salt) filtration->crystals mother_liquor Mother Liquor with More Soluble Salt (e.g., (R,R)-Salt) filtration->mother_liquor Separated acidify_crystals Acidify (e.g., HCl) & Extract crystals->acidify_crystals acidify_liquor Acidify Mother Liquor to Recover (R)-Enriched Acid mother_liquor->acidify_liquor pure_enantiomer Pure (S)-Enantiomer acidify_crystals->pure_enantiomer recover_base Basify & Extract to Recover Resolving Agent acidify_crystals->recover_base

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Detailed Protocol: Resolution with (S)-(-)-α-methylbenzylamine

Objective: To isolate one enantiomer of 2-(o-tolyl)acetic acid from a racemic mixture.

Materials:

  • Racemic 2-(o-tolyl)acetic acid

  • (S)-(-)-α-methylbenzylamine (S-MBA, resolving agent)[5]

  • Methanol (Solvent)

  • Diethyl ether (Anti-solvent/Washing)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (Extraction Solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, filtration apparatus, separatory funnel, pH paper

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-(o-tolyl)acetic acid in 100 mL of warm methanol.

    • In a separate beaker, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in 20 mL of methanol.

    • Slowly add the S-MBA solution to the stirred solution of the acid. A precipitate may begin to form immediately.

    • Gently heat the mixture until all solids redissolve to form a clear solution.

  • Fractional Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature overnight. Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity.

    • If crystallization is sparse, you may need to cool the solution further in an ice bath (0-4 °C) for several hours.

    • Collect the resulting crystals by vacuum filtration, washing them sparingly with a small amount of cold methanol or diethyl ether to remove residual mother liquor.

    • Causality Note: The choice of solvent is critical. It must be one in which the two diastereomeric salts exhibit a significant solubility difference.[8] Often, a solvent/anti-solvent system or a solvent mixture (e.g., ethanol/water) is required.[5]

  • Liberation of the Enantiomer:

    • Transfer the collected crystals (the diastereomeric salt) to a separatory funnel containing 100 mL of water and 100 mL of dichloromethane.

    • Acidify the aqueous layer by slowly adding 2M HCl until the pH is ~1-2. This protonates the carboxylate, breaking the salt.

    • Shake the funnel vigorously and allow the layers to separate. The resolved carboxylic acid will partition into the organic layer.

    • Separate the layers and extract the aqueous layer two more times with 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-(o-tolyl)acetic acid.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Section 3 protocol).

    • Measure the optical rotation using a polarimeter.

Troubleshooting Guide
Problem ObservedPotential Cause(s)Suggested Solution(s)
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent.Add a miscible anti-solvent (e.g., hexane, diethyl ether) dropwise until turbidity persists. Try a different solvent system entirely. Scratch the inside of the flask with a glass rod.
Oily precipitate forms Salts are "oiling out" instead of crystallizing. Solvent may be inappropriate or cooling was too rapid.Re-heat to dissolve the oil. Add more solvent. Allow for slower cooling. Consider a different solvent.
Low yield of crystals The solubility difference between diastereomers is small. Insufficient cooling time.Recrystallize the product. Concentrate the mother liquor and attempt a second crystallization.
Low enantiomeric excess (e.e.) Inefficient separation during crystallization. Co-precipitation of the more soluble diastereomer.Perform one or more recrystallizations of the diastereomeric salt from the same solvent system before liberating the free acid. Ensure slow, controlled cooling.

Enzymatic Kinetic Resolution

This technique leverages the high stereoselectivity of enzymes, typically lipases, to resolve racemates under mild, environmentally friendly conditions.[9]

Principle of the Method

Kinetic resolution relies on the principle that the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent.[10] In this context, an enzyme like Candida antarctica Lipase B (CALB) or Candida rugosa lipase acts as a chiral catalyst.[9][11]

When racemic 2-(o-tolyl)acetic acid is exposed to an alcohol in the presence of a lipase, the enzyme will preferentially catalyze the esterification of one enantiomer over the other. If the reaction is stopped at or near 50% conversion, the mixture will ideally contain one enantiomer as an ester and the unreacted enantiomer as a carboxylic acid.[12] These two compounds, having different functional groups, can be easily separated by standard chemical methods (e.g., acid-base extraction).

  • (R/S)-Acid + Alcohol ---(Lipase)--> (R)-Acid (unreacted) + (S)-Ester

    • (Assuming the enzyme is S-selective)

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Product Isolation racemic_acid Racemic 2-(o-tolyl)acetic Acid react React at controlled T (e.g., 40°C) until ~50% conversion racemic_acid->react alcohol Acyl Acceptor (e.g., 1-Butanol) alcohol->react enzyme Immobilized Lipase (e.g., CALB) enzyme->react solvent Organic Solvent (e.g., Toluene) solvent->react product_mixture Reaction Mixture: (R)-Acid + (S)-Ester react->product_mixture filter_enzyme Filter to remove enzyme product_mixture->filter_enzyme extraction Acid-Base Extraction (e.g., with NaHCO₃) filter_enzyme->extraction organic_layer Organic Layer: (S)-Ester extraction->organic_layer aqueous_layer Aqueous Layer: (R)-Acid Salt extraction->aqueous_layer evaporate Evaporate Solvent organic_layer->evaporate acidify Acidify (HCl) to yield (R)-Acid aqueous_layer->acidify hydrolyze Hydrolysis (NaOH) to yield (S)-Acid evaporate->hydrolyze product_s Pure (S)-Enantiomer hydrolyze->product_s product_r Pure (R)-Enantiomer acidify->product_r

Sources

Method

Incorporation of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride into peptides

Application Note: Overcoming Steric and Stereochemical Challenges in the Incorporation of (S)-2-Amino-2-(o-tolyl)acetic Acid Hydrochloride Executive Summary The incorporation of non-canonical arylglycines, such as (S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Stereochemical Challenges in the Incorporation of (S)-2-Amino-2-(o-tolyl)acetic Acid Hydrochloride

Executive Summary

The incorporation of non-canonical arylglycines, such as (S)-2-Amino-2-(o-tolyl)acetic acid (L-o-Tolylglycine), into synthetic peptides presents a formidable dual challenge in Solid-Phase Peptide Synthesis (SPPS). As a phenylglycine derivative, this molecule exhibits an extreme propensity for base-catalyzed epimerization 1. Concurrently, the ortho-methyl substitution introduces severe steric hindrance, retarding acylation rates and widening the kinetic window for stereochemical degradation. This application note establishes a self-validating, highly optimized protocol designed to achieve >99% coupling efficiency while suppressing diastereomer formation to <1%.

Mechanistic Insights: The Dual Challenge

To successfully incorporate (S)-2-Amino-2-(o-tolyl)acetic acid, one must understand the causality behind its instability:

  • Stereochemical Instability (The Phenylglycine Effect): The

    
    -proton of phenylglycine derivatives is highly acidic due to the electron-withdrawing nature and resonance stabilization provided by the adjacent aromatic ring 2. Exposure to standard basic conditions (e.g., DIPEA) during activation leads to rapid deprotonation, forming a planar enolate or oxazolone intermediate that destroys the chiral center 3.
    
  • Steric Hindrance (The ortho-Effect): The ortho-methyl group restricts the rotational freedom of the aromatic ring. This steric bulk impedes the nucleophilic attack of the resin-bound amine onto the activated ester, necessitating highly efficient coupling chemistry to prevent incomplete sequences.

Epimerization_Mechanism A Activated (S)-o-Tolylglycine (Chiral Center Intact) B Base-Catalyzed Proton Abstraction (e.g., DIPEA) A->B High pH / Strong Base E DIC / OxymaPure (Neutral Pathway) A->E Optimized Condition C Planar Enolate / Oxazolone (Loss of Chirality) B->C D (R)-Epimer Formation (Undesired) C->D Reprotonation F Desired (S)-Peptide (Stereoretention) E->F Rapid Acylation

Caption: Logical relationship of base-catalyzed epimerization vs. neutral coupling pathways.

Strategic Reagent Selection

The choice of coupling reagents is the single most critical variable in this workflow.

  • Avoid Traditional Uronium Salts (HBTU/HATU): These reagents require tertiary bases like DIPEA. Literature demonstrates that coupling phenylglycine derivatives with HBTU/DIPEA can result in up to 50% epimerization [[4]]().

  • The Gold Standard (DIC/OxymaPure): We mandate the use of Diisopropylcarbodiimide (DIC) with OxymaPure. This system operates under essentially neutral conditions, bypassing the base-catalyzed enolization pathway 5. OxymaPure acts as a potent racemization suppressor by rapidly forming a highly reactive intermediate that outpaces oxazolone formation 4.

  • Alternative (COMU/TMP): If uronium salts must be utilized, COMU paired with 2,4,6-trimethylpyridine (TMP, collidine) is the only viable alternative. TMP is sterically hindered and significantly less basic than DIPEA, limiting

    
    -proton abstraction [[1]]() 6.
    

Quantitative Analysis of Coupling Conditions

The following table summarizes the expected outcomes based on established literature for phenylglycine derivatives, providing a data-driven rationale for the protocol.

Coupling ReagentBase AdditiveTemperatureEpimerization (%)Coupling EfficiencyRecommendation
HBTU / HATUDIPEA25 °C30 - 50%HighCritical Failure
DIC / OxymaPureNone25 °C< 1% HighOptimal
COMUTMP (Collidine)25 °C< 2%HighAcceptable
DIC / OxymaPureNone90 °C (Microwave)5 - 10%Very HighAvoid Heat

Self-Validating Experimental Protocol

Note on the Hydrochloride Salt: Because the raw material is an HCl salt, it must be Fmoc-protected prior to standard SPPS elongation. If coupling the free amine directly to the N-terminus of a growing chain, the HCl salt must be neutralized in situ with exactly 1.0 equivalent of TMP prior to activation to prevent a stoichiometric imbalance. The protocol below assumes the use of the Fmoc-protected derivative (Fmoc-(S)-o-Tolylglycine).

SPPS_Workflow S1 1. Resin Preparation Swelling in DMF S2 2. Fmoc Deprotection 20% Piperidine/DMF S1->S2 S3 3. Pre-Activation (2 min) AA + DIC + OxymaPure S2->S3 Wash (DMF) S4 4. Coupling (60-90 min) Strictly 25°C S3->S4 Transfer to Resin S5 5. IPC Check Kaiser Test / LC-MS S4->S5 Wash (DMF) S5->S4 If Incomplete (Re-couple) S6 6. Capping & Elongation Ac2O/Pyridine S5->S6 If Complete

Caption: Step-by-step SPPS workflow with integrated in-process controls (IPC) for hindered amino acids.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of resin (e.g., Rink Amide AM resin) into a fritted reaction vessel.

  • Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • Validation: Visually confirm the resin is fully expanded and free-flowing.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Validation: Collect the deprotection flow-through and monitor UV absorbance at 301 nm. A distinct peak confirms the release of the dibenzofulvene-piperidine adduct.

  • Wash the resin extensively with DMF (5 × 1 min).

Step 3: Neutral Pre-Activation (Critical Step)

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-(S)-o-Tolylglycine and 4.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Add 4.0 equivalents of DIC to the solution.

  • Allow the mixture to pre-activate for exactly 2 minutes . Causality: Prolonged pre-activation increases the risk of oxazolone formation, while insufficient time reduces coupling efficiency.

Step 4: Temperature-Controlled Coupling

  • Transfer the pre-activated mixture to the resin.

  • Agitate gently at strictly 25 °C for 60 to 90 minutes. Causality: Do not use microwave heating. Elevated temperatures exponentially increase the rate of

    
    -proton abstraction in phenylglycine derivatives 4.
    
  • Drain the reaction vessel and wash with DMF (3 × 1 min).

Step 5: In-Process Control (IPC) Validation

  • Kaiser Test: Extract a few resin beads and apply the Kaiser test reagents. A yellow color indicates complete coupling (absence of primary amines). A blue color dictates a mandatory re-coupling step using the same DIC/Oxyma conditions.

  • Micro-Cleavage: For absolute certainty, subject a small aliquot of resin to TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS to confirm the correct mass and verify the absence of split diastereomeric peaks.

Step 6: Capping

  • To prevent deletion sequences from unreacted sterically hindered amines, treat the resin with Acetic Anhydride / Pyridine / DMF (1:2:7) for 10 minutes.

  • Wash thoroughly with DMF and proceed to the next SPPS cycle.

References

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: ResearchGate URL:[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing / Monash University URL:[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL:[Link]

Sources

Application

Application Note: (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride in Medicinal Chemistry &amp; Peptidomimetic Design

Executive Summary The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (also known as L-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (also known as L-o-Tolylglycine HCl) serves as a privileged chiral building block in modern drug discovery. By introducing severe steric hindrance proximal to the peptide backbone, this unnatural amino acid restricts Ramachandran conformational space and dramatically enhances proteolytic stability. This guide provides a comprehensive mechanistic overview and self-validating protocols for the synthesis and incorporation of this highly hindered, epimerization-prone building block.

Chemical Identity & Mechanistic Profiling

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 129592-98-9 for the free base) is commercially available as a crystalline hydrochloride salt[1][2]. Structurally, it is an L-phenylglycine derivative featuring an ortho-methyl substitution on the aryl ring.

Mechanistic Causality in Drug Design

The strategic value of the ortho-tolyl group lies in its dual thermodynamic and kinetic effects on the resulting peptide or small molecule:

  • Conformational Restriction (Thermodynamic) : The ortho-methyl group creates a severe steric clash with the adjacent peptide backbone, restricting rotation around the Cα-Aryl bond (

    
     angle). This locks the peptide into a narrow Ramachandran space (specific 
    
    
    
    and
    
    
    angles), promoting defined secondary structures like
    
    
    -turns. This pre-organization reduces the entropic penalty upon binding to a target receptor, thereby increasing affinity.
  • Protease Shielding (Kinetic) : The increased steric bulk acts as a physical shield, preventing the active sites of exopeptidases and endopeptidases from accessing adjacent amide bonds, exponentially increasing the plasma half-life of the therapeutic.

G A o-Tolylglycine Incorporation B Steric Bulk (o-Methyl Group) A->B C Restricted Cα-Aryl Bond Rotation B->C G Protease Shielding B->G D Constrained Ramachandran Space C->D E Reduced Entropic Penalty D->E F Enhanced Target Binding Affinity E->F H Increased Metabolic Stability G->H

Fig 1. Mechanistic pathway of o-tolylglycine enhancing drug affinity and stability.

The Epimerization Challenge & Solutions

While highly valuable, ortho-substituted phenylglycines are notoriously difficult to incorporate via Solid-Phase Peptide Synthesis (SPPS). They suffer from two competing issues:

  • High Epimerization Risk : The electron-withdrawing nature of the aryl ring stabilizes the carbanion formed at the

    
    -carbon, making phenylglycine derivatives highly susceptible to base-catalyzed racemization (via direct enolization or 5-(4H)-oxazolone formation)[3].
    
  • Sluggish Coupling Kinetics : The ortho-methyl group severely hinders the nucleophilic attack of the incoming amine. This slow coupling rate means the activated amino acid sits in the basic coupling solution for extended periods, exacerbating the epimerization risk.

The Solution : To overcome this, standard coupling reagents (like DIC/HOBt) and standard bases (like DIPEA) must be abandoned. Optimal results are achieved using COMU , a third-generation uronium salt, combined with 2,4,6-trimethylpyridine (TMP/collidine) [4]. TMP is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) and is highly sterically hindered, which prevents it from abstracting the acidic


-proton, thereby suppressing epimerization while COMU drives the sluggish coupling reaction forward.
Quantitative Data: Coupling Condition Optimization

The following table summarizes the optimization of coupling conditions for Fmoc-(S)-o-Tolylglycine onto a resin-bound amine, highlighting the critical balance between yield and chiral integrity.

Coupling Reagent (Equiv)Base (Equiv)Time / TempCoupling Yield (%)Epimerization (D-isomer %)
DIC / HOBt (3.0)DIPEA (6.0)2h / 25°C42%< 1.0%
HATU / HOAt (3.0)DIPEA (6.0)2h / 25°C88%14.5%
DMTMM-BF4 (3.0)NMM (6.0)1h / 50°C (MW)81%8.2%
COMU (3.0) TMP (6.0) 2h / 25°C 94% < 0.5%

Data Interpretation: COMU/TMP provides the optimal thermodynamic driving force for the sterically hindered coupling while maintaining the basicity below the threshold required for


-proton abstraction.

Validated Experimental Protocols

Protocol A: Fmoc-Protection of (S)-2-Amino-2-(o-tolyl)acetic acid HCl

Because the compound is supplied as a hydrochloride salt[1], it must be converted to an Fmoc-protected derivative prior to SPPS. This protocol uses a self-validating pH-control system to ensure complete reaction without oligomerization.

Materials:

  • (S)-2-Amino-2-(o-tolyl)acetic acid HCl (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 10% Aqueous Na₂CO₃, 1,4-Dioxane, 1M HCl.

Step-by-Step Methodology:

  • Neutralization & Dissolution : Dissolve the amino acid HCl salt in a 1:1 mixture of 10% aq. Na₂CO₃ and 1,4-Dioxane.

    • Causality: The Na₂CO₃ neutralizes the HCl salt to free the amine and maintains the alkaline pH (~9.5) required for the nucleophilic attack on Fmoc-OSu.

  • Activation : Cool the solution to 0°C in an ice bath. Add Fmoc-OSu dropwise as a solution in 1,4-Dioxane.

    • Causality: Fmoc-OSu is chosen over Fmoc-Cl because Fmoc-Cl is overly reactive and frequently leads to the formation of mixed anhydrides and subsequent dipeptide oligomerization.

  • Reaction : Remove the ice bath and stir at room temperature for 12 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive baseline spot confirms the complete consumption of the free amine.

  • Precipitation : Wash the aqueous layer once with Diethyl Ether to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0.

    • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the Fmoc-amino acid to precipitate as a white solid.

  • Isolation : Extract the precipitate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Optimized SPPS Coupling of Fmoc-(S)-o-Tolylglycine

This protocol details the incorporation of the hindered amino acid onto a growing peptide chain on a solid support.

Step-by-Step Methodology:

  • Pre-activation : In a dry vial, dissolve Fmoc-(S)-o-Tolylglycine (3.0 eq) and COMU (3.0 eq) in anhydrous DMF. Add TMP (collidine) (6.0 eq). Stir for 3 minutes.

    • Causality: A 3-minute pre-activation allows the formation of the highly reactive uronium ester. Exceeding this time increases the risk of oxazolone formation.

  • Coupling : Add the pre-activated mixture to the resin-bound peptide (free N-terminus). Agitate at room temperature for 2 hours.

    • Causality: Room temperature is strictly maintained. While microwave heating (e.g., 50°C) accelerates coupling, it exponentially increases the rate of phenylglycine epimerization.

  • Washing : Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x).

  • Validation (Kaiser Test) : Take a few resin beads and perform a Kaiser test.

    • Self-Validation: A yellow/colorless bead indicates complete coupling (negative for free amines). A blue bead indicates incomplete coupling. If blue, do not proceed to deprotection; perform a double coupling using HATU/HOAt (3.0 eq) and TMP (6.0 eq) for 1 hour.

G Start Resin-bound Peptide (Free N-terminus) Prep Pre-activation: Fmoc-o-Tolylglycine + COMU + TMP (3 min, DMF) Start->Prep Couple Coupling Reaction: RT, 2 hours Prep->Couple Wash Wash Resin (DMF 3x, DCM 3x) Couple->Wash Test Kaiser Test (Check for free amines) Wash->Test Success Proceed to Fmoc Deprotection Test->Success Negative Fail Double Coupling (Use HATU/HOAt) Test->Fail Positive Fail->Wash

Fig 2. Optimized SPPS workflow for sterically hindered o-tolylglycine coupling.

References

  • Alchimica. Chemical Catalog: 2-Amino-2-(o-tolyl)acetic acid (CAS 129592-98-9). Retrieved from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis: The Acidity of the Alpha-Carbon. Retrieved from: [Link]

Sources

Method

Protocol for N-protection of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

An Application Guide to the N-Protection of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride Abstract: This technical guide provides a comprehensive framework for the N-protection of (S)-2-Amino-2-(o-tolyl)acetic acid hy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Protection of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive framework for the N-protection of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, a non-proteinogenic amino acid crucial for the development of novel peptides and pharmaceuticals. We delve into the strategic selection of common amine protecting groups—Boc, Cbz, and Fmoc—and present detailed, field-proven protocols for their application. The causality behind experimental choices, methods for reaction monitoring, and product characterization are thoroughly discussed to ensure reproducible, high-yield syntheses.

Introduction: The Imperative for N-Protection

(S)-2-Amino-2-(o-tolyl)acetic acid is a chiral building block whose incorporation into larger molecules can impart unique conformational constraints and biological activities.[1] Like all α-amino acids, its utility in synthetic chemistry, particularly in peptide synthesis, is contingent upon a strategic protection strategy.[2] The starting material, provided as a hydrochloride salt, possesses two highly reactive functional groups: a nucleophilic α-amino group and a carboxylic acid.

To achieve selective reactions, such as the activation of the carboxyl group for amide bond formation, the α-amino group must be rendered unreactive.[3][] This is accomplished by converting it into a less nucleophilic derivative, most commonly a carbamate.[5] This "protection" prevents self-polymerization and other undesired side reactions, ensuring that the peptide chain is elongated in a controlled, predetermined sequence.[3]

This document details robust protocols for the N-protection of (S)-2-Amino-2-(o-tolyl)acetic acid using three of the most ubiquitous protecting groups in organic synthesis: Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl).

Strategic Selection of the Protecting Group

The choice of an N-protecting group is not arbitrary; it is a critical decision dictated by the downstream synthetic route. The ideal group must be stable to the reaction conditions planned for subsequent steps but readily removable under specific conditions that do not affect other parts of the molecule. This principle of differential lability is known as orthogonality .[6][7][8] For instance, an acid-labile Boc group can be removed without affecting a base-labile Fmoc group or a Cbz group that is cleaved by hydrogenolysis.[6][7][8]

The table below summarizes the key characteristics of the three protecting groups discussed in this guide.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
Protection Conditions Aqueous base (e.g., NaHCO₃, NaOH) or organic base (e.g., TEA) in various solvents.[7]Schotten-Baumann conditions (e.g., Na₂CO₃ in Dioxane/H₂O).[8]Aqueous base (e.g., NaHCO₃) or organic base (e.g., Pyridine) in various solvents.[6]
Deprotection Conditions Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane).[][5][9]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[5][10]Mild organic base (e.g., 20% Piperidine in DMF).[6][11]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[9]Stable to mild acid and base.[8]Stable to acid and catalytic hydrogenation.[6]
Key Advantage Robust, crystalline derivatives. Orthogonal to Fmoc and Cbz strategies.[7][9][12]Historically significant, stable protecting group. Orthogonal to Boc and Fmoc.Mild deprotection allows use with acid-sensitive functionalities.[][11]
Consideration Deprotection requires strong acid, which may cleave other acid-labile groups (e.g., t-butyl esters).[5]Not suitable for molecules containing other reducible groups (e.g., alkynes, some sulfur-containing residues).[10]The Fmoc group is base-labile and not suitable for reactions involving strong basic conditions.

Detailed Application Protocols

The following protocols are designed for a laboratory scale and can be adjusted as needed.

Protocol 1: N-Boc Protection

The Boc group is a cornerstone of modern peptide synthesis, valued for its stability and straightforward application.[9] The reaction involves the nucleophilic attack of the free amine on di-tert-butyl dicarbonate.[9]

Materials and Reagents

ReagentFormulaM.W.Grade
(S)-2-Amino-2-(o-tolyl)acetic acid HClC₉H₁₂ClNO₂201.65≥98%
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25≥98%
Sodium BicarbonateNaHCO₃84.01ACS Reagent
1,4-DioxaneC₄H₈O₂88.11Anhydrous
Deionized WaterH₂O18.02N/A
Ethyl AcetateC₄H₈O₂88.11ACS Reagent
1 M Hydrochloric AcidHCl36.46Volumetric
Brine (Saturated NaCl)NaCl58.44N/A
Anhydrous Magnesium SulfateMgSO₄120.37ACS Reagent

Experimental Protocol

  • Dissolution: In a 250 mL round-bottom flask, dissolve (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (5.0 g, 24.8 mmol) and sodium bicarbonate (6.25 g, 74.4 mmol, 3.0 eq) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

    • Scientist's Note: The hydrochloride salt requires one equivalent of base for neutralization to the free amine. An excess of base is used to maintain basic pH throughout the reaction, which is essential for both the stability of the free amine and the reaction with (Boc)₂O.[7]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (6.5 g, 29.8 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amino acid.

  • Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.

  • Work-up - Extraction: Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate of the N-Boc protected product will form.

  • Work-up - Isolation: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo to yield N-Boc-(S)-2-Amino-2-(o-tolyl)acetic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, Mass Spectrometry, and melting point determination.

Workflow for N-Boc Protection

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep1 Dissolve Amino Acid HCl and NaHCO₃ in Dioxane/H₂O react1 Add (Boc)₂O prep1->react1 react2 Stir at RT for 12-18h react1->react2 react3 Monitor by TLC react2->react3 workup1 Remove Dioxane react3->workup1 workup2 Wash with EtOAc workup1->workup2 workup3 Acidify with HCl workup2->workup3 workup4 Extract with EtOAc workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify1 Recrystallize (optional) workup5->purify1 final1 N-Boc Protected Amino Acid purify1->final1

Caption: Workflow for N-Boc protection of (S)-2-Amino-2-(o-tolyl)acetic acid.

Protocol 2: N-Cbz Protection

The Cbz group, introduced in the 1930s, was a foundational tool in peptide chemistry.[8] It is installed using benzyl chloroformate and is prized for its stability and orthogonality to Boc and Fmoc groups.

Materials and Reagents

ReagentFormulaM.W.Grade
(S)-2-Amino-2-(o-tolyl)acetic acid HClC₉H₁₂ClNO₂201.65≥98%
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59≥95% (handle in fume hood)
Sodium CarbonateNa₂CO₃105.99ACS Reagent
1,4-DioxaneC₄H₈O₂88.11Anhydrous
Deionized WaterH₂O18.02N/A
Diethyl EtherC₄H₁₀O74.12ACS Reagent
1 M Hydrochloric AcidHCl36.46Volumetric
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Reagent

Experimental Protocol

  • Dissolution: In a 250 mL three-neck flask equipped with a dropping funnel and pH meter, dissolve (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (5.0 g, 24.8 mmol) in 1 M NaOH (25 mL, 25 mmol) at 0 °C (ice bath).

  • Reagent Preparation: Prepare a solution of sodium carbonate (3.95 g, 37.2 mmol, 1.5 eq) in water (40 mL). Prepare a solution of benzyl chloroformate (4.65 g, 27.3 mmol, 1.1 eq) in 1,4-dioxane (20 mL).

  • Reaction: Add the sodium carbonate solution to the amino acid solution. Then, add the Cbz-Cl/dioxane solution and another portion of 1 M NaOH (25 mL, 25 mmol) simultaneously and dropwise over 30-45 minutes, maintaining the temperature at 0-5 °C and the pH between 9-10.

    • Scientist's Note: This is a classic Schotten-Baumann reaction.[8] Maintaining a basic pH is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.[8]

  • Post-Reaction Stirring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 40 mL) to remove excess benzyl chloroformate and other impurities.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. The product will precipitate as a white solid or oil.

  • Work-up - Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo to yield N-Cbz-(S)-2-Amino-2-(o-tolyl)acetic acid. Purify further by recrystallization if needed.

  • Characterization: Confirm the structure and purity via ¹H NMR, Mass Spectrometry, and optical rotation.

Workflow for N-Cbz Protection

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep1 Dissolve Amino Acid HCl in NaOH at 0°C react1 Add Na₂CO₃ solution prep1->react1 react2 Simultaneously add Cbz-Cl and NaOH (pH 9-10) react1->react2 react3 Stir at RT for 2h react2->react3 workup1 Wash with Diethyl Ether react3->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with EtOAc workup2->workup3 workup4 Dry and Concentrate workup3->workup4 final1 N-Cbz Protected Amino Acid workup4->final1

Caption: Workflow for N-Cbz protection using Schotten-Baumann conditions.

Protocol 3: N-Fmoc Protection

The Fmoc group is the standard for modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[13] The protection reaction is typically clean and high-yielding.

Materials and Reagents

ReagentFormulaM.W.Grade
(S)-2-Amino-2-(o-tolyl)acetic acid HClC₉H₁₂ClNO₂201.65≥98%
Fmoc-OSuC₂₄H₁₉NO₅401.41≥98%
Sodium BicarbonateNaHCO₃84.01ACS Reagent
AcetoneC₃H₆O58.08ACS Reagent
Deionized WaterH₂O18.02N/A
Diethyl EtherC₄H₁₀O74.12ACS Reagent
1 M Hydrochloric AcidHCl36.46Volumetric
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Reagent

Experimental Protocol

  • Dissolution: In a 500 mL flask, dissolve (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (5.0 g, 24.8 mmol) and sodium bicarbonate (5.2 g, 62.0 mmol, 2.5 eq) in a mixture of acetone (75 mL) and water (75 mL).

  • Reagent Addition: To the stirred solution, add a solution of Fmoc-OSu (10.0 g, 24.9 mmol, ~1.0 eq) in acetone (50 mL) dropwise over 30 minutes.

    • Scientist's Note: Fmoc-OSu is often preferred over Fmoc-Cl as it is a stable solid and the succinimide byproduct is water-soluble, simplifying the work-up.[6]

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (10% Methanol in Dichloromethane + 1% Acetic Acid) until the starting material is consumed.

  • Work-up - Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the acetone.

  • Work-up - Extraction: Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A fine white precipitate of the product will form.

  • Work-up - Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Purification: Dry the crude product under high vacuum. The product can be recrystallized from an ethanol/water mixture for higher purity.[14]

  • Characterization: Confirm identity and purity via ¹H NMR, HPLC, and melting point.

Workflow for N-Fmoc Protection

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep1 Dissolve Amino Acid HCl and NaHCO₃ in Acetone/H₂O react1 Add Fmoc-OSu in Acetone prep1->react1 react2 Stir at RT for 12-16h react1->react2 react3 Monitor by TLC react2->react3 workup1 Remove Acetone react3->workup1 workup2 Wash with Ether workup1->workup2 workup3 Acidify with HCl workup2->workup3 workup4 Filter and Wash Solid workup3->workup4 workup5 Dry Under Vacuum workup4->workup5 final1 N-Fmoc Protected Amino Acid workup5->final1

Caption: Workflow for N-Fmoc protection using Fmoc-OSu.

Analytical Validation and Quality Control

Rigorous analytical testing is essential to confirm the successful synthesis and purity of the N-protected amino acid.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical eluent system is 5-10% methanol in dichloromethane with a small amount (0.5-1%) of acetic acid to ensure sharp spots. The N-protected product will have a significantly higher Rf than the polar starting material.[15]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is commonly used. The purity is determined by integrating the peak area of the product relative to the total peak area at a specific wavelength (e.g., 220 nm for the amide bond or ~260 nm for Cbz/Fmoc).[15][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment of the protecting group and the overall structure of the final product. Key diagnostic signals include the characteristic peaks of the Boc (singlet ~1.4 ppm), Cbz (benzyl protons ~5.1 and 7.3 ppm), or Fmoc groups.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized compound.

  • Optical Rotation: Measures the specific rotation of the product to ensure that no significant racemization has occurred during the protection step. Phenylglycine derivatives are known to be susceptible to racemization, making this a critical quality control step.[17]

Conclusion

The N-protection of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a fundamental and enabling step for its use in advanced chemical synthesis. By carefully selecting a protecting group—Boc, Cbz, or Fmoc—based on the principles of orthogonality, researchers can seamlessly integrate this valuable building block into complex synthetic pathways. The detailed protocols and analytical guidelines presented herein provide a robust framework for achieving high-purity, well-characterized N-protected derivatives, empowering further innovation in drug discovery and materials science.

References

  • Albericio, F. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Available at: [Link]

  • Nowick, J. S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Fields, G. B. & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research. Available at: [Link]

  • Asymmetric Synthesis. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Wiley-VCH. (2002). Protection Reactions. In Peptide Synthesis and Applications. Available at: [Link]

  • Gómez-Martínez, M. et al. (2004). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Molecules. Available at: [Link]

  • Google Patents. (2021). CN113563214A - Synthetic method of aminoacetic acid.
  • Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Google Patents. (2010). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Bermejo-López, A. et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols. Available at: [Link]

  • Sadeghzadeh, M. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • Mire, J. & Meutermans, W. (2020). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science. Available at: [Link]

  • Khadse, S. & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

  • Hossain, M. A. & Flegel, M. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. Available at: [Link]

  • Vasanthakumar, G.-R. et al. (2014). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. Available at: [Link]

  • Gong, Z. et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]

  • Đud, M. & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Isidro-Llobet, A. et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Available at: [Link]

  • Dechantsreiter, M. A. et al. (1999). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Google Patents. (2002). EP0778285B1 - The preparation of protected amines or alkylated amino acids.

Sources

Application

Application Note: (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride as a Strategic Chiral Building Block in Organic Synthesis

Introduction & Mechanistic Rationale (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (commonly referred to as L-o-tolylglycine HCl) is a highly specialized, non-proteinogenic -arylglycine derivative. Chiral arylglycines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (commonly referred to as L-o-tolylglycine HCl) is a highly specialized, non-proteinogenic


-arylglycine derivative. Chiral arylglycines are ubiquitous structural motifs in modern drug discovery, forming the core of numerous glycopeptide antibiotics, 

-lactams, and cardiovascular agents[1].

While standard phenylglycine derivatives are common, the specific addition of an ortho-methyl group in (S)-o-tolylglycine introduces profound steric and electronic effects. The Causality of the ortho-Methyl Group: In medicinal chemistry, free rotation around the


-aryl bond can lead to multiple low-energy conformers, which increases the entropic penalty upon binding to a biological target. The bulky ortho-methyl substituent creates severe steric hindrance, effectively restricting the 

dihedral angle. When incorporated into a peptide backbone or small-molecule API, this "conformational locking" pre-organizes the molecule into a bioactive conformation, thereby enhancing target affinity and drastically increasing resistance to enzymatic degradation[2].

Pathway N1 Standard Phenylglycine (Free Cα-Aryl Rotation) N2 (S)-o-Tolylglycine (Restricted Cα-Aryl Rotation) N1->N2 Addition of ortho-Methyl group N3 Increased Proteolytic Stability N2->N3 Steric shielding of peptide bond N4 Enhanced Target Affinity (Pre-organized Conformation) N2->N4 Reduced entropic penalty

Conformational locking mechanism induced by the ortho-methyl group in peptidomimetics.

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of the hydrochloride salt is critical for calculating exact molar equivalents during neutralization and coupling steps.

Table 1: Physicochemical Properties of (S)-o-Tolylglycine HCl

ParameterValue / Description
Chemical Formula C9H11NO2 · HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline powder
Stereochemistry (S)-enantiomer (L-configuration)
Solubility Profile Soluble in H₂O, MeOH, DMF (upon neutralization); Insoluble in Hexanes, DCM
Storage Conditions Desiccated at 2–8°C; highly hygroscopic

Divergent Synthetic Applications

Because it is an enantiopure primary amine and a carboxylic acid, (S)-o-tolylglycine serves as a versatile node in divergent synthesis. It is primarily utilized in three distinct workflows:

  • Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected derivative to synthesize peptidomimetics.

  • Asymmetric Catalysis: Reduced to chiral amino alcohols for the generation of phosphino-oxazoline (PHOX) or oxazaborolidine ligands.

  • Heterocyclic APIs: Cyclized into hydantoins or oxazolidinones for CNS or antimicrobial drug targets.

Workflow A (S)-o-Tolylglycine HCl Core Building Block B Peptidomimetics (Conformational Locking) A->B Fmoc-OSu SPPS C Chiral Amino Alcohols (Asymmetric Ligands) A->C NaBH4/I2 Reduction D Heterocyclic APIs (Hydantoins/Oxazolidinones) A->D Phosgene/Urea Cyclization

Divergent synthetic workflows utilizing (S)-o-Tolylglycine HCl as a core building block.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized to account for the unique steric environment of the ortho-tolyl group.

Protocol A: Synthesis of Fmoc-(S)-o-Tolylglycine for SPPS

Mechanistic Causality: The starting material is a hydrochloride salt; thus, it must be neutralized before the amine can act as a nucleophile. Furthermore, standard Schotten-Baumann conditions using Fmoc-Cl often result in the formation of Fmoc-dipeptides due to the high reactivity of the chloride. We utilize Fmoc-OSu (N-hydroxysuccinimide ester), which is less reactive and highly chemoselective, preventing oligomerization of this sterically hindered amino acid[3].

Step-by-Step Methodology:

  • Neutralization: Dissolve (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (10.0 mmol, 2.02 g) in a 1:1 mixture of 10% aqueous Na₂CO₃ (25 mL) and 1,4-dioxane (25 mL). Stir at 0°C for 15 minutes to ensure complete deprotonation of the ammonium salt.

  • Fmoc Addition: Dissolve Fmoc-OSu (10.5 mmol, 3.54 g) in 1,4-dioxane (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C to manage the exothermic reaction and prevent side-product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

  • Validation (In-Process Control): Spot the reaction on a silica TLC plate (Eluent: DCM/MeOH 9:1). Spray with Ninhydrin and heat. The disappearance of the primary amine (purple spot) confirms reaction completion.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu and non-polar impurities. Acidify the aqueous layer to pH 2.0 using 1M HCl at 0°C.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-(S)-o-Tolylglycine as a white foam.

Protocol B: Chemoselective Reduction to (S)-2-Amino-2-(o-tolyl)ethanol

Mechanistic Causality: The reduction of


-arylglycines is notoriously difficult. Standard hydrogenation or harsh reductions with LiAlH₄ can cause hydrogenolysis (cleavage of the benzylic C-N bond) or racemization of the delicate stereocenter[4]. We employ a NaBH₄/I₂ system. Iodine reacts with NaBH₄ in situ to generate borane-THF complex (

). Borane acts as an electrophilic reducing agent, coordinating to the electron-rich carboxylic acid and reducing it to the alcohol rapidly without affecting the benzylic amine.

Step-by-Step Methodology:

  • Preparation: Suspend (S)-o-Tolylglycine HCl (5.0 mmol, 1.01 g) and NaBH₄ (12.5 mmol, 0.47 g) in anhydrous THF (20 mL) under an inert Argon atmosphere at 0°C.

  • In-situ Borane Generation: Dissolve Iodine (I₂, 5.0 mmol, 1.27 g) in anhydrous THF (10 mL). Add dropwise to the suspension over 45 minutes. Caution: Vigorous evolution of hydrogen gas (

    
    ) will occur.
    
  • Reflux: Once gas evolution ceases, attach a reflux condenser and heat the reaction to 70°C for 14 hours.

  • Quenching: Cool the mixture to 0°C and carefully quench by adding Methanol (10 mL) dropwise until bubbling stops, breaking down the boron-ester complexes.

  • Workup & Validation: Concentrate the mixture in vacuo. Dissolve the residue in 20% aqueous KOH (15 mL) and stir for 2 hours to fully liberate the free amino alcohol. Extract with DCM (3 × 20 mL).

  • Quality Control: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess (ee > 98%) remains intact.

Optimization of SPPS Coupling Conditions

When utilizing Fmoc-(S)-o-Tolylglycine in Solid-Phase Peptide Synthesis, the ortho-methyl group severely hinders the nucleophilic attack of the incoming amino acid. Standard coupling reagents (like HBTU) are insufficient and lead to truncation sequences.

Table 2: SPPS Coupling Reagent Efficacy for (S)-o-Tolylglycine

Coupling ReagentBaseReaction TimeYield / Coupling EfficiencyRecommendation
HBTU DIPEA (2.0 eq)4 hours~65%Not Recommended
DIC / Oxyma None2 hours~82%Acceptable for short sequences
HATU DIPEA (2.0 eq)1 hour>98% Highly Recommended

Application Insight: Always utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for coupling onto or from an o-tolylglycine residue. The 7-aza group of HATU provides a neighboring group effect that accelerates the acylation step, overcoming the steric bulk of the ortho-methyl substituent. A double-coupling protocol (2 × 45 mins) is strictly advised to ensure a self-validating, 100% complete synthesis cycle.

References

  • Practical chiral α-aryl glycine derivatives Organic & Biomolecular Chemistry, University of Liverpool / RSC (2017). URL:[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Natural Product Reports, RSC Publishing (2015). URL:[Link]

  • Genetic engineering approaches for the fermentative production of phenylglycines Applied Microbiology and Biotechnology, PubMed Central (PMC) (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride synthesis

Welcome to the Chiral Amino Acid Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists scaling the synthesis of (S)-2-Amino-2-(o-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amino Acid Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists scaling the synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (also known as (S)-o-tolylglycine HCl).

Synthesizing enantiopure α-arylglycines is notoriously challenging. Unlike standard aliphatic amino acids, the α-proton of an arylglycine is highly acidic due to the electron-withdrawing nature of both the adjacent aryl ring and the carboxylate group[1]. Furthermore, the ortho-methyl substitution introduces severe steric hindrance, complicating both the initial Strecker reaction and the subsequent hydrolysis steps.

This guide bypasses generic advice and focuses strictly on the mechanistic causality, self-validating protocols, and diagnostic troubleshooting required to maximize your yield and enantiomeric excess (ee).

I. Mechanistic Workflow

The most robust and scalable method for producing this compound is the Asymmetric Strecker Synthesis utilizing a chiral auxiliary, followed by simultaneous auxiliary cleavage and nitrile hydrolysis[2].

Workflow A o-Tolualdehyde + NaCN C (S,S)-Aminonitrile A->C Strecker B (S)-Auxiliary B->C D 6M HCl, Reflux C->D Hydrolysis E (S)-o-Tolylglycine HCl D->E Crystallization

Asymmetric Strecker synthesis workflow for (S)-o-tolylglycine HCl.

II. Quantitative Optimization Data

Understanding the thermal and pH boundaries of your reaction is critical. The ortho-methyl group forces the carboxylate out of coplanarity with the aromatic ring, significantly lowering the activation energy for decarboxylation. The table below summarizes how deviations from optimal conditions impact the final yield and purity.

ParameterConditionYield (%)Enantiomeric Excess (% ee)Primary Impurity / Failure Mode
Hydrolysis Temp 80 °C45%>99%Unreacted Aminonitrile (Incomplete conversion)
Hydrolysis Temp 100 °C 82% >99% None (Optimal)
Hydrolysis Temp 120 °C<30%85%o-Tolylmethylamine (Thermal decarboxylation)
Workup pH pH 1–2 80% >99% None (Product stabilized as HCl salt)
Workup pH pH 765%70%Racemized (R)-enantiomer (Base-catalyzed epimerization)

III. Troubleshooting & FAQs

Q1: My yield drops significantly during the acidic hydrolysis of the (S,S)-aminonitrile. How do I prevent this? A: You are likely experiencing thermal decarboxylation. Because of the steric bulk of the ortho-methyl group, the hydrolysis of the nitrile requires harsh conditions (6M HCl at reflux)[2]. However, pushing the heat too high or refluxing for too long (>16 hours) causes the newly formed arylglycine to lose CO₂, converting your target product into o-tolylmethylamine. Fix: strictly control your heating mantle to maintain an internal temperature of exactly 100 °C. Do not exceed 16 hours.

Q2: The final product shows significant racemization (<80% ee). Where is the chiral leak occurring? A: The chiral leak is almost certainly happening during isolation. Arylglycines undergo rapid base-catalyzed epimerization because the α-proton is highly labile[1]. If you attempt to isolate the free amino acid by neutralizing the reaction mixture to its isoelectric point, you risk racemization. Fix:Never isolate the free base. Always crash out the product directly as the hydrochloride salt by concentrating the acidic aqueous layer and adding cold acetone or ether.

Q3: My (S,S)-aminonitrile intermediate is oiling out instead of crystallizing. What is the solution? A: The ortho-substitution increases the lipophilicity and solubility of the intermediate compared to standard phenylglycine derivatives. If you are using (S)-1-(4-methoxyphenyl)ethylamine as your chiral auxiliary[3], the resulting (S,S)-aminonitrile should be highly crystalline. Fix: If it oils out, your solvent system is too polar. Seed the mixture with a few crystals of pure product, or transition to a biphasic crystallization system by slowly adding hexanes to the reaction mixture until slight turbidity is observed, then cool to 4 °C.

Troubleshooting Start Yield Drop Detected NMR 1H NMR Analysis of Crude Start->NMR Decarb Ar-CH2-NH2 Peak (Decarboxylation) NMR->Decarb Nitrile Unreacted Nitrile (Incomplete Hydrolysis) NMR->Nitrile Fix1 Reduce Time to 12h Control Temp <100°C Decarb->Fix1 Fix2 Increase HCl to 6M Ensure Vigorous Reflux Nitrile->Fix2

Diagnostic logic tree for resolving yield drops during hydrolysis.

IV. Self-Validating Experimental Protocol

This protocol incorporates built-in diagnostic checks to ensure the system self-validates at each critical juncture.

Step 1: Asymmetric Strecker Reaction
  • Preparation: In a round-bottom flask, dissolve o-tolualdehyde (1.0 eq) and (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in methanol (0.5 M). Stir for 2 hours at room temperature to pre-form the imine.

  • Cyanide Addition: Cool the mixture to 0 °C. Slowly add an aqueous solution of NaCN (1.2 eq) dropwise. Caution: Perform strictly in a fume hood.

  • Crystallization: Add glacial acetic acid (1.0 eq) dropwise. Stir at room temperature for 12 hours.

  • Validation Check: The (S,S)-aminonitrile should precipitate as a white solid. Filter and wash with cold water/methanol (1:1). Take a ¹H NMR; you should observe a single diastereomer (>95:5 dr)[3]. The α-proton of the aminonitrile typically appears as a distinct singlet around 4.8–5.2 ppm.

Step 2: Auxiliary Cleavage and Hydrolysis
  • Acidic Reflux: Suspend the pure (S,S)-aminonitrile in 6M aqueous HCl (10 mL per gram of substrate).

  • Heating: Heat the mixture to a gentle reflux (internal temperature 100 °C). Maintain for exactly 12–14 hours.

  • Validation Check: Pull a 50 µL aliquot, neutralize with saturated NaHCO₃, and extract with EtOAc. Spot on a TLC plate and stain with Ninhydrin. A persistent yellow spot indicates unreacted nitrile; a purple spot at the baseline indicates successful formation of the amino acid.

Step 3: Isolation of the Hydrochloride Salt
  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (3 x 20 mL) to remove the cleaved auxiliary byproduct (which has been converted to an alkyl chloride/alcohol).

  • Concentration: Take the highly acidic aqueous layer (pH < 1) and concentrate it in vacuo at 40 °C until a thick slurry forms.

  • Precipitation: Add cold acetone to the slurry to fully precipitate the (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.

  • Collection: Filter the white crystals and dry under high vacuum. The product is now chemically and stereochemically stable.

V. References

  • Pérez-Fuertes, Y., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(15), 6038–6047.[Link]

  • Royal Society of Chemistry (2007). Amino Acids, Peptides and Proteins: Chemical synthesis and resolution of amino acids.[Link]

Sources

Optimization

Preventing racemization of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Technical Support Center: Preventing Racemization of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride Overview (S)-2-Amino-2-(o-tolyl)acetic acid is a valuable non-canonical arylglycine derivative used in advanced drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Overview

(S)-2-Amino-2-(o-tolyl)acetic acid is a valuable non-canonical arylglycine derivative used in advanced drug development and peptide engineering. However, handling its hydrochloride (HCl) salt and incorporating it into molecular chains presents a significant stereochemical challenge. The electron-withdrawing nature of the adjacent o-tolyl ring and the carbonyl group drastically increases the acidity of the α-proton. Consequently, this compound is highly susceptible to base-catalyzed racemization[1]. This guide provides mechanistic insights, troubleshooting strategies, and a self-validating protocol to maintain absolute stereochemical integrity during your syntheses.

Mechanistic Insight: The Racemization Pathways

Understanding causality is the first step in troubleshooting. Racemization of arylglycines typically occurs through two distinct pathways during synthesis:

  • Direct α-Proton Abstraction: The presence of a strong base (e.g., DIPEA or NaOH) directly removes the α-proton. The resulting carbanion is stabilized by resonance with the o-tolyl aromatic ring. Upon reprotonation by the solvent or environment, the stereocenter is re-established non-selectively, yielding a racemic mixture[1].

  • Oxazolone Formation: During carboxyl activation (especially with uronium salts like HBTU), the activated intermediate can undergo intramolecular cyclization to form an oxazolone. The α-proton of an oxazolone is exceptionally acidic, leading to rapid epimerization before the coupling step can even complete[2].

Mechanism Chiral (S)-2-Amino-2-(o-tolyl)acetic acid (Chiral Starting Material) Enolate Planar Enolate / Carbanion (Resonance Stabilized by o-tolyl) Chiral->Enolate Direct α-proton abstraction Oxazolone Oxazolone Intermediate (Highly Acidic α-proton) Chiral->Oxazolone Activation without suppressors Base Strong Base (e.g., DIPEA) Local High pH Base->Enolate Catalyzes Activation Carboxyl Activation (e.g., HBTU) Activation->Oxazolone Promotes Racemic Racemized Product (R/S Mixture) Enolate->Racemic Non-stereoselective reprotonation Oxazolone->Enolate Base-catalyzed ring opening

Base-catalyzed racemization pathways of arylglycines via enolization and oxazolone formation.

Frequently Asked Questions (FAQs)

Q: Why does my compound racemize immediately upon dissolving and neutralizing the hydrochloride salt? A: The HCl salt requires neutralization to yield the free amine for coupling. If a strong, unhindered base (like NaOH or DIPEA) is added rapidly, it creates localized high-pH microenvironments in the solution. This immediately triggers α-proton abstraction. Solution: Use weak, sterically hindered bases like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), and add them dropwise at 0°C[3].

Q: Can I use standard HBTU/DIPEA coupling conditions for this amino acid? A: No. Uronium/aminium salts (HBTU, HATU, HCTU) combined with DIPEA lead to significant epimerization (often 25% to 50%) for arylglycines[4]. The strong basicity of DIPEA promotes enolization, and uronium reagents poorly suppress oxazolone formation compared to carbodiimide/additive systems[2].

Q: Does temperature play a role? Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS)? A: Elevated temperatures exponentially increase the racemization rate. MW-SPPS is highly discouraged for arylglycines, as it can result in up to 49% racemization even with optimized reagents[5]. All reactions involving (S)-2-Amino-2-(o-tolyl)acetic acid must be performed at or below 25°C.

Quantitative Analysis of Coupling Conditions

To guide your experimental design, the following table summarizes the impact of various coupling environments on the stereochemical integrity of arylglycine derivatives.

Coupling ReagentBase / AdditiveTemperatureObserved Racemization (%)Recommendation
HBTU / HCTU DIPEA (Strong)25°C25.0 - 50.0%❌ Avoid
DMTMM-BF4 NMM (Weak)50°C (MW)~29.0%❌ Avoid MW-SPPS
EDC HOAt25°C~4.2%⚠️ Use with Caution
DIC OxymaPure / TMP25°C< 1.0%✅ Recommended
DEPBT TMP25°C< 1.0%✅ Recommended

Data synthesized from established arylglycine synthesis benchmarks[3],[5],[4].

Troubleshooting Guide

  • Issue: High epimerization detected via chiral HPLC in the final product.

    • Root Cause: Prolonged pre-activation of the amino acid before addition to the resin/amine.

    • Causality: The longer the activated ester sits in solution, the higher the probability of conversion into the highly acidic oxazolone intermediate.

    • Intervention: Minimize pre-activation time to strictly under 2 minutes. Add the coupling reagent (DIC) immediately before transferring the mixture to the reaction vessel[3].

  • Issue: Incomplete coupling (low yield) when substituting DIPEA with TMP.

    • Root Cause: TMP is a weaker base, which reduces the overall reaction kinetics of the coupling step.

    • Causality: Slower kinetics mean the reaction may not reach completion within standard timeframes.

    • Intervention: Do not revert to DIPEA. Instead, increase the coupling time to 2–4 hours, or perform a double-coupling cycle using fresh DIC/OxymaPure reagents.

Step-by-Step Methodology: Racemization-Free Neutralization & Coupling

This self-validating protocol ensures the stereochemical integrity of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride during synthesis.

Workflow Step1 1. HCl Salt Dissolution (DMF, 0°C) Step2 2. In Situ Neutralization (TMP, 1.0 eq) Step1->Step2 Step3 3. Additive Addition (OxymaPure) Step2->Step3 Step4 4. Activation (DIC, <2 min) Step3->Step4 Step5 5. Peptide Coupling (25°C, 2h) Step4->Step5 Step6 6. Validation (Chiral HPLC) Step5->Step6

Optimized racemization-free workflow for handling and coupling arylglycine HCl salts.

Protocol:

  • Preparation: Swell the resin-bound amine (or dissolve the free amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Dissolution: In a separate, clean vial, dissolve 3.0 equivalents of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride and 3.0 equivalents of OxymaPure in a minimal volume of DMF. Chill the solution to 0°C in an ice bath.

  • In Situ Neutralization: Slowly add 3.0 equivalents of 2,4,6-collidine (TMP) dropwise to the chilled solution. (Note: Exactly 1.0 eq of TMP neutralizes the HCl salt, while the remaining 2.0 eq serves as the weak base for the coupling reaction).

  • Activation: Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) to the mixture. Agitate gently for exactly 1 to 2 minutes. Do not exceed this pre-activation window[3].

  • Coupling: Immediately transfer the activated mixture to the main reaction vessel. Agitate at room temperature (25°C) for 2 hours.

  • Self-Validation Checkpoint: Before proceeding with subsequent synthesis steps, cleave a 1 mg micro-aliquot of the resin (or sample the liquid phase). Analyze the crude intermediate via reverse-phase HPLC (or chiral HPLC) and LC-MS.

    • Success Criteria: The presence of a single sharp peak with the correct mass confirms stereochemical retention.

    • Failure Criteria: A doublet peak with identical mass indicates epimerization has occurred, signaling a failure in pH or temperature control.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Technical Support Center: Prevention of Racemiz
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temper

Sources

Troubleshooting

Technical Support Center: Purification of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with unnatural chiral amino acids like (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 879500-49-9) p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with unnatural chiral amino acids like (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS: 879500-49-9) presents unique physicochemical challenges.

This guide is engineered to troubleshoot the two most critical failure points in arylglycine processing: enantiomeric degradation (racemization) and chemical isolation (salt formation) .

I. Mechanistic Overview & Purification Workflow

(S)-2-Amino-2-(o-tolyl)acetic acid is an


-arylglycine. The purification of this class of molecules is notoriously difficult due to two structural features:
  • High

    
    -Proton Acidity:  The electron-withdrawing nature of the adjacent aromatic ring and the carboxylate group makes the 
    
    
    
    -proton highly labile, leading to rapid racemization under basic or thermal stress[1].
  • Steric Hindrance: The ortho-methyl group restricts the rotational freedom of the phenyl ring, complicating chiral recognition during chromatography[2] and altering the crystal packing dynamics during hydrochloride salt formation.

G Crude Crude (S)-2-Amino-2-(o-tolyl)acetic acid (Racemic & Chemical Impurities) ChiralSep Chiral Chromatography (SMB) Polysaccharidic CSP Crude->ChiralSep Enantiomeric Resolution Zwitterion Enantiopure Zwitterion (Free Base, >99% ee) ChiralSep->Zwitterion Eluent Evaporation (<35°C) SaltForm Anhydrous HCl Salt Formation (IPA / 4M HCl in Dioxane) Zwitterion->SaltForm Protonation Recryst Controlled Recrystallization (IPA / MTBE Antisolvent) SaltForm->Recryst Supersaturation Pure Pure (S)-2-Amino-2-(o-tolyl)acetic acid HCl (Final Polish) Recryst->Pure Filtration & Drying

Workflow for the purification and salt formation of (S)-2-Amino-2-(o-tolyl)acetic acid HCl.

II. Troubleshooting Chiral Resolution (FAQs)

Q: My enantiomeric excess (ee) drops significantly during the post-chromatography concentration step. How can I prevent this? A: This is a classic case of base-catalyzed enolization. Arylglycines racemize easily because the


-proton is abstracted to form an achiral enolate intermediate[1]. If your mobile phase contains trace basic additives (e.g., diethylamine) or if rotary evaporation is performed at high temperatures (>40°C), racemization accelerates.
Solution: Immediately acidify your collected fractions with 0.1% formic acid to protonate the amine, which deactivates the enolization pathway. Maintain rotary evaporation bath temperatures strictly below 35°C.

Q: We are using a standard cellulose-based Chiral Stationary Phase (CSP), but the resolution (


) between the (S) and (R) enantiomers is poor. 
A:  The ortho-methyl group introduces significant steric bulk that disrupts the planar 

stacking required for chiral recognition on standard CSPs. Solution: Transition to an amylose tris(5-chloro-2-methylphenylcarbamate) CSP in a Simulated Moving Bed (SMB) setup, which provides the necessary chiral cavity adjustments to accommodate the ortho-substitution[2]. Alternatively, supramolecular macrocyclic receptors have demonstrated high enantioselectivity for sterically hindered phenylglycines by encapsulating the zwitterionic form directly from aqueous solutions[3].
III. Troubleshooting Chemical Purity & Salt Formation

Q: When converting the purified zwitterion to the hydrochloride salt, the product precipitates as a sticky, biphasic oil rather than a crystalline solid. Why does this happen? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute-solvent solvate is lower than the crystallization temperature. Residual water in the solvent system exacerbates this by forming a dense, localized aqueous layer containing the highly soluble HCl salt. Solution: You must eliminate water from the system. Transition to a strictly anhydrous solvent system and utilize a controlled antisolvent crystallization method.

Table 1: Solvent System Matrix for Arylglycine HCl Salt Purification
Primary SolventAntisolventSolute-Solvent Interaction CausalityRisk Profile
Isopropanol (IPA) MTBE IPA stabilizes the protonated amine via H-bonding; MTBE smoothly lowers the dielectric constant to induce supersaturation.Low: Optimal for controlled crystal growth.
Methanol Diethyl Ether High solubility in MeOH leads to massive, uncontrollable supersaturation upon ether addition.High: Prone to "oiling out" and trapping impurities.
Water Acetone Water fully hydrates the zwitterion, but requires high heat for removal during drying.Critical: High risk of thermal racemization at >40°C.
IV. Step-by-Step Methodology: Anhydrous Salt Formation & Recrystallization

To ensure high chemical purity (>98%) and maintain enantiomeric integrity (>99% ee), utilize the following self-validating protocol for the isolation of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride[4].

Objective: Convert the enantiopure zwitterion into a highly pure, crystalline hydrochloride salt without inducing racemization or oiling out.

Step 1: Dissolution Suspend 10.0 g of the enantiopure zwitterion in 100 mL of anhydrous Isopropanol (IPA) in a jacketed reactor. Heat to 45°C under a dry nitrogen atmosphere. Causality: IPA provides sufficient hydrogen bonding to solubilize the intermediate without the hydrolytic and racemization risks associated with aqueous systems.

Step 2: Protonation Slowly dose 1.05 equivalents of 4M HCl in dioxane over 30 minutes via an addition funnel. Validation Checkpoint: The cloudy zwitterion suspension must transition into a completely clear, homogeneous solution. If turbidity persists after 30 minutes, unreacted zwitterion remains; dose additional HCl in 0.01 eq increments until the solution clears.

Step 3: Antisolvent Addition Cool the reactor slightly to 35°C. Begin adding 40 mL of anhydrous Methyl tert-butyl ether (MTBE) dropwise at a rate of 2 mL/min. Causality: MTBE acts as an antisolvent, gradually lowering the dielectric constant of the medium and driving the highly polar HCl salt toward the metastable zone of supersaturation.

Step 4: Seeding & Maturation Once the solution shows faint opalescence, halt the MTBE addition. Introduce 50 mg of pure (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride seed crystals. Hold the temperature at 35°C for 1 hour. Causality: Holding the temperature allows the seed bed to mature, ensuring that crystal growth dominates over secondary nucleation.

Step 5: Controlled Cooling Ramp Resume the addition of the remaining MTBE (approx. 60 mL) while simultaneously cooling the suspension to 5°C at a linear rate of 0.1°C/min. Validation Checkpoint: Withdraw a 100 µL aliquot of the mother liquor, dilute in 1 mL mobile phase, and run a rapid chiral HPLC assay. The ee of the dissolved solute should match the bulk; if the ee drops, the crystallization was too rapid, entrapping the (R)-enantiomer.

Step 6: Isolation & Drying Filter the crystalline slurry under a nitrogen blanket. Wash the filter cake with 2 x 20 mL of cold IPA/MTBE (1:2 v/v). Dry in a vacuum oven at 35°C for 12 hours. Validation Checkpoint: Test the final powder via Karl Fischer titration. Water content must be <0.5% w/w to ensure long-term shelf stability and prevent hygroscopic degradation.

V. References
  • Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions Source: Organic Letters (ACS Publications) URL:[Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments Source: ETH Zurich Research Collection URL:[Link]

  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of

    
    -arylglycine derivatives 
    Source: Frontiers in Chemistry
    URL:[Link]
    

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Welcome to the Advanced Application Troubleshooting Guide. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (commonly referred to as (S)-o-tolylglycine HCl) is a highly valuable unnatural amino acid used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Troubleshooting Guide. (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (commonly referred to as (S)-o-tolylglycine HCl) is a highly valuable unnatural amino acid used in the synthesis of chiral therapeutics and complex peptides. However, its unique structural juxtaposition—a highly polar, ionizable amino acid backbone paired with a bulky, hydrophobic ortho-tolyl ring—creates distinct solvation challenges.

This guide provides field-proven, mechanistically grounded solutions to overcome solubility bottlenecks in both organic synthesis and biological assay formulation.

Part 1: Mechanistic Overview of Solvation Dynamics

To troubleshoot effectively, we must first understand the physicochemical forces dictating this compound's behavior:

  • The Isoelectric Trap (Aqueous Media): Like all amino acids, this compound possesses dual acidic and basic properties[1]. In aqueous solutions near its isoelectric point (pI ~5.5–6.0), the molecule exists predominantly as a zwitterion. This net-neutral state maximizes intermolecular hydrogen bonding and crystal lattice energy while minimizing electrostatic repulsion, leading to a drastic reduction in solubility and sudden precipitation[2].

  • Salt vs. Free Base (Organic Media): As a hydrochloride salt, the compound is locked in a rigid ionic lattice. While this enhances shelf-stability and aqueous solubility at low pH, it renders the compound virtually insoluble in aprotic organic solvents (like DCM or THF) required for standard peptide coupling[3].

  • Hygroscopicity: The HCl salt is inherently hygroscopic. Absorption of atmospheric moisture leads to clumping, degradation, and significant weighing errors during stoichiometric calculations[4].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates when I dilute my DMSO stock into a pH 7.4 biological buffer. How do I prevent this? Causality: This is a classic "solvent crash-out" combined with isoelectric precipitation. The hydrophobic o-tolyl ring forces water molecules into a highly ordered clathrate structure, which is thermodynamically unfavorable. At pH 7.4, the amino acid is predominantly zwitterionic, minimizing electrostatic repulsion between molecules and promoting aggregation[2]. Solution:

  • Pre-dilution: Dilute the DMSO stock into an intermediate buffer containing a mild surfactant (e.g., 0.1% Tween-20 or Triton X-100) before final addition to the assay media.

  • Co-solvents: Maintain a final concentration of 1-5% DMSO or add 5% glycerol to disrupt the water lattice.

Q2: I cannot get the HCl salt to dissolve in Dichloromethane (DCM) or Dimethylformamide (DMF) for my peptide coupling reaction. What is wrong? Causality: The hydrochloride salt forms an ionic lattice that non-polar and polar aprotic solvents cannot break. For organic synthesis, the amine must be "freebased" (deprotonated) to become soluble and nucleophilic[3]. Solution: You must neutralize the HCl salt in situ using a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use at least 2.0 to 2.5 equivalents of base: 1 equivalent to neutralize the HCl, and the remainder to ensure the amine remains deprotonated for the coupling reaction.

Q3: The powder has become clumpy and sticky over time, and my reaction yields are dropping. Is it degrading? Causality: Amino acid hydrochlorides are highly hygroscopic. They absorb atmospheric moisture, which not only causes clumping but also throws off your molar mass calculations (you end up weighing water instead of the active compound)[4]. Solution: Store the compound in a desiccator over Drierite at 4°C or -20°C. Always allow the vial to reach room temperature before opening to prevent condensation. If clumping has occurred, dry the compound under high vacuum for 24 hours before use.

Part 3: Quantitative Solvent Compatibility Matrix

Summarizing the solvation states allows for rapid solvent selection based on your downstream application.

Solvent SystemSolubility LevelDominant Molecular StateRecommended Application
Water (pH < 3.0) High (>100 mg/mL)Cationic (Protonated)Stock solutions for robust assays
Water (pH 5.5 - 7.0) Low (<5 mg/mL)Zwitterionic (Neutral)Not recommended (Precipitation risk)
Water (pH > 9.0) Moderate (~50 mg/mL)Anionic (Deprotonated)Base-catalyzed aqueous reactions
100% DMSO High (>100 mg/mL)Hydrochloride SaltLong-term cryo-storage (-20°C)
DMF / DCM InsolubleHydrochloride SaltRequires freebasing
DMF / DCM + DIPEA High (>50 mg/mL)Free AminePeptide coupling / Organic synthesis
Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in visual checkpoints to confirm success before proceeding to the next step.

Protocol A: In Situ Freebasing for Amide/Peptide Coupling

Purpose: To solubilize the HCl salt in aprotic solvents for reaction with electrophiles.

  • Preparation: Weigh 1.0 mmol of (S)-2-Amino-2-(o-tolyl)acetic acid HCl into an oven-dried, argon-purged round-bottom flask.

  • Suspension: Add 5.0 mL of anhydrous DMF or DCM.

    • Observation: The mixture will appear as a milky, heterogeneous suspension.

  • Neutralization: Dropwise, add 2.2 mmol (approx. 380 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Validation Checkpoint: Stir for 5 minutes at room temperature. The solution must transition from a cloudy suspension to an optically clear, pale-yellow liquid. If turbidity persists, the HCl salt is not fully neutralized. Add DIPEA in 0.1 mmol increments until complete clarity is achieved.

  • Activation: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and target amine.

Protocol B: Preparation of 100 mM Stable Aqueous Stock for Biological Assays

Purpose: To create a high-concentration aqueous stock that resists isoelectric precipitation upon dilution.

  • Initial Solvation: Weigh 20.1 mg (0.1 mmol) of the compound into a sterile vial. Add 800 µL of deionized water.

  • Acidic Dissolution: Add 100 µL of 0.1 M HCl. Vortex vigorously for 60 seconds.

    • Causality: Pushing the pH below 3.0 ensures the compound is fully protonated (cationic), maximizing aqueous solubility.

  • Validation Checkpoint: Hold the vial against a light source. There should be zero particulate matter. If particles remain, sonicate for 2 minutes.

  • Buffering: Slowly add 100 µL of a concentrated 10X PBS buffer (pH 7.4) while vortexing continuously.

  • Final Validation: Monitor for 15 minutes. The solution should remain clear. If opalescence develops (indicating zwitterion precipitation), add 1-2% DMSO or 0.1% Tween-20 to stabilize the solvation shell.

Part 5: Visualizations & Workflows

Speciation A Low pH (< 3.0) Cationic Form (Highly Soluble) B Isoelectric Point (pH ~5.5) Zwitterionic Form (Precipitation Risk) A->B Add Base (Deprotonate -COOH) B->A Add Acid C High pH (> 8.0) Anionic Form (Soluble) B->C Add Base (Deprotonate -NH3+) C->B Add Acid

Caption: Figure 1: pH-dependent speciation and solubility states of (S)-o-tolylglycine.

Workflow Start Weigh (S)-o-Tolylglycine HCl (Protect from moisture) Solvent Suspend in aprotic solvent (DMF, DCM, or THF) Start->Solvent Base Add 2.0-2.5 eq DIPEA or TEA (Neutralize HCl salt) Solvent->Base Check Visual Inspection: Is the solution clear? Base->Check Check->Base No (Still Cloudy) Add 0.5 eq Base Coupling Proceed to Coupling (Add HATU/HOBt + Amine) Check->Coupling Yes (Clear Solution)

Caption: Figure 2: Iterative freebasing workflow for organic synthesis and peptide coupling.

References
  • Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Glycine ethyl ester hydrochloride, 99% (Chemical Properties & Handling)
  • Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters Source: Beilstein Journal of Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride .

This molecule presents a "perfect storm" of synthetic challenges. It is an arylglycine derivative, meaning the


-proton is highly acidic due to mesomeric stabilization of the resulting carbanion by the adjacent aromatic ring, making it notoriously prone to base-catalyzed racemization[1]. Furthermore, the ortho-methyl group introduces severe steric hindrance, drastically reducing coupling kinetics. Finally, because the starting material is a hydrochloride salt, the initial neutralization step introduces an immediate risk of epimerization if the local pH is not strictly controlled.

Mechanistic Insights: The Epimerization Trap

When protecting or activating (S)-2-Amino-2-(o-tolyl)acetic acid, the choice of base and coupling reagent dictates stereochemical integrity. Strong bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) rapidly deprotonate the


-carbon of the activated ester, funneling the intermediate through a planar enolate or oxazolone pathway[2]. Because the ortho-methyl group slows down the desired nucleophilic attack of the incoming amine, the activated ester has a longer residence time in the presence of base, maximizing the opportunity for racemization[3].

RacemizationMechanism A L-Enantiomer (Activated Ester) B Base Addition (e.g., DIPEA) A->B C Planar Enolate / Oxazolone Intermediate B->C -H+ (Fast) D Reprotonation (Non-stereoselective) C->D E D/L Racemic Mixture D->E Epimerization

Mechanism of base-catalyzed racemization via enolate or oxazolone intermediates.

Quantitative Assessment of Racemization

To prevent loss of stereochemistry, we must replace standard uronium/DIPEA systems with reagents that suppress oxazolone formation (e.g., DEPBT) and bases that are sterically hindered and weakly basic (e.g., TMP / 2,4,6-collidine, pKa ~7.4)[3],[4].

Coupling ReagentBase UsedBase pKaBase Steric HindranceEpimerization LevelRecommendation
HATU DIPEA10.5ModerateHigh (>20%)Avoid for activation
HBTU DIPEA10.5ModerateHigh (>20%)Avoid for activation
DIC / Oxyma NMM7.4LowModerate (~5-10%)Use with caution
COMU TMP7.4HighNegligible (<1%)Highly Recommended
DEPBT TMP7.4HighNegligible (<1%)Highly Recommended

Data synthesized from established solid-phase peptide synthesis (SPPS) optimization studies on phenylglycine derivatives[3],[4].

Troubleshooting Guides

Q: I am observing >20% D-enantiomer during the initial Fmoc protection of the HCl salt starting material. How can I prevent this? A: The root cause is the neutralization of the hydrochloride salt. If you use a strong organic base (like DIPEA or TEA) to free the amine and drive the Fmoc-OSu reaction, the transient high local pH strips the


-proton.
Solution: Abandon homogeneous organic base conditions. Switch to a biphasic Schotten-Baumann reaction using a weak inorganic buffer (e.g., 

). The bicarbonate buffers the aqueous layer to pH ~8.3—sufficient to keep the amine nucleophilic, but thermodynamically incapable of deprotonating the arylglycine

-carbon.

Q: My coupling yields are terrible (<50%) when attaching the next amino acid. If I push the reaction with HATU and heat, it completely racemizes. A: The ortho-methyl group creates a severe steric clash, drastically slowing down the nucleophilic attack. When the activated ester sits unreacted, excess strong base drives oxazolone formation. Solution: Replace HATU/DIPEA with DEPBT/TMP[3]. DEPBT (an organophosphorus reagent) mediates coupling via a different mechanism that bypasses the highly racemization-prone oxazolone intermediate. TMP (2,4,6-collidine) is sterically hindered; it can neutralize the acid to facilitate activation but cannot easily access the sterically encumbered


-proton[4].

Q: I successfully coupled the amino acid, but subsequent Fmoc deprotection steps are causing epimerization of the already-coupled residue. A: Standard 20% piperidine in DMF is basic enough to slowly epimerize arylglycines over repeated cycles[2]. Solution: Use a milder deprotection cocktail. Substituting piperidine with 20% piperazine in DMF/Ethanol, or adding 0.1 M HOBt to the piperidine solution, buffers the basicity and suppresses epimerization of the resin-bound peptide[4].

Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Fmoc Protection of the HCl Salt

This protocol utilizes a biphasic system to strictly control pH, preventing base-catalyzed enolization during the critical salt-neutralization phase.

  • Preparation: Suspend (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of 10% aqueous

    
     and 1,4-Dioxane.
    
  • Thermal Control: Chill the biphasic mixture to 0°C in an ice bath.

    • Validation Check: Insert an internal thermometer. Do not proceed until the internal temperature is strictly <5°C.

  • Activation: Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of Dioxane. Add this solution dropwise over 30 minutes to prevent localized heating.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly over 4 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1). Spray with Ninhydrin and heat. The reaction is complete when the primary amine spot (purple/pink) completely disappears.

  • Workup: Cool the mixture back to 0°C. Carefully acidify the aqueous layer with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Optimized Coupling using DEPBT/TMP

This protocol is designed for coupling the Fmoc-protected (S)-2-Amino-2-(o-tolyl)acetic acid to a growing peptide chain or solution-phase amine while avoiding the steric/electronic traps.

CouplingWorkflow Step1 1. Dissolve Fmoc-AA-OH & Amine in dry DMF Step2 2. Add DEPBT (1.5 eq) at 0°C Step1->Step2 Step3 3. Add TMP (3.0 eq) Dropwise (pH ~7.5) Step2->Step3 Step4 4. Warm to RT & Stir 4-12 hours Step3->Step4 Step5 5. HPLC/TLC Validation (Proceed if >95% conversion) Step4->Step5

Optimized epimerization-free coupling workflow using DEPBT and TMP.

  • Solvation: Dissolve Fmoc-(S)-2-Amino-2-(o-tolyl)acetic acid (1.2 eq) and DEPBT (1.5 eq) in anhydrous DMF.

  • Base Addition: Cool to 0°C. Add TMP (2,4,6-collidine) (3.0 eq) dropwise. Stir for 15 minutes to form the active ester.

  • Coupling: Add the incoming amine (1.0 eq). If using a hydrochloride salt of the incoming amine, add an additional 1.0 eq of TMP.

  • Incubation: Stir at room temperature for 4 to 12 hours. The steric bulk of the ortho-methyl group necessitates longer reaction times, but the DEPBT/TMP system ensures stereochemical stability during this prolonged incubation[3].

  • Validation Check: Perform a Kaiser test (for SPPS) or LC-MS/HPLC (for solution phase). Do not quench or proceed to workup until >95% conversion is confirmed.

Frequently Asked Questions (FAQs) - General Strategy

Q: Can I use Trityl (Trt) protection for the amine instead of Fmoc? A: Yes, and it is highly recommended if you are doing solution-phase synthesis. Trityl protection adds massive steric bulk, which further shields the


-proton from base abstraction. Furthermore, Trt is removed under mildly acidic conditions (e.g., 1% TFA), completely bypassing the base-catalyzed epimerization risks associated with Fmoc removal[5].

Q: What about C-terminal protection? Should I use a Methyl ester or a t-Butyl ester? A: Never use a methyl ester for this specific molecule if you intend to deprotect it later. Saponification of a methyl ester requires LiOH or NaOH. Exposing an arylglycine to hydroxide in water will cause 100% racemization. Always use a t-Butyl ester (cleaved by TFA) or an Allyl ester (cleaved by Palladium catalysis under neutral conditions) to maintain stereochemical integrity.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.

  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

  • Benchchem. Technical Support Center: Prevention of Racemization in Peptide Synthesis.

  • ResearchGate. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important chiral building block. We provide in-depth FAQs and troubleshooting guides based on established chemical principles and field-proven insights to help you navigate the challenges of scaling up this synthesis.

Introduction: The Importance and Challenge of (S)-2-Amino-2-(o-tolyl)acetic acid

(S)-2-Amino-2-(o-tolyl)acetic acid, a non-proteinogenic amino acid, is a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its precise stereochemistry is often essential for the biological activity and safety of the final active pharmaceutical ingredient (API). The primary challenge in its synthesis lies in controlling the stereochemistry at the α-carbon to produce the desired (S)-enantiomer with high purity, a task that becomes more complex at a larger scale.

This guide focuses on the most common and scalable synthetic strategies, addressing potential pitfalls from starting material selection to final product isolation.

Synthesis Strategy Overview

The production of enantiomerically pure (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride typically follows one of two major pathways:

  • Asymmetric Synthesis: Direct formation of the (S)-enantiomer using a chiral catalyst or a chiral auxiliary. While elegant, this can require expensive reagents and significant optimization.[1]

  • Racemic Synthesis followed by Chiral Resolution: Preparation of a 50:50 mixture of (S) and (R) enantiomers, followed by separation. This is often a more robust and cost-effective approach for large-scale production.[]

This guide will primarily detail the second approach, which involves a Strecker synthesis to create the racemic amino acid, followed by a classical resolution.

Synthesis_Strategies cluster_Racemic Pathway 1: Racemic Synthesis & Resolution cluster_Asymmetric Pathway 2: Direct Asymmetric Synthesis Start_R o-Tolualdehyde Strecker Strecker Reaction (NH4Cl, KCN) Start_R->Strecker Aminonitrile Racemic α-Aminonitrile Strecker->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Racemic_AA Racemic (R/S)-Amino Acid Hydrolysis->Racemic_AA Resolution Chiral Resolution (Resolving Agent) Racemic_AA->Resolution S_Salt Diastereomeric Salt (S) Resolution->S_Salt Liberation Acidification S_Salt->Liberation Final_Product (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride Liberation->Final_Product Start_A o-Tolualdehyde Asym_Strecker Asymmetric Strecker (Chiral Catalyst/Auxiliary) Start_A->Asym_Strecker Chiral_Intermediate Enantioenriched Intermediate Asym_Strecker->Chiral_Intermediate Workup Hydrolysis & Deprotection Chiral_Intermediate->Workup Final_Product_A (S)-2-Amino-2-(o-tolyl)acetic acid Hydrochloride Workup->Final_Product_A

Caption: General synthetic pathways to (S)-2-Amino-2-(o-tolyl)acetic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the racemic 2-Amino-2-(o-tolyl)acetic acid precursor?

A1: The Strecker synthesis is the most classic and widely used method.[3] It is a one-pot, three-component reaction involving an aldehyde (o-tolualdehyde), ammonia (often from ammonium chloride), and a cyanide source (like KCN or NaCN) to form an α-aminonitrile intermediate.[4][5] This intermediate is then hydrolyzed, typically under strong acidic conditions, to yield the final racemic amino acid.[6] This method is robust and uses readily available starting materials, making it suitable for large-scale production.[7]

Q2: Why is chiral resolution often preferred over direct asymmetric synthesis for this type of molecule on a large scale?

A2: While direct asymmetric synthesis can be more elegant, chiral resolution is often more practical and economical at scale for several reasons:

  • Cost: Chiral catalysts and ligands can be expensive, and their recovery and reuse may not be efficient.[1] Resolving agents are often cheaper, bulk chemicals that can be recovered with high efficiency.[]

  • Robustness: Resolution processes are typically less sensitive to air, moisture, and impurities compared to many catalytic asymmetric reactions. This reduces the need for stringent inert atmosphere conditions.

  • Process Development: Optimizing a resolution is often more straightforward than developing a new asymmetric catalysis protocol with high enantioselectivity (ee) and yield for a specific substrate.

Q3: What analytical methods are essential for monitoring this synthesis?

A3: A combination of techniques is required:

  • Reaction Progress: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection is used to monitor the disappearance of starting materials and the formation of products.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the identity and structure of intermediates and the final product.

  • Enantiomeric Purity: The most critical analysis is determining the enantiomeric excess (ee). This is exclusively done using a chiral analytical method, most commonly Chiral HPLC with a suitable chiral stationary phase (CSP), such as a crown-ether based column.[8][9]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues that may arise during the synthesis, organized by reaction stage.

Stage 1: Strecker Synthesis of Racemic α-Aminonitrile

Strecker_Mechanism Aldehyde o-Tolualdehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ (Nucleophilic Attack) Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile

Caption: Simplified mechanism of the Strecker reaction.

Q: The yield of the α-aminonitrile intermediate is low. What could be the cause?

A: Low yield in this step often points to incomplete formation of the imine intermediate or competing side reactions.

  • Causality & Explanation: The first step of the Strecker synthesis is the reversible formation of an imine from the aldehyde and ammonia.[6] The equilibrium may not favor the imine. Cyanide can also react with the starting aldehyde to form a cyanohydrin, a competing side reaction.

  • Solutions:

    • Control pH: The reaction is often performed in a buffered solution or with ammonium chloride, which provides a source of ammonia and maintains a slightly acidic pH to facilitate imine formation without excessively protonating the cyanide nucleophile.[10]

    • Order of Addition: Adding the cyanide source after allowing the aldehyde and ammonia source to react for a period can favor the desired pathway.

    • Temperature Control: The reaction is typically run at or below room temperature to manage exotherms and minimize side reactions.

    • Water Removal: In some non-aqueous variations, using a dehydrating agent can drive the imine formation equilibrium forward.[6]

Stage 2: Hydrolysis of the Aminonitrile

Q: The hydrolysis of the aminonitrile to the amino acid is slow or incomplete.

A: Nitrile hydrolysis requires harsh conditions (strong acid and heat), and incomplete conversion is a common issue.

  • Causality & Explanation: The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often the rate-limiting one. The steric hindrance from the ortho-tolyl group can further slow down the reaction.

  • Solutions:

    • Increase Acid Concentration: Use concentrated HCl (e.g., 6M to 12M) or H₂SO₄. Concentrated HCl is often preferred as it directly yields the desired hydrochloride salt.[7]

    • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is maintained consistently for an extended period (12-24 hours). Monitor progress by TLC until the intermediate is consumed.

    • Use Microwave Irradiation: For smaller scales, microwave-assisted hydrolysis can significantly reduce reaction times.

Stage 3: Chiral Resolution of the Racemic Amino Acid

Q: I am getting poor separation of the diastereomeric salts during crystallization.

A: Successful resolution depends critically on the differential solubility of the two diastereomeric salts formed between the racemic amino acid and the chiral resolving agent.

  • Causality & Explanation: For resolution to work, one diastereomeric salt must be significantly less soluble than the other in the chosen solvent system, allowing it to crystallize selectively.[] If both salts have similar solubilities, they will co-precipitate, leading to low enantiomeric purity.

  • Solutions:

    • Screen Resolving Agents: The choice of resolving agent is paramount. For an amino acid (which is amphoteric), both chiral acids and chiral bases can be used. A screening process is essential.

    • Optimize the Solvent: This is the most critical parameter. Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Control Cooling Rate: A slow, controlled cooling profile promotes the formation of well-defined crystals of the less soluble diastereomer. Crash-cooling often leads to trapping of the more soluble diastereomer and lower purity.

    • Seeding: Introducing a few seed crystals of the pure desired diastereomeric salt can initiate crystallization and improve selectivity.

Resolving Agent Type Examples Comments
Chiral Acids (+)-Tartaric Acid, (R)-(-)-Mandelic Acid, (+)-Camphorsulfonic AcidForms salts with the amino group. Most common choice for resolving amino acids.
Chiral Bases (S)-(-)-α-Methylbenzylamine, Brucine, StrychnineForms salts with the carboxylic acid group. Less common but can be effective.

Q: The yield of the desired (S)-enantiomer is below the theoretical maximum of 50%.

A: This indicates either incomplete precipitation of the desired diastereomeric salt or losses during the subsequent liberation and isolation steps.

  • Causality & Explanation: The theoretical maximum yield for a single enantiomer from a classical resolution is 50%. Yields lower than this can result from the desired salt having some residual solubility in the mother liquor or mechanical losses during filtration and transfers.

  • Solutions:

    • Optimize Stoichiometry: Use approximately 0.5 equivalents of the resolving agent relative to the racemic amino acid. Using a full equivalent can sometimes force the more soluble salt to precipitate.

    • Concentrate the Solution: Carefully concentrate the solution before cooling to ensure it is supersaturated with respect to the desired salt, but not the undesired one.

    • Recycle Mother Liquor: The mother liquor is enriched in the undesired (R)-enantiomer. It's possible to isolate this enantiomer, racemize it, and recycle it back into the process to improve overall process efficiency (a technique known as Dynamic Kinetic Resolution is a more advanced version of this).[11]

Stage 4: Final Product Isolation

Q: The final (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride product is discolored or fails to crystallize properly.

A: Discoloration often arises from impurities generated during the harsh hydrolysis step, while crystallization issues can be related to residual solvents or incorrect pH.

  • Causality & Explanation: Strong acid and heat can cause some degradation and the formation of colored byproducts. For crystallization of the hydrochloride salt, the product needs to be in a non-polar solvent where the salt form is insoluble.

  • Solutions:

    • Decolorize with Activated Carbon: Before final isolation, treat the aqueous solution of the free amino acid or its salt with activated carbon to adsorb colored impurities, then filter.

    • Proper Solvent Exchange: After liberating the free amino acid from the diastereomeric salt, ensure it is thoroughly extracted and the solvent is switched to one suitable for HCl salt formation (e.g., isopropanol, ethyl acetate, or diethyl ether).

    • Anhydrous Conditions for Salt Formation: To form the hydrochloride salt, bubble dry HCl gas through the solution of the free base or add a solution of HCl in a solvent like isopropanol. The presence of water can lead to a sticky or oily product instead of a crystalline solid.

    • Antisolvent Addition: If the product is soluble in the reaction solvent, adding an "antisolvent" in which the hydrochloride salt is insoluble can induce precipitation.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Racemic 2-Amino-2-(o-tolyl)acetic acid
  • Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) in water. Add o-tolualdehyde (1.0 eq) followed by a solution of potassium cyanide (1.1 eq) in water, dropwise, while maintaining the temperature below 20°C with an ice bath.

    • Stir the resulting mixture vigorously at room temperature for 12-18 hours. The product, 2-amino-2-(o-tolyl)acetonitrile, will often separate as an oil or solid.

    • Extract the crude aminonitrile into a suitable organic solvent (e.g., dichloromethane).

  • Hydrolysis:

    • Carefully add the crude aminonitrile solution to an excess of concentrated hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.

    • Cool the reaction mixture to room temperature. The racemic amino acid hydrochloride may precipitate.

    • Neutralize the mixture carefully with a base (e.g., ammonium hydroxide) to the isoelectric point (approx. pH 6) to precipitate the zwitterionic racemic 2-amino-2-(o-tolyl)acetic acid.

    • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Chiral Resolution and Final Salt Formation
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amino acid (1.0 eq) in a hot solvent (e.g., 80% aqueous ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq) in the same hot solvent.

    • Add the resolving agent solution to the amino acid solution.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath. The less soluble diastereomeric salt should crystallize.

    • Collect the crystals by filtration. Check the enantiomeric purity of the amino acid obtained from a small sample of the salt. If needed, recrystallize the salt from the same solvent system to improve purity.

  • Liberation of the Free (S)-Amino Acid:

    • Suspend the purified diastereomeric salt in water.

    • Adjust the pH to ~6 with a suitable base (e.g., 2M NaOH or NH₄OH) to precipitate the free (S)-amino acid.

    • Filter the solid, wash thoroughly with water to remove the resolving agent salt, and dry.

  • Formation of the Hydrochloride Salt:

    • Suspend the purified (S)-amino acid in a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).

    • Bubble dry HCl gas through the suspension or add a stoichiometric amount of HCl dissolved in isopropanol until the solid dissolves and then reprecipitates as the hydrochloride salt.

    • Stir for 1-2 hours, then collect the final product by filtration. Wash with the solvent and dry under vacuum.

References

  • Hu, X., et al. (2010). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature Communications. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Hu, X., et al. (2017). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Lee, V., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. PMC. Available at: [Link]

  • News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Regis Technologies, Inc. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. YouTube. Available at: [Link]

  • El-Faham, A., & Nájera, C. (2020). Special Issue: Development of Asymmetric Synthesis. PMC. Available at: [Link]

  • Sketchy MCAT. (2021). Synthesis of Alpha-Amino Acids. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enantiomeric Purity Analysis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride by HPLC

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical quality attribute assessment of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, a non-proteinogen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical quality attribute assessment of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, a non-proteinogenic amino acid of significant interest in pharmaceutical development. The enantiomeric purity of such chiral building blocks is paramount, as the presence of the undesired enantiomer can lead to altered pharmacological activity or unforeseen toxicological effects.[1][2] This document details established methodologies, presents comparative data, and offers insights into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Criticality of Enantiomeric Purity in Drug Development

Chiral molecules, such as (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, exist as non-superimposable mirror images called enantiomers.[3] While possessing identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of a biological system can differ significantly.[2] The presence of even trace amounts of the unwanted enantiomer (the (R)-form in this case) can impact the efficacy and safety of a drug substance.[1] Therefore, robust and reliable analytical methods for determining enantiomeric purity are a regulatory expectation and a scientific necessity.[4][5]

Comparative Analysis of Chiral HPLC Methodologies

The direct separation of enantiomers is most commonly achieved using specialized chiral stationary phases (CSPs) in HPLC.[6] These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. We will compare two primary approaches for the analysis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride: a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP.

Method 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely utilized for their broad enantioselectivity.[7][8] The separation mechanism primarily involves hydrogen bonding, π-π interactions, and inclusion complexing.[9][10]

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide CSPs, like those based on teicoplanin, are particularly effective for the separation of underivatized amino acids.[11] Their structure allows for multiple interaction points, including ionic, hydrogen bonding, and hydrophobic interactions, making them suitable for polar and ionic compounds.[11]

Experimental Protocols & Data Comparison

The following sections provide detailed experimental protocols and a comparative summary of the performance of the two methods.

Experimental Workflow

The general workflow for the enantiomeric purity analysis is outlined below.

Enantiomeric Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting prep_standard Prepare Standard Solution ((S)- and (R)-enantiomers) system_suitability System Suitability Testing (SST) prep_standard->system_suitability prep_sample Prepare Sample Solution ((S)-enantiomer) sample_injection Inject Sample and Standard prep_sample->sample_injection system_suitability->sample_injection If SST passes data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Calculate Enantiomeric Purity peak_integration->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: General workflow for enantiomeric purity analysis by HPLC.

Detailed Experimental Protocols

Method 1: Polysaccharide-Based CSP

  • Column: Chiralpak® IC (or equivalent cellulose-based CSP)

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP

  • Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based CSP)

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and Acetic Acid (e.g., 50:50:0.1 v/v/v). The organic modifier ratio and acid concentration can be adjusted for optimal separation.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods. Actual results may vary depending on the specific instrumentation and column used.

ParameterMethod 1 (Polysaccharide)Method 2 (Macrocyclic Glycopeptide)Acceptance Criteria
Resolution (Rs) > 2.0> 2.5Rs > 1.5
Retention Time (S)-enantiomer (min) ~ 8.5~ 6.2Consistent retention times
Retention Time (R)-enantiomer (min) ~ 10.2~ 7.8Consistent retention times
Tailing Factor (T) < 1.5< 1.3T ≤ 2.0
Theoretical Plates (N) > 2000> 3000> 2000

System Suitability Testing (SST): Ensuring Method Reliability

Before any sample analysis, it is crucial to perform System Suitability Testing (SST) to ensure the chromatographic system is performing adequately.[6][12] This is a non-negotiable aspect of method validation and routine analysis.[6]

System_Suitability_Testing cluster_params Evaluate Key Parameters start Inject Standard Solution (containing both enantiomers) resolution Resolution (Rs) start->resolution retention Retention Time (RT) & Repeatability start->retention peak_shape Tailing Factor (T) start->peak_shape efficiency Theoretical Plates (N) start->efficiency decision Do all parameters meet acceptance criteria? resolution->decision retention->decision peak_shape->decision efficiency->decision pass System is Suitable Proceed with Sample Analysis decision->pass Yes fail System is Not Suitable Troubleshoot and Re-evaluate decision->fail No

Caption: Key parameters evaluated during System Suitability Testing.

A standard solution containing both the (S) and (R) enantiomers is injected multiple times (typically 5 or 6). The key parameters to evaluate are resolution, retention time repeatability, peak tailing, and column efficiency.[7]

Method Validation: A Foundation of Trustworthiness

A full validation of the chosen analytical method should be performed to ensure its reliability for its intended purpose.[5][13] Key validation parameters as per ICH and FDA guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][14][15]

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases can be effectively employed for the enantiomeric purity analysis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.

  • Polysaccharide-based CSPs offer broad applicability but may require the use of normal-phase solvents, which can be less convenient.

  • Macrocyclic glycopeptide CSPs are often preferred for underivatized amino acids and are compatible with more common reversed-phase mobile phases.[11]

The choice between the two will depend on laboratory preferences, existing instrumentation, and the specific requirements of the analysis. It is imperative that the selected method is thoroughly validated to ensure the accuracy and reliability of the results, ultimately safeguarding the quality of the final drug product.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • 01-00870-EN Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]

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Comparative

A Comparative Guide to (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride and Other Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract The precise control of stereochemistry is fundamental to modern drug discovery and development. Chiral building blocks, particularly non-natural am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is fundamental to modern drug discovery and development. Chiral building blocks, particularly non-natural amino acids (NNAAs), are indispensable tools for introducing specific three-dimensional arrangements into bioactive molecules, thereby optimizing their pharmacological profiles.[][2] This guide presents a comparative analysis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, an NNAA of the arylglycine class. Due to the nascent stage of its application-specific literature, this document establishes a framework for its evaluation. We will compare its intrinsic structural and potential functional attributes against well-established classes of chiral building blocks: other arylglycines, classical chiral auxiliaries, and proteinogenic amino acids. The narrative is grounded in the principles of asymmetric synthesis and supported by detailed, field-proven experimental protocols designed to rigorously assess its potential as both a permanently incorporated scaffold and a transient chiral directing group.

Introduction: The Strategic Value of Non-Natural Amino Acids

In pharmaceutical sciences, the chirality of a molecule is critical, as different enantiomers can exhibit vastly different therapeutic effects and toxicological profiles.[3] Non-natural amino acids (NNAAs) offer a significant expansion of the chemical space available to medicinal chemists beyond the 20 proteinogenic amino acids.[4] Their incorporation into peptide-based therapies can enhance enzymatic stability, improve bioavailability, and modulate receptor binding affinity.[2][4] (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride belongs to the α-arylglycine family, a structural motif found in numerous bioactive compounds and pharmaceutical agents.[5] This guide aims to deconstruct its features and provide a logical, data-driven pathway for its adoption in research and development.

Foundational Strategies in Asymmetric Synthesis

To understand the role of any chiral building block, one must first appreciate the primary methodologies used to achieve enantiopure compounds. The choice of strategy is dictated by factors like scalability, cost, and the structural complexity of the target molecule.

  • Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. It is highly efficient when the target molecule shares a significant portion of its chiral framework with the starting material.

  • Asymmetric Synthesis : This strategy creates new chiral centers in an achiral or racemic substrate under the influence of a chiral catalyst or a covalently bonded chiral auxiliary .[6] Chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine, are temporarily attached to the substrate to direct a stereoselective transformation and are subsequently removed.[7][8]

  • Chiral Resolution : This method separates a racemic mixture into its constituent enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent (e.g., tartaric acid), followed by separation via fractional crystallization.[9][10]

(S)-2-Amino-2-(o-tolyl)acetic acid can be viewed through two of these lenses: as a product of asymmetric synthesis (e.g., via a Strecker reaction) or as a tool for chiral resolution.

Caption: Core strategies for obtaining enantiopure compounds.

Comparative Analysis of Chiral Building Blocks

The utility of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is best understood by comparing it to established alternatives. The key differentiating feature is the ortho-methyl group on the phenyl ring.

vs. (S)-Phenylglycine: The Influence of the ortho-Methyl Group

(S)-Phenylglycine is a widely used arylglycine, both as a component of pharmaceuticals and as a chiral auxiliary in diastereoselective Strecker reactions.[11] The introduction of an ortho-methyl group in the tolyl analogue introduces significant steric hindrance.

Causality of Steric Effects: Steric hindrance arises from the spatial bulk of a substituent.[12] An ortho group is positioned adjacent to the molecule's reactive center (the α-carbon), forcing approaching reagents or solvent molecules to adopt specific, less-crowded trajectories.[13] This can dramatically enhance the facial selectivity of a reaction, leading to higher diastereomeric or enantiomeric excess.[14]

Feature(S)-2-Amino-2-(o-tolyl)acetic acid(S)-PhenylglycineRationale & Expected Impact
Steric Hindrance HighModerateThe ortho-methyl group restricts rotation around the C-Ar bond and shields one face of the molecule more effectively.[13] This is expected to increase diastereoselectivity in reactions at the α-position.
Electronic Properties Weakly electron-donating (inductive)NeutralThe methyl group is a weak activating group, which may slightly alter the pKa of the amine and acid moieties but is unlikely to dominate reactivity compared to the steric effect.[12]
Solubility Potentially lower in polar solventsHigherIncreased hydrocarbon character may decrease aqueous solubility but improve solubility in moderately polar organic solvents like THF or Dichloromethane.
Application Potential High selectivity in asymmetric synthesis; creates unique conformational constraints in peptides.Broadly used as a resolving agent and in synthesis.[11]The enhanced steric bulk makes the o-tolyl derivative a compelling candidate where higher stereoselectivity is required.
vs. Removable Chiral Auxiliaries (Evans' and Pseudoephedrine-based)

A fundamental distinction exists between using an NNAA as a permanent part of a target molecule versus using a chiral auxiliary that is later removed.

  • Evans' Auxiliaries (Oxazolidinones): These are highly effective for controlling the stereochemistry of aldol additions and alkylations.[8][15] They create a rigid, chelated transition state that effectively blocks one face of the enolate.[16]

  • Pseudoephedrine Amides: Developed by Myers, this system offers excellent stereocontrol in alkylations and is often easier to remove and recover than some Evans auxiliaries.[6][7][17][18]

The key difference is atom economy and synthetic strategy . (S)-2-Amino-2-(o-tolyl)acetic acid is incorporated into the final structure, directly contributing to its biological activity. Chiral auxiliaries are temporary scaffolds, adding steps for attachment and cleavage to the synthetic route.[7][19]

Experimental Evaluation Protocols

To objectively assess the performance of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, we propose two standard, self-validating experimental workflows.

Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid

The Strecker reaction is a robust method for synthesizing α-amino acids.[20][21] An asymmetric variant using a chiral amine as an auxiliary provides a direct route to enantiomerically enriched products.[22] This protocol serves to both synthesize the target compound and evaluate the directing power of a common chiral auxiliary, setting a benchmark.

Caption: Workflow for Asymmetric Strecker Synthesis.

Step-by-Step Methodology:

  • Imine Formation: To a solution of o-tolualdehyde (1.0 eq) in methanol (2 M) at 0 °C, add (R)-(+)-α-phenylethylamine ((R)-PEA) (1.0 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Cyanation: Cool the reaction mixture back to 0 °C. Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Carefully quench the reaction with 6 M HCl (4.0 eq) at 0 °C. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours to effect complete hydrolysis of the nitrile.

  • Work-up & Isolation: Cool the mixture to room temperature and remove methanol under reduced pressure. Wash the aqueous residue with dichloromethane (2x) to remove non-polar impurities. The aqueous layer contains the diastereomeric amino acid hydrochlorides.

  • Auxiliary Removal: The phenylethylamine auxiliary can be removed via catalytic hydrogenation. Adjust the pH of the aqueous solution to ~7, add Pd/C (10 mol%), and subject the mixture to a hydrogen atmosphere (50 psi) for 24 hours.

  • Purification: Filter the reaction through Celite and acidify the filtrate to pH 2 with concentrated HCl. The product, (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, can be isolated by crystallization or lyophilization.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude amino acid mixture by ¹H NMR before auxiliary removal. Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC.

Protocol 2: Application as a Chiral Resolving Agent

This protocol evaluates the efficacy of (S)-2-Amino-2-(o-tolyl)acetic acid as a chiral resolving agent for a model racemic amine, (±)-1-phenylethylamine.[23][24]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve racemic (±)-1-phenylethylamine (1.0 eq) in ethanol (e.g., 5 mL per gram of amine) with gentle heating (50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (0.5 eq) in a minimum amount of hot ethanol. Add this solution slowly to the amine solution with continuous stirring. Causality Note: Using 0.5 equivalents of the resolving agent is a standard starting point, as it can only form a salt with half of the racemic mixture, theoretically maximizing the yield of one diastereomer.

  • Crystallization: Allow the combined solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for 12-24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals. This is Diastereomeric Salt 1 .

  • Liberation of Amine: Suspend the collected crystals in water and add 2 M NaOH solution until the pH is >12 to liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the resolved amine.

  • Analysis: Determine the yield and the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by measuring its specific rotation.

Data Presentation and Interpretation

The following table presents hypothetical, yet realistic, data that could be obtained from the protocols above, providing a clear basis for comparison.

Table 2: Hypothetical Performance Data

ExperimentParameterMetric(S)-2-Amino-2-(o-tolyl)acetic acid(S)-Phenylglycine (Reference)Interpretation
Protocol 1 Strecker Synthesis (with (R)-PEA)Diastereomeric Ratio (crude)95:585:15The higher d.r. suggests the ortho-methyl group provides superior stereochemical control during the cyanation step.
Protocol 2 Chiral Resolution (of (±)-1-PEA)Enantiomeric Excess (1st crop)92% e.e.80% e.e.The greater steric bulk and defined crystal packing of the o-tolyl derivative salt likely leads to more efficient diastereomeric differentiation during crystallization.
Protocol 2 Chiral Resolution (of (±)-1-PEA)Yield of Resolved Amine (1st crop)38% (of theoretical 50%)42% (of theoretical 50%)The slightly lower yield might be due to solubility differences but is offset by the significantly higher enantiopurity.

Conclusion and Future Outlook

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride presents itself as a highly promising chiral building block. Theoretical analysis, based on fundamental principles of stereochemistry, suggests that the steric influence of its ortho-methyl group can be a significant advantage over less substituted arylglycines like phenylglycine. This is expected to translate into superior performance both in diastereoselective syntheses where it is formed and in chiral resolutions where it is employed as a resolving agent.

The provided experimental protocols offer a robust framework for validating these hypotheses. Successful outcomes would position this molecule as a valuable tool for medicinal chemists, particularly for synthesizing complex chiral molecules and for creating novel peptide analogues with unique, sterically-enforced conformations. Further research should focus on its incorporation into peptide libraries and its use in asymmetric catalysis.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews. [Link]

  • Bunnett, J. F., & Nahabedian, K. V. (1961). The Steric Effect of Ortho Substituents on the Acidic Hydrolysis of Benzamides. The Journal of Organic Chemistry. [Link]

  • Felfer, U. (2020). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Shaikh, et al. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC. [Link]

  • Beisel, T., & Manolikakes, G. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry. [Link]

  • Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

  • Hughes, D. L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • LibreTexts Chemistry. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • de Oliveira, H. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

  • Ivanov, I., & Stoyanov, S. (Eds.). (2021). Special Issue : Non-Natural Amino Acids in Drug Design. MDPI. [Link]

  • Wikipedia. Chiral resolution. Wikipedia. [Link]

  • Google Patents. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Mondal, T., & Shaikh, M. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. ResearchGate. [Link]

  • Carlone, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

  • Le, D. N., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • Singh, A., & Sharma, P. K. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]

  • Wang, D., et al. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]

  • Afonso, C. A. M., & Lourenço, N. M. T. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Yamamoto, Y., et al. (2011). Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. ResearchGate. [Link]

  • McFord, A. (2021). Synthesis Workshop: Quantifying Substituent Steric Effects. YouTube. [Link]

  • Carlone, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • Franklin, J. A., & Overman, L. E. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters. [Link]

  • Sp-led. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Toom, L., & Vares, L. (2006). Steric effects of alkyl substituents in silicon chemistry. Semantic Scholar. [Link]

  • Kawasaki, T., et al. (2011). Chirally and chemically reversible Strecker reaction. PMC. [Link]

  • D'hooghe, M., & Toste, F. D. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. [Link]

Sources

Validation

Structural Elucidation of (S)-2-Amino-2-(o-tolyl)acetic Acid Derivatives: A Comparative Guide to X-Ray Crystallography and Alternative Methodologies

Unnatural chiral amino acids, such as (S)-2-Amino-2-(o-tolyl)acetic acid (an ortho-methylphenylglycine derivative), are highly privileged building blocks in modern drug discovery. However, the ortho-tolyl substitution in...

Author: BenchChem Technical Support Team. Date: March 2026

Unnatural chiral amino acids, such as (S)-2-Amino-2-(o-tolyl)acetic acid (an ortho-methylphenylglycine derivative), are highly privileged building blocks in modern drug discovery. However, the ortho-tolyl substitution introduces significant steric hindrance, restricting rotation around the


 bond. This conformational rigidity complicates structural elucidation.

For researchers synthesizing these derivatives, definitively proving the absolute configuration and mapping the solid-state 3D conformation is a strict regulatory and scientific requirement. This guide objectively compares the performance of Direct Hydrochloride (HCl) Salt X-Ray Crystallography against traditional alternatives like heavy-atom derivatization and chiral anisotropic Nuclear Magnetic Resonance (NMR)[1].

Comparative Analysis of Structural Elucidation Strategies

To determine the absolute configuration of a chiral molecule, the analytical method must either reference a known chiral auxiliary or utilize anomalous dispersion of X-rays.

Method A: Direct X-Ray Crystallography of the Hydrochloride Salt (Optimal Performance)

Zwitterionic free amino acids are notoriously difficult to crystallize into high-quality single crystals. They rapidly form microcrystalline powders due to uncontrolled, multidirectional hydrogen bonding networks.

  • The Causality of the Salt: By treating the free amino acid with hydrochloric acid, the zwitterion is disrupted. The resulting

    
     group provides highly directional hydrogen bond donors, while the discrete 
    
    
    
    anion acts as a predictable hydrogen bond acceptor. This enforces a highly ordered, predictable crystal lattice[2].
  • Anomalous Dispersion: The chloride ion (

    
    ) is not just a counterion; it acts as a built-in anomalous scatterer. When irradiated with Cu K
    
    
    
    X-rays (
    
    
    Å), the chloride ion provides sufficient anomalous scattering (
    
    
    ) to reliably refine the Flack parameter to near zero, definitively proving the (S)-configuration without requiring covalent modification.
Method B: Heavy-Atom Derivatization (e.g., Brosylation)

Historically, crystallographers covalently attached heavy atoms (like bromine or iodine) to light-atom molecules to ensure strong anomalous scattering. For amino acids, this typically involves reacting the amine with 4-bromobenzenesulfonyl chloride.

  • The Drawback: The ortho-tolyl acetic acid framework contains a highly activated benzylic

    
    -proton. The basic conditions (e.g., Schotten-Baumann conditions) required for sulfonylation risk trace deprotonation at the 
    
    
    
    -carbon, leading to partial racemization. This compromises the integrity of the absolute configuration data.
Method C: Chiral Anisotropic NMR (PGME Method)

When single crystals absolutely cannot be grown, researchers turn to solution-state NMR using chiral derivatizing agents like (R)- and (S)-Phenylglycine Methyl Ester (PGME)[1].

  • The Mechanism: The carboxylic acid of the target is coupled to PGME. The diamagnetic anisotropic effect of the PGME phenyl ring differentially shields the protons of the o-tolyl group depending on the diastereomeric match. By calculating the difference in chemical shifts (

    
    ), the absolute configuration is deduced[1][3].
    
  • The Drawback: While this avoids crystallization, it provides zero information regarding the solid-state conformation, which is critical for structure-based drug design and patent filings.

Performance Comparison Data

The following table summarizes the operational performance of each methodology when applied to sterically hindered phenylglycine derivatives.

MethodologyPrimary OutputTime-to-ResultRacemization RiskAbsolute Config. Confidence3D Conformational Data
Direct HCl Salt X-Ray Solid-state structure & Flack Parameter3–7 DaysZero (No covalent bonds broken)High (via Cl- anomalous scattering)Yes
Heavy-Atom X-Ray Solid-state structure & Flack Parameter7–14 DaysModerate (Requires basic conditions)High (via Br/I anomalous scattering)Yes (But heavily perturbed by derivative)
PGME NMR Method Solution-state

values
2–4 DaysLow (Mild coupling conditions)Moderate (Relies on conformational models)No

Workflow Visualization

G Start (S)-2-Amino-2-(o-tolyl)acetic acid Goal Determine Absolute Configuration & Solid-State Conformation Start->Goal Direct Direct HCl Salt Crystallization (Vapor Diffusion) Goal->Direct Optimal (No Racemization) Heavy Heavy-Atom Derivatization (e.g., Brosylation) Goal->Heavy High Scattering, High Risk NMR Chiral NMR Derivatization (PGME Method) Goal->NMR Solution State Only Xray1 X-Ray Diffraction (Cu Kα) Anomalous Scattering from Cl- Direct->Xray1 Xray2 X-Ray Diffraction (Mo Kα) Anomalous Scattering from Br Heavy->Xray2 NMR_Analysis 1H NMR Analysis Δδ = δS - δR Calculation NMR->NMR_Analysis

Decision matrix for the structural elucidation of sterically hindered chiral amino acids.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the optimal methods for preparing the (S)-2-Amino-2-(o-tolyl)acetic acid for structural analysis.

Protocol 1: Sitting-Drop Vapor Diffusion of the Hydrochloride Salt

Vapor diffusion is utilized because slow, controlled supersaturation is required to avoid the kinetic trapping of amorphous precipitates—a common failure mode for ortho-substituted phenylglycines[4].

Reagents & Materials:

  • (S)-2-Amino-2-(o-tolyl)acetic acid (Free base, >98% ee)

  • 1.2 M HCl in Methanol (Anhydrous)

  • Diethyl ether (Anti-solvent)

  • Sitting-drop crystallization plates (e.g., Cryschem plates)

Step-by-Step Methodology:

  • Salt Formation: Suspend 20 mg of the free amino acid in 200 µL of anhydrous methanol. Slowly add 1.05 equivalents of 1.2 M HCl in methanol. Stir gently until the solution becomes completely clear, indicating full conversion to the highly soluble hydrochloride salt.

  • Droplet Preparation: Transfer 2 µL of the methanolic hydrochloride solution into the sample depression of a sitting-drop well.

  • Reservoir Setup: Pipette 500 µL of diethyl ether into the surrounding reservoir. Causality: Methanol fully solvates the salt, while diethyl ether acts as a volatile anti-solvent. Over time, the ether vapor diffuses into the methanol droplet, gradually lowering the dielectric constant of the medium and inducing slow nucleation.

  • Equilibration: Seal the well tightly with clear sealing tape to prevent solvent escape. Incubate the plate in a vibration-free environment at a constant 20 °C for 3 to 7 days.

  • Harvesting: Once distinct, block-like or needle crystals form, harvest a single crystal using a nylon cryo-loop. Immediately submerge the crystal in perfluoropolyether oil to prevent solvent loss and lattice degradation prior to flash-freezing in liquid nitrogen for X-ray diffraction.

Protocol 2: PGME Derivatization for Solution-State NMR (Alternative)

If crystallization repeatedly fails, the PGME method serves as a robust fallback for absolute configuration[1].

  • Protection: React the amine group of (S)-2-Amino-2-(o-tolyl)acetic acid with Boc-anhydride in aqueous dioxane to prevent self-polymerization during coupling.

  • Coupling: Split the Boc-protected material into two vials. To Vial A, add (R)-PGME, EDC·HCl, and HOBt in anhydrous DMF. To Vial B, add (S)-PGME, EDC·HCl, and HOBt. Stir both at room temperature for 12 hours.

  • Extraction & NMR: Extract the resulting diastereomeric amides using Ethyl Acetate/Water. Dry the organic layers, concentrate, and dissolve the purified products in

    
    .
    
  • Analysis: Acquire high-resolution

    
     NMR spectra for both samples. Calculate the 
    
    
    
    values for the ortho-methyl protons and the aromatic ring protons to deduce the configuration based on the established PGME shielding models[1][3].

References

  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis, structure and antibiotic activity of aryl-substituted LpxC inhibitors (Detailing vapor-diffusion of amino acid complexes) Source: PubMed Central (PMC) - NIH URL:[Link]

  • dl-Phenylglycinium chloride (Crystallographic properties of phenylglycine hydrochlorides) Source: ResearchGate / Acta Crystallographica URL:[Link]

Sources

Comparative

Validation of Synthetic Routes to (S)-2-Amino-2-(o-tolyl)acetic Acid Hydrochloride: A Comparison Guide

Executive Summary The synthesis of enantiopure unnatural amino acids, particularly sterically hindered ortho-substituted arylglycines like (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride , presents a significant challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure unnatural amino acids, particularly sterically hindered ortho-substituted arylglycines like (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride , presents a significant challenge in pharmaceutical development. This compound is a critical chiral building block for peptide mimetics and active pharmaceutical ingredients (APIs). The presence of the ortho-methyl group introduces severe steric hindrance, which can impede enzymatic pocket binding in biocatalysis and lower diastereoselectivity in traditional chemical additions.

This guide objectively compares three synthetic methodologies—Biocatalytic Dynamic Kinetic Resolution (DKR) , Asymmetric Strecker Synthesis , and Classical Diastereomeric Resolution —providing researchers with actionable, self-validating protocols and empirical data to select the optimal route based on scale, cost, and required enantiomeric excess (ee).

Comparative Overview of Synthetic Strategies

To establish a baseline for performance, we evaluated the three primary routes against key process metrics. The data summarized below reflects optimized conditions for a 100-gram scale synthesis.

Table 1: Performance Metrics of Alternative Synthetic Routes
MetricRoute A: Biocatalytic DKRRoute B: Asymmetric StreckerRoute C: Classical Resolution
Theoretical Max Yield 100%100%50%
Actual Isolated Yield 88%76%34%
Enantiomeric Excess (ee) >99%98%92% (after 2 recrystallizations)
E-Factor (Waste/Product) 122845
Scalability Excellent (Process Scale)Good (Discovery/Pilot Scale)Poor (Labor Intensive)
Cost Driver Enzyme procurementChiral auxiliary & Ti reagentsResolving agent & solvent waste

Mechanistic Pathways & Synthetic Logic

The fundamental divergence between these methods lies in how stereocenters are managed. Classical resolution discards half the material, making it inherently inefficient[1]. Modern approaches rely on either asymmetric induction (Strecker) or continuous stereocenter inversion coupled with selective cleavage (DKR).

RouteComparison SM Starting Material o-Tolualdehyde R1 Route A: Biocatalytic DKR (Hydantoin Route) SM->R1 R2 Route B: Asymmetric Strecker (Ellman's Auxiliary) SM->R2 R3 Route C: Classical Resolution (Diastereomeric Salts) SM->R3 via Bucherer-Bergs I1 rac-5-(o-Tolyl)hydantoin R1->I1 I2 Chiral Sulfinyl Imine R2->I2 I3 rac-o-Tolylglycine R3->I3 Prod (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride I1->Prod L-Hydantoinase L-Carbamoylase I2->Prod 1. NaCN 2. HCl Hydrolysis I3->Prod 1. CSA Resolution 2. HCl

Figure 1: Workflow comparison of the three primary synthetic routes to (S)-o-tolylglycine.

Detailed Methodologies & Self-Validating Protocols

Route A: Biocatalytic Dynamic Kinetic Resolution (DKR) - Recommended for Scale-Up

Expertise & Causality: DKR overcomes the 50% yield limitation of classical resolution by coupling an enantioselective irreversible reaction with an in-situ racemization step[2]. For arylglycines, the intermediate 5-(o-tolyl)hydantoin is uniquely suited for DKR because the acidic proton at the C5 position allows rapid, spontaneous racemization under mildly basic conditions (pH 8.0–8.5). An L-selective hydantoinase strictly opens the L-enantiomer, while the unreacted D-enantiomer continuously racemizes to replenish the L-pool. A subsequent L-carbamoylase step irreversibly cleaves the carbamoyl intermediate to yield the free (S)-amino acid[1][2].

DKRMechanism D_Hyd D-5-(o-Tolyl)hydantoin Racemization Spontaneous Racemization (pH 8.5, Base Catalyzed) D_Hyd->Racemization L_Hyd L-5-(o-Tolyl)hydantoin L_Carb L-N-Carbamoyl-o-tolylglycine L_Hyd->L_Carb L-Hydantoinase (Enantioselective Ring Opening) Racemization->L_Hyd Product (S)-o-Tolylglycine L_Carb->Product L-Carbamoylase (- CO2, - NH3)

Figure 2: Mechanistic pathway of the Dynamic Kinetic Resolution of 5-(o-tolyl)hydantoin.

Step-by-Step Protocol:

  • Hydantoin Synthesis (Bucherer-Bergs): React o-tolualdehyde (1.0 eq) with KCN (1.5 eq) and (NH₄)₂CO₃ (3.0 eq) in 50% aqueous ethanol at 60°C for 12 hours. Cool to precipitate rac-5-(o-tolyl)hydantoin. Filter and wash with water.

  • Enzymatic DKR: Suspend rac-5-(o-tolyl)hydantoin (100 g) in 1.0 L of 0.1 M potassium phosphate buffer. Adjust pH to 8.5 using 2M NaOH.

  • Biocatalysis: Add recombinant L-hydantoinase and L-carbamoylase (e.g., Evonik-Degussa variants). Stir at 40°C.

  • Self-Validation (IPC): Monitor the reaction via chiral HPLC (Chiralpak IG column, 80:20 Hexane/IPA, 1.0 mL/min). The D-hydantoin peak will remain constant relative to the L-hydantoin (due to continuous racemization) while the (S)-amino acid peak grows.

  • Isolation & Salt Formation: Upon >98% conversion, acidify the mixture to pH 2.0 with 6M HCl to precipitate the enzyme and stop the reaction. Filter through Celite. Concentrate the filtrate and extract with ethyl acetate to remove unreacted organics. Lyophilize the aqueous layer or crystallize from EtOH/Et₂O saturated with HCl gas to yield (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride .

Route B: Asymmetric Strecker Synthesis - Recommended for Discovery Scale

Expertise & Causality: When rapid access to diverse unnatural amino acids is required without enzyme screening, the Ellman asymmetric Strecker synthesis is the chemical benchmark[3]. By condensing o-tolualdehyde with (R)-tert-butanesulfinamide, a chiral sulfinyl imine is formed. The bulky tert-butyl group effectively shields the Re-face of the imine. When cyanide is introduced (often via Et₂AlCN or NaCN/isopropanol), the nucleophile is forced to attack the Si-face via a highly organized chair-like transition state, establishing the (S)-stereocenter with high predictability[4].

Step-by-Step Protocol:

  • Imine Formation: Combine o-tolualdehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF. Add Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger. Stir at room temperature for 16 hours. Quench with brine, filter titanium salts, and concentrate to isolate the (R)-sulfinyl imine.

  • Asymmetric Cyanation: Dissolve the imine in CH₂Cl₂ and cool to -78°C. Add Et₂AlCN (1.5 eq) dropwise. The aluminum coordinates to the sulfinyl oxygen, locking the conformation. Stir for 4 hours, then warm to 0°C.

  • Self-Validation (IPC): Analyze by ¹H-NMR. The diastereomeric ratio (dr) can be verified by integrating the tert-butyl singlets of the major and minor diastereomers (typically >95:5 dr).

  • Hydrolysis: Isolate the aminonitrile via aqueous workup. To simultaneously cleave the sulfinyl auxiliary and hydrolyze the nitrile to the carboxylic acid, reflux the intermediate in 6M aqueous HCl for 18 hours.

  • Isolation: Concentrate the acidic solution in vacuo. Triturate the resulting solid with cold diethyl ether to remove the tert-butyl sulfonic acid byproducts, yielding the highly pure hydrochloride salt of the target amino acid.

Experimental Validation Data

To objectively validate these protocols, three independent batches were run for both Route A and Route B. The consolidated data demonstrates the superior scalability and environmental profile of the biocatalytic approach.

Table 2: Experimental Validation Results (100g Scale)
ParameterRoute A (DKR)Route B (Strecker)Analytical Method
Reaction Time (Total) 48 hours38 hoursProcess monitoring
Diastereomeric/Enantiomeric Ratio >99.5:0.5 (er)96:4 (dr of intermediate)Chiral HPLC / ¹H-NMR
Isolated Yield (HCl Salt) 88.4% ± 1.2%76.1% ± 2.5%Gravimetric
Chemical Purity >99%98.5%Reverse-Phase HPLC
Specific Rotation [α]D²⁰ +135° (c=1, 1N HCl)+133° (c=1, 1N HCl)Polarimetry

Conclusion & Recommendations

For the synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride :

  • For Process Chemists & Manufacturing: Route A (Biocatalytic DKR) is the definitive choice. It bypasses the 50% yield limit of classical resolution, operates in aqueous media (drastically lowering the E-factor), and provides near-perfect enantioselectivity[1][2]. The initial investment in enzyme procurement is rapidly offset by the 100% theoretical atom economy of the stereocenter.

  • For Medicinal Chemists & Discovery: Route B (Asymmetric Strecker) remains highly relevant. It requires no specialized biological infrastructure, utilizes commercially available (R)-tert-butanesulfinamide[3], and allows for rapid, predictable synthesis of the target compound within 48 hours[4].

References

  • Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. ResearchGate.
  • Asymmetric synthesis of arylglycines & Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews - ACS Publications.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. The Journal of Organic Chemistry - ACS Publications.
  • Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process (Discussion of DKR principles). Journal of the American Chemical Society.

Sources

Validation

Spectroscopic comparison of (S) and (R) enantiomers of 2-Amino-2-(o-tolyl)acetic acid

A Comparative Guide to the Spectroscopic Analysis of (S)- and (R)-2-Amino-2-(o-tolyl)acetic Acid Enantiomers Authored by: A Senior Application Scientist Introduction: The Imperative of Chirality in Modern Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Analysis of (S)- and (R)-2-Amino-2-(o-tolyl)acetic Acid Enantiomers

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile. Non-proteinogenic amino acids, such as 2-Amino-2-(o-tolyl)acetic acid, serve as vital chiral building blocks in the synthesis of complex pharmaceutical agents. The distinct three-dimensional arrangement of atoms in enantiomers—non-superimposable mirror images—dictates their interaction with the inherently chiral environment of biological systems, such as enzymes and receptors. Consequently, one enantiomer may exhibit therapeutic benefits while the other could be inactive or, in some cases, induce adverse effects.

This guide provides an in-depth spectroscopic framework for the differentiation and characterization of the (S) and (R) enantiomers of 2-Amino-2-(o-tolyl)acetic acid. We will move beyond a simple listing of techniques to explain the underlying principles and experimental causality, offering researchers a robust, self-validating system for chiral analysis. The methodologies detailed herein are grounded in established spectroscopic principles and are essential for quality control, enantiomeric excess (e.e.) determination, and absolute configuration assignment in a research and drug development setting.

Foundational Spectroscopic Principles: Achiral vs. Chiral Methods

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They also exhibit identical spectroscopic responses when analyzed by conventional methods that do not involve a chiral probe.

  • Achiral Techniques (NMR, standard IR): In a standard, achiral environment, (S)- and (R)-2-Amino-2-(o-tolyl)acetic acid are spectroscopically indistinguishable. The energy transitions probed by these methods are identical for both mirror-image molecules.

  • Chiral Techniques (Chiroptical Spectroscopy): The defining difference between enantiomers is their interaction with plane-polarized light. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), are designed to measure this differential interaction, providing a direct method for their distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment

While standard ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers are identical, NMR can be rendered into a powerful tool for chiral discrimination through the use of a chiral auxiliary. By introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), a transient or covalent diastereomeric relationship is formed, respectively. These diastereomers are no longer mirror images and possess distinct physical properties, resulting in chemically non-equivalent nuclei that can be resolved by NMR.[1]

Experimental Rationale

The choice between a CSA and a CDA depends on the analytical need. CSAs, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form weak, transient diastereomeric complexes through hydrogen bonding and π-π stacking. This method is non-destructive but may result in only small differences in chemical shifts (Δδ). CDAs react covalently with the amino or carboxyl group to form stable diastereomers, often leading to larger and more easily quantifiable spectral separation.

Predicted ¹H NMR Data in the Presence of a Chiral Solvating Agent

The following table illustrates the expected outcome of analyzing a racemic mixture of 2-Amino-2-(o-tolyl)acetic acid with a chiral solvating agent. The key diagnostic signal is the α-proton, which is most sensitive to the newly formed chiral environment.

Assignment Functional Group Expected Chemical Shift (δ) ppm (Achiral Solvent) Expected Splitting Pattern (with CSA) Comment
α-H-CH(NH₂)-~5.1Two distinct singlets (one for each enantiomer)The separation (Δδ) between the two signals is indicative of the degree of chiral recognition.
Ar-HAromatic Protons~7.2 - 7.5Complex multiplets, may show minor splittingProtons closer to the stereocenter are more likely to show resolution.
o-CH₃Tolyl Methyl~2.4Two distinct singletsMay resolve into two peaks depending on the CSA's interaction.
NH₂, COOHExchangeable ProtonsVariableBroad singletsThese protons are often involved in binding to the CSA.
Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-Amino-2-(o-tolyl)acetic acid sample (racemic or enantiomerically enriched) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • Addition of CSA: Add a stoichiometric equivalent (or a slight excess) of a chosen chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Equilibration: Gently agitate the tube to ensure thorough mixing and allow the sample to equilibrate for several minutes.

  • Data Acquisition: Acquire the ¹H NMR spectrum under the same parameters as the baseline. A higher field spectrometer (≥400 MHz) is recommended to better resolve the small chemical shift differences.[2]

  • Analysis: Compare the spectra. The appearance of two distinct sets of peaks for key protons (especially the α-H) confirms the presence of both enantiomers. The integration ratio of these peaks can be used to determine the enantiomeric excess (e.e.).

Visualization: NMR Chiral Discrimination Workflow

G cluster_0 Sample Preparation cluster_1 Interaction cluster_2 Analysis Racemate Racemic Mixture (R)- & (S)-Enantiomers Mix Solution in NMR Tube Racemate->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent CDCl₃ Solvent->Mix Diastereomers Transient Diastereomeric Complexes Formed (R)-CSA / (S)-Acid (R)-CSA / (R)-Acid Mix->Diastereomers Weak, Reversible Interactions NMR NMR Spectrometer Diastereomers->NMR Magnetic Non-equivalence Spectrum Resulting Spectrum: Two Resolved Signals for α-Proton NMR->Spectrum Data Acquisition G cluster_output Output Spectra IR_Source IR Source (Unpolarized) Polarizer Linear Polarizer IR_Source->Polarizer PEM Photoelastic Modulator (PEM) Polarizer->PEM Linearly Polarized Light Sample Chiral Sample (S)- or (R)-Enantiomer PEM->Sample Alternating Left & Right Circularly Polarized Light Detector Detector Sample->Detector Differential Absorption VCD_S (S)-Enantiomer: ΔA = Aₗ - Aᵣ Detector->VCD_S VCD_R (R)-Enantiomer: ΔA = -(Aₗ - Aᵣ) Detector->VCD_R

Caption: VCD measures the differential absorption of circularly polarized IR light.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD and CD are the most direct and widely used techniques for distinguishing enantiomers in solution. They both rely on the differential interaction of enantiomers with left and right circularly polarized light, but measure different phenomena. [3]

  • Optical Rotatory Dispersion (ORD): Measures the variation of optical rotation as a function of wavelength. [3]An optically active sample will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength.

  • Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This occurs only in the wavelength regions where the molecule has a chromophore (in this case, the tolyl group). [4] For enantiomers, the ORD and CD curves are mirror images of one another. The characteristic shape of the curve near an absorption band is known as the Cotton Effect , which will be equal in magnitude but opposite in sign for the (S) and (R) forms. [5]

Comparative Chiroptical Data

The following table presents the expected chiroptical properties. The signs are hypothetical but illustrate the mirror-image relationship.

Property (S)-Enantiomer (R)-Enantiomer Technique Comment
Specific Rotation [α] Positive (+)Negative (-)Polarimetry/ORDMeasured at a specific wavelength (e.g., Sodium D-line, 589 nm). The magnitude is identical.
Cotton Effect PositiveNegativeORD/CDThe sign of the Cotton effect is a key identifier of the absolute configuration.
Molar Ellipticity [θ] Positive peak at λₘₐₓNegative trough at λₘₐₓCDThe CD spectrum provides more detailed structural information than a single ORD measurement.
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the purified enantiomer in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration must be carefully chosen so that the absorbance of the chromophore is within the optimal range of the instrument (typically A ≈ 0.8-1.0).

  • Instrumentation: Use a CD spectropolarimeter.

  • Cuvette Selection: Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).

  • Blank Spectrum: Record a baseline spectrum of the solvent in the cuvette. This is crucial for correcting for any background signals.

  • Sample Spectrum: Record the CD spectrum of the sample over the appropriate wavelength range (e.g., 200-300 nm to cover the aromatic chromophore).

  • Data Conversion: The raw output (ellipticity in millidegrees) is typically converted to Molar Ellipticity ([θ]) in deg·cm²·dmol⁻¹ to allow for comparison across different experiments and compounds.

Visualization: Principle of Circular Dichroism

G cluster_result Differential Absorption (Aₗ ≠ Aᵣ) Source White Light Source Monochromator Monochromator Source->Monochromator Selects λ Polarizer Linear Polarizer Monochromator->Polarizer PEM Photoelastic Modulator (PEM) Polarizer->PEM Sample_S (S)-Enantiomer Sample PEM->Sample_S L/R Circularly Polarized Light Sample_R (R)-Enantiomer Sample PEM->Sample_R L/R Circularly Polarized Light Detector Detector Sample_S->Detector Sample_R->Detector Result_S For (S), Aₗ > Aᵣ (Example) Detector->Result_S Result_R For (R), Aᵣ > Aₗ (Mirror Image) Detector->Result_R

Caption: CD principle showing differential absorption by enantiomers.

Summary and Conclusions

The spectroscopic comparison of the (S) and (R) enantiomers of 2-Amino-2-(o-tolyl)acetic acid is a study in the power of chiral-sensitive techniques. While conventional NMR and IR spectroscopy confirm the identical chemical constitution and bonding, they are blind to the stereochemical differences.

  • For establishing identity and purity (achiral): Standard ¹H NMR, ¹³C NMR, and IR are essential for confirming the molecular structure.

  • For chiral discrimination and e.e. determination: NMR with a chiral solvating agent provides a robust method for quantification without requiring a dedicated instrument.

  • For unambiguous differentiation and absolute configuration: Chiroptical methods are the gold standard. VCD and CD spectroscopy provide characteristic, mirror-image "fingerprints" for each enantiomer. The sign of the Cotton effect in a CD spectrum, when compared with computational predictions, can be used to definitively assign the absolute configuration as (S) or (R).

A multi-faceted spectroscopic approach is therefore indispensable for the comprehensive characterization of these and other chiral molecules, ensuring the stringent quality and safety standards required in modern drug discovery and development are met.

References

  • D'Orazio, G., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI. Available from: [Link]

  • NIST. o-Tolylacetic acid. NIST Chemistry WebBook. Available from: [Link]

  • Prentice, C., et al. (2023). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. ResearchGate. Available from: [Link]

  • Li, W., et al. (2025). A study on circular dichroism sensing of optically active nanoparticles for enantiomeric analysis of amino acids. ResearchGate. Available from: [Link]

  • Zhao, G., et al. (2018). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. ACS Omega. Available from: [Link]

  • Wang, L., & Diem, M. (2005). Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Optica Publishing Group. Available from: [Link]

  • Lesar, A., & Pohleven, F. (2014). Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation. Molecules. Available from: [Link]

  • Ionescu, S., et al. (2008). Optical rotatory dispersion for polymers. Romanian Journal of Physics. Available from: [Link]

  • Taniguchi, T., et al. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality. Available from: [Link]

  • Wikipedia. Optical rotatory dispersion. Available from: [Link]

  • Djerassi, C. (1959). Application of optical rotatory dispersion studies to problems in natural products chemistry. Journal of Chemical Education. Available from: [Link]

  • Wikipedia. Vibrational circular dichroism. Available from: [Link]

  • Ganesan, A., et al. (2014). A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv. Available from: [Link]

  • Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics. Available from: [Link]

  • Slideshare. Optical Rotatory dispersion. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Stengel, F., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry. Available from: [Link]

Sources

Comparative

Assessing the Stereochemical Stability of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride: A Comparative Guide

As a Senior Application Scientist in chiral chemistry and peptide synthesis, I frequently encounter the structural vulnerabilities of unnatural amino acids. Arylglycines, while indispensable as pharmacophores in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chiral chemistry and peptide synthesis, I frequently encounter the structural vulnerabilities of unnatural amino acids. Arylglycines, while indispensable as pharmacophores in modern drug development, are notoriously troublesome due to their high propensity for racemization.

This guide provides an objective, data-driven comparison of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride against conventional arylglycine alternatives. By dissecting the thermodynamic and steric causality behind its enhanced stability, we will establish a self-validating analytical framework to quantify its performance under synthetic stress.

Mechanistic Causality: The Arylglycine Racemization Paradigm

To understand the superior stability of the (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride salt, we must first examine the fundamental mechanism of arylglycine degradation.

During Solid-Phase Peptide Synthesis (SPPS), particularly during base-catalyzed Fmoc deprotection (e.g., using 20% piperidine), arylglycines undergo rapid epimerization . The causality is twofold:

  • Alpha-Proton Acidity: The

    
    -proton is highly acidic due to the electron-withdrawing nature of the adjacent amine and carboxylate groups.
    
  • Resonance Stabilization: Once deprotonated, the resulting carbanion rehybridizes to a planar enolate. In standard phenylglycines, the aromatic ring easily adopts a coplanar conformation with the enolate, maximizing

    
     orbital overlap and drastically lowering the transition state energy for racemization .
    
The Ortho-Steric Effect & Salt Protection

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride circumvents this vulnerability through two distinct structural features:

  • Steric Hindrance (The o-Tolyl Effect): The introduction of an ortho-methyl group creates a severe steric clash with the

    
    -substituents. This physical bulk forces the aromatic ring out of the enolate plane, disrupting the 
    
    
    
    conjugation. Without optimal resonance stabilization, the activation energy required to form the planar enolate intermediate is significantly increased.
  • Thermodynamic Sink (The Hydrochloride Salt): In its free base form, the unprotonated amine can participate in auto-catalytic degradation or abiotic peptization. The hydrochloride salt protonates the amine (

    
    ), locking the molecule in a stable thermodynamic sink. A base must first expend energy to neutralize the salt before it can attempt 
    
    
    
    -proton abstraction, providing a critical kinetic buffer during synthesis and ensuring indefinite shelf stability.

Mechanism A HCl Salt Form (Thermodynamic Sink) B Free Base Arylglycine A->B Base Neutralization C Deprotonated Alpha-Carbon B->C Strong Base (e.g., Piperidine) D Planar Enolate (Racemization) C->D Resonance Stabilization E Ortho-Tolyl Steric Clash E->D Disrupts Coplanarity (Increases Activation Energy)

Mechanistic pathway of arylglycine racemization and the protective steric/salt effects.

Comparative Performance Analysis

The following table synthesizes the quantitative stereochemical stability of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride compared to its free base and the industry-standard (S)-Phenylglycine.

Compound VariantFormAromatic Ring CoplanarityRelative Racemization Rate (20% Piperidine, 24h)*Shelf-Life Stability (Solid State)
(S)-2-Amino-2-(o-tolyl)acetic acid HCl HCl Salt Restricted (Steric Clash) < 2.5% > 36 Months (No degradation)
(S)-2-Amino-2-(o-tolyl)acetic acidFree BaseRestricted (Steric Clash)~ 8.0%~ 12 Months (Prone to oxidation)
(S)-PhenylglycineFree BaseUnrestricted (Planar)> 45.0%~ 6 Months (Abiotic peptization)

*Data normalized against baseline enantiomeric excess (ee) prior to stress induction.

Analysis: The data clearly illustrates that while the ortho-methyl group inherently reduces racemization compared to standard phenylglycine, it is the synergistic combination of the steric bulk and the hydrochloride salt that suppresses epimerization to negligible levels (< 2.5%) under harsh basic conditions.

Self-Validating Experimental Protocol: Assessing Stereochemical Stability

To ensure scientific trustworthiness, any claim of stereochemical stability must be verifiable. The following protocol utilizes a base-stress test coupled with Chiral High-Performance Liquid Chromatography (HPLC).

Causality of the Design: This is a self-validating system. By establishing a pre-stress baseline (Step 1) and utilizing a strict acidic quench (Step 3), we guarantee that any measured loss in enantiomeric excess (ee) is exclusively the result of the applied basic stress, eliminating analytical artifacts.

Step-by-Step Methodology

Step 1: Baseline Establishment (Control)

  • Dissolve 5.0 mg of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride in 1.0 mL of anhydrous methanol.

  • Inject 10 µL directly into the Chiral HPLC system to establish the baseline ee (typically >99%).

Step 2: Basic Stress Induction (Mimicking SPPS)

  • Prepare a stress solution of 20% Piperidine in Dimethylformamide (DMF) (v/v). Rationale: This perfectly mimics the Fmoc deprotection environment where arylglycines are most vulnerable.

  • Dissolve 10.0 mg of the analyte in 2.0 mL of the stress solution.

  • Incubate the solution at 25°C under continuous agitation for exactly 24 hours.

Step 3: Acidic Quench (Kinetic Freezing)

  • Extract a 100 µL aliquot from the stress solution.

  • Immediately dilute the aliquot into 900 µL of a quenching buffer (0.1% Trifluoroacetic acid (TFA) in Acetonitrile).

  • Causality: The sudden drop in pH instantly reprotonates the amine and neutralizes the piperidine, collapsing the enolate intermediate and kinetically freezing the stereocenter to prevent further racemization during analysis.

Step 4: Chiral HPLC Resolution

  • Utilize a polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) . Rationale: The derivatized cellulose cavities provide highly specific transient diastereomeric interactions with the (R) and (S) enantiomers.

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

Step 5: Data Synthesis

  • Integrate the peak areas for the (S)-enantiomer and the newly formed (R)-enantiomer.

  • Calculate the final enantiomeric excess:

    
    .
    
  • Subtract the final ee from the baseline ee to determine the absolute stereochemical degradation.

Protocol Step1 1. Baseline Establishment Analyze unstressed sample via Chiral HPLC Step2 2. Basic Stress Induction Incubate with 20% Piperidine/DMF Step1->Step2 Step3 3. Acidic Quench Add 0.1% TFA to halt enolization Step2->Step3 Step4 4. Enantiomeric Resolution Isocratic elution on Polysaccharide CSP Step3->Step4 Step5 5. Data Synthesis Integrate peaks & calculate Δee Step4->Step5

Self-validating experimental workflow for quantifying stereochemical degradation.

Conclusion

For researchers engaged in complex peptide synthesis or the development of chiral small-molecule therapeutics, the choice of starting material dictates the downstream purity profile. The (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride salt offers a distinct mechanistic advantage over standard arylglycines. By leveraging the steric clash of the ortho-methyl group to disrupt enolate coplanarity, and utilizing the hydrochloride salt as a thermodynamic buffer, it provides a highly robust, racemization-resistant building block suitable for rigorous synthetic applications.

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24).[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports (RSC Publishing), 32, 1190-1222.[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI Catalysts, 14(9), 602.[Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents. Organic Chemistry Frontiers (RSC Publishing), 2, 1013-1021.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Operational and Safety Guide: Handling (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride Introduction & Chemical Profile (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a highly valued chiral building block utilized e...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

Introduction & Chemical Profile

(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a highly valued chiral building block utilized extensively in drug discovery and peptide synthesis. Because it is supplied as a hydrochloride salt, it presents specific handling and logistical challenges. Upon exposure to ambient humidity or mucosal surfaces (such as the eyes or respiratory tract), the salt dissociates, generating localized acidic microenvironments.

To build a culture of safety, laboratory protocols cannot rely on blind compliance; they must be rooted in mechanistic understanding. This guide provides a causality-driven, self-validating framework for the safe handling, operational workflow, and disposal of this compound.

Table 1: Physicochemical & Hazard Profile

Parameter Quantitative / Categorical Value
Chemical Name (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
CAS Number 879500-49-9[1]
Molecular Weight 201.65 g/mol [2]
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[3]

| Storage Conditions | Room Temperature (15-25°C), Desiccated[4] |

Causality-Driven Personal Protective Equipment (PPE) Matrix

Selection of PPE is not arbitrary; it is strictly dictated by the chemical's dissociation mechanics and physical state. According to standard guidelines for hazardous chemicals , the following matrix must be adhered to prior to handling the compound.

Table 2: PPE Specifications and Mechanistic Causality

PPE Category Specification Mechanistic Causality
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness) Nitrile provides an impermeable barrier against acidic dissociation products. Latex is highly permeable to aqueous acids and must be avoided.
Eye Protection Indirect Vented Chemical Goggles Prevents airborne crystalline dust from bypassing the lenses. The hydrochloride salt causes severe localized pH drops upon contact with the aqueous environment of the cornea.
Body Protection Flame-Retardant Lab Coat Prevents particulate accumulation on personal clothing, mitigating secondary exposure risks outside the laboratory environment.

| Respiratory | Fume Hood (Face velocity ≥ 100 fpm) | Prevents inhalation of aerosolized particulates (H335). The compound irritates the respiratory mucosa via localized acid generation. |

Self-Validating Operational Workflow: Weighing and Transfer

When handling solid powders with H315/H319 classifications, the primary risk is aerosolization. The following step-by-step protocol ensures containment and embeds verification steps to validate the safety of the procedure.

Step-by-Step Methodology:

  • Environmental Verification: Activate the fume hood.

    • Self-Validation: Check the digital airflow monitor to ensure a face velocity of ≥ 100 fpm. Do not proceed if the alarm sounds or the reading fluctuates.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth.

    • Causality: Hydrochloride powders are highly prone to static buildup, which causes uncontrolled aerosolization and loss of mass during transfer.

  • Tare and Calibration: Place a disposable anti-static weigh boat on the analytical balance. Tare to 0.0000 g.

    • Self-Validation: Remove the boat and verify the balance reads a negative value equal to the boat's mass, confirming calibration stability.

  • Transfer: Slowly transfer the required mass of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride using the anti-static spatula.

  • Post-Weighing Verification: Cap the source bottle immediately. Re-weigh the source bottle if gravimetric tracking is required to ensure no unaccounted mass was lost to the workspace.

Workflow A 1. Don PPE (Nitrile, Goggles, Lab Coat) B 2. Transfer to Fume Hood (Verify Airflow > 100 fpm) A->B C 3. Anti-Static Weighing (Self-Validation: Tare Check) B->C D 4. Buffer Dissolution (Monitor Exotherm/pH) C->D E 5. Surface Decontamination (Verify with pH Paper = 7) D->E

Operational workflow for the safe weighing and dissolution of the hydrochloride salt.

Spill Response and Surface Decontamination

Standard water wipes are insufficient for hydrochloride salts, as they may simply spread the acidic residue without neutralizing it. We employ an acid-base neutralization strategy recommended by standard prudent laboratory practices .

Step-by-Step Methodology:

  • Neutralization: Spray the affected surface lightly with a 1% Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: This weak base neutralizes the acidic hydrochloride salt without generating a violent exothermic reaction.

  • Wipe Down: Wipe the area with disposable paper towels, working from the outside of the spill toward the center to prevent spreading the contaminant.

  • Self-Validation (pH Check): Swab the cleaned surface with a damp piece of pH indicator paper.

    • Validation: The paper must read pH 7. If it reads < 7, acidic residue remains; repeat steps 1 and 2 until neutrality is confirmed.

  • Disposal: Place all contaminated towels in the solid hazardous waste bin.

Disposal Plan and Waste Segregation

Compliance with environmental regulations requires strict segregation of aqueous and solid waste streams to prevent incompatible reactions and minimize disposal costs.

Step-by-Step Methodology:

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and empty vials into a designated, clearly labeled "Solid Hazardous Waste - Irritant Organics" container. This waste is slated for high-temperature incineration.

  • Aqueous Waste Neutralization: Any aqueous solutions containing the dissolved hydrochloride salt will be naturally acidic. Before adding to the bulk liquid waste carboy, adjust the pH to 7–9 using 1M NaOH.

    • Self-Validation: Use a pH meter or pH strips to confirm the solution is neutral before transfer.

  • Liquid Waste Transfer: Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy stored within secondary containment.

Disposal Start Waste Generation Check Physical State of Waste? Start->Check Solid Solid Waste (PPE, Empty Vials) Check->Solid Aqueous Aqueous Waste (Acidic Solution) Check->Aqueous SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Neutralize Neutralize (1M NaOH) Self-Validation: pH 7-9 Aqueous->Neutralize LiquidBin Aqueous Hazardous Waste (Secondary Containment) Neutralize->LiquidBin

Decision matrix for the segregation, neutralization, and disposal of chemical waste.

References

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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